1,3-Diethylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 429. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVGZYKJNOTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211365 | |
| Record name | Urea, N,N'-diethyl (9CI) | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,3-Diethylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
623-76-7 | |
| Record name | N,N′-Diethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sym-Diethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-diethyl (9CI) | |
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| Record name | 1,3-diethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SYM-DIETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JWC8EN6FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Diethylurea
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of 1,3-Diethylurea (CAS No. 623-76-7). The information presented herein is intended to support research and development activities by providing key data, detailed experimental protocols, and visual representations of synthetic and analytical workflows.
Core Physicochemical Properties
This compound is a symmetrically substituted urea (B33335) derivative. At room temperature, it typically presents as a white to almost white crystalline powder.[1] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Quantitative Data Summary
The fundamental physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| Melting Point | 112-113 °C | [3] |
| Boiling Point | ~217.23 °C (rough estimate) | [4] |
| Water Solubility | Soluble | [1][4] |
| pKa (Predicted) | 16.53 ± 0.46 | [4] |
| LogP | Not Experimentally Determined (See Section 2.5 for protocol) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Synthesis of this compound
A common method for the synthesis of symmetrical ureas involves the reaction of an amine with an isocyanate. The following diagram illustrates a potential synthetic workflow for this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is a crucial indicator of its purity. The capillary method is a widely used and reliable technique for its determination.[5][6][7][8][9]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Thiele tube with heating bath)
-
Glass capillary tubes (one end sealed)
-
Thermometer (if using a manual apparatus)
-
Mortar and pestle
Procedure:
-
Sample Preparation: The this compound sample must be completely dry and finely powdered using a mortar and pestle.[6][7][9]
-
Loading the Capillary Tube: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5][6][7]
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.[7][8]
-
For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.[9]
-
A second, more precise measurement should be performed with a fresh sample, starting the slow heating (1-2 °C/min) about 15-20 °C below the approximate melting point.[5]
-
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[5]
Boiling Point Determination (Distillation Method)
For liquid compounds, the boiling point is a key physical constant. A simple distillation is a common method for its determination, especially when purifying a liquid.[10][11][12]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as per standard laboratory guidelines.
-
Sample and Boiling Chips: Place the this compound sample (if in liquid form) and a few boiling chips into the distillation flask.
-
Heating: Gently heat the flask. The heating rate should be controlled to achieve a steady distillation rate of 4-5 mL per minute.[11][13]
-
Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor as it passes into the condenser.[11]
-
Recording the Boiling Point: The temperature at which the liquid is actively boiling and a steady stream of condensate is collected is recorded as the boiling point.[10] The barometric pressure should also be noted.
pKa Determination (UV-Vis Spectrophotometry)
The acid dissociation constant (pKa) can be determined for compounds with a chromophore that changes its absorbance spectrum with pH.[14][15][16][17]
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffer solutions with known pH values
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).[14][15]
-
Sample Preparation: Prepare a series of solutions by diluting the stock solution into various aqueous buffers of known pH, ensuring the final concentration of the organic solvent is low.[14][15]
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution over an appropriate wavelength range.[14][15]
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the protonated and deprotonated species.
-
Plot the absorbance at these wavelengths against the pH of the buffer solutions.
-
The pKa is the pH at the inflection point of the resulting sigmoid curve.[14]
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development. The shake-flask method is considered the "gold standard" for its determination.[18][19][20][21]
Apparatus:
-
Separatory funnels or vials
-
Mechanical shaker
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)[21]
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together and allowing the layers to separate.[18]
-
Partitioning:
-
Dissolve a known amount of this compound in one of the phases.
-
Add a known volume of the second phase to a separatory funnel or vial.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique.
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water])
Spectral Data
Spectral analysis is essential for the structural elucidation and identification of a compound.
¹H NMR Spectrum
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the hydrogen atoms in a molecule.[22]
¹³C NMR Spectrum
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule.[23]
Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[24][25]
Mass Spectrum (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[25][26]
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] Its physicochemical properties, particularly its solubility and reactivity, are critical for its application in:
-
Pharmaceutical Synthesis: As a building block for active pharmaceutical ingredients (APIs).
-
Agrochemical Production: In the synthesis of herbicides and pesticides.
-
Dye Manufacturing: As an intermediate in the creation of various dyes.
The data and protocols provided in this guide are intended to facilitate the effective use of this compound in these and other research and development applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound 97 623-76-7 [sigmaaldrich.com]
- 4. This compound [chembk.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]
- 12. scribd.com [scribd.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaguru.co [pharmaguru.co]
- 17. hi-tec.tripod.com [hi-tec.tripod.com]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound(623-76-7) 1H NMR [m.chemicalbook.com]
- 23. This compound(623-76-7) 13C NMR spectrum [chemicalbook.com]
- 24. This compound(623-76-7) IR2 spectrum [chemicalbook.com]
- 25. Urea, N,N'-diethyl- [webbook.nist.gov]
- 26. This compound(623-76-7) MS spectrum [chemicalbook.com]
An In-depth Technical Guide to 1,3-Diethylurea (CAS 623-76-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Diethylurea (CAS 623-76-7), a symmetrical dialkylurea derivative. It details the compound's physicochemical properties, synthesis protocols, industrial and research applications, and critical safety and toxicological data. The information is curated to support professionals in chemical synthesis, materials science, and pharmaceutical development.
Physicochemical and Thermochemical Properties
This compound is a white crystalline solid at room temperature and is soluble in water and other polar solvents.[1][2] Its fundamental properties are crucial for its application as a chemical intermediate and reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 623-76-7 | [3][4] |
| EC Number | 210-811-3 | [3] |
| RTECS Number | YS9354000 | [1][5] |
| Molecular | ||
| Molecular Formula | C₅H₁₂N₂O | [3][6] |
| Molecular Weight | 116.16 g/mol | [3][6] |
| Physical | ||
| Melting Point | 112-113 °C | [3][5] |
| Boiling Point | 263 °C (at 760 mmHg) | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Vapor Pressure | 0.0 ± 0.5 mmHg (at 25°C) | [5] |
| Flash Point | 121.1 ± 18.9 °C | [5] |
| Water Solubility | Soluble | [1][2] |
| Chemical | ||
| LogP | 0.05 | [5] |
| PSA (Polar Surface Area) | 41.13 Ų | [5] |
Table 2: Thermochemical Data for this compound
| Property | Value | Unit | Source(s) |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3302.80 ± 1.70 | kJ/mol | [7] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -282.90 ± 2.10 | kJ/mol | [7] |
| Enthalpy of Formation (Solid, ΔfH°solid) | -379.80 ± 1.80 | kJ/mol | [7] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 41.08 | kJ/mol | [7] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the reaction of an ethylamine (B1201723) source with a carbonyl donor. One of the most common laboratory and industrial methods involves the reaction of ethyl isocyanate with ethylamine.[5] An alternative route involves the condensation of ethylamine with phosgene.
Below is a generalized experimental protocol for the synthesis of symmetrical ureas, adapted for this compound.
Experimental Protocol: Synthesis from Ethyl Isocyanate
Objective: To synthesize this compound from ethyl isocyanate and ethylamine.
Materials:
-
Ethyl isocyanate
-
Ethylamine
-
Anhydrous solvent (e.g., 1,4-dioxane, Tetrahydrofuran)
-
Tertiary amine catalyst (e.g., Triethylamine) (optional, but can increase yield)[8]
-
Ice-cold water
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Dropping funnel
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a well-ventilated fume hood, dissolve ethylamine in an anhydrous solvent within the reaction vessel. Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of ethyl isocyanate to the cooled solution via a dropping funnel with continuous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-12 hours) to ensure completion.[8]
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.[8]
-
Collect the resulting white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water to remove any unreacted starting materials and water-soluble byproducts.
-
Dry the purified this compound in a vacuum oven. The final product should be a white crystalline powder.[9]
Applications in Research and Industry
This compound serves as a versatile intermediate in the synthesis of a wide range of commercially important products.[1][10] Its bifunctional nature allows it to act as a building block in various condensation and derivatization reactions.
-
Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[10] While specific drug pathways are proprietary, its structure is foundational for certain classes of compounds.
-
Agrochemicals: The compound is used in the manufacturing of pesticides and herbicides.[1][10]
-
Dyes and Pigments: It serves as a precursor in the synthesis of complex chromophores used in textiles, inks, and coatings.[1][10]
-
Materials Science: this compound has found applications in the production of advanced materials, including TFT (Thin-Film Transistor) liquid crystals.[1]
Spectroscopic Data
Structural elucidation of this compound is confirmed through various spectroscopic methods. While raw spectral data is extensive, references to key analyses are available for researchers.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its hydrogen and carbon framework.[11][12]
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[4]
-
Infrared Spectroscopy (IR): IR spectra are available, showing characteristic peaks for N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band), confirming the urea (B33335) functional group.[4]
Toxicological and Safety Data
Understanding the toxicological profile and handling requirements is critical for the safe use of this compound in a laboratory or industrial setting.
Toxicology Summary
Acute toxicity data for this compound is limited, but studies on the compound and its analogs provide insight.
Table 3: Acute Toxicity of this compound
| Test Type | Route | Species | Dose | Effects | Reference |
| LDLo | Intraperitoneal | Mouse | 3195 mg/kg | Behavioral: general anesthetic, somnolence | [5] |
For the closely related analog, 1,3-Dimethylurea, the oral LD50 in rats was determined to be approximately 4,000 mg/kg, with non-specific clinical signs including apathy and a narcotic-like state.[13] There is no conclusive evidence linking this compound to carcinogenic activity.
Experimental Protocol: Generalized Acute Oral Toxicity (LD50) Study
This protocol is a generalized representation based on standard OECD guidelines (e.g., OECD 401, 420, 423) and does not represent a specific study performed on this compound.
Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.
Materials:
-
Test substance (this compound)
-
Vehicle (e.g., water, corn oil)
-
Test animals (typically rats or mice, single sex)
-
Oral gavage needles
-
Calibrated scales
Procedure:
-
Animal Acclimation: Healthy, young adult animals are acclimated to laboratory conditions for at least 5 days.
-
Dose Preparation: The test substance is prepared in the selected vehicle at various concentrations.
-
Administration: Animals are fasted overnight prior to dosing. A single dose of the substance is administered to groups of animals via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed individually for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes. Intensive observation occurs during the first few hours post-dosing and periodically (at least once daily) for 14 days.[13]
-
Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.
-
Data Analysis: Mortality data is analyzed using appropriate statistical methods (e.g., probit analysis) to determine the LD50 value.
Safety and Handling
Proper handling procedures are essential to minimize exposure and ensure a safe working environment.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[1][14] In case of dust formation, use a suitable respirator.
-
Handling: Use in a well-ventilated area.[15] Avoid breathing dust and contact with skin and eyes.[1] Minimize dust generation and accumulation.[16] Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, well-ventilated place.[16] Keep containers tightly sealed when not in use.[15] Store away from incompatible materials such as strong oxidizing agents.[16]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[17]
-
Skin: Flush skin with running water and soap. Seek medical attention if irritation occurs.[15]
-
Inhalation: Remove from the contaminated area to fresh air.[14]
-
Ingestion: Do not induce vomiting. Give a glass of water. Seek medical attention.
-
Conclusion
This compound (CAS 623-76-7) is a valuable and versatile chemical intermediate with a well-defined physicochemical profile. Its importance spans multiple industries, including pharmaceuticals, agrochemicals, and materials science. While it exhibits low acute toxicity, adherence to standard safety and handling protocols is mandatory for its use in research and manufacturing. This guide provides the core technical data required for its effective and safe application by scientific professionals.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 623-76-7 [chemicalbook.com]
- 3. 1,3-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Urea, N,N'-diethyl- [webbook.nist.gov]
- 5. This compound | CAS#:623-76-7 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. Urea, N,N'-diethyl- (CAS 623-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. This compound(623-76-7) 1H NMR [m.chemicalbook.com]
- 12. This compound(623-76-7) 13C NMR spectrum [chemicalbook.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.be [fishersci.be]
An In-depth Technical Guide to the Synthesis of 1,3-Diethylurea from Ethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-diethylurea, a valuable intermediate in the pharmaceutical and chemical industries. The document details two primary synthetic routes originating from ethyl isocyanate, including detailed experimental protocols, reaction mechanisms, and quantitative data.
Introduction
This compound is a symmetrically substituted urea (B33335) derivative with applications as a building block in organic synthesis and as an intermediate in the manufacturing of various bioactive molecules.[1] Its synthesis from ethyl isocyanate is a fundamental transformation in organic chemistry, offering insights into the reactivity of isocyanates. This guide will explore two principal methods for its preparation: the direct reaction of ethyl isocyanate with ethylamine (B1201723) and the hydrolysis of ethyl isocyanate followed by in situ reaction.
Synthetic Pathways
There are two primary, efficient pathways for the synthesis of this compound starting from ethyl isocyanate.
-
Method A: From Ethyl Isocyanate and Ethylamine. This is the most direct and atom-economical method, involving the nucleophilic addition of ethylamine to ethyl isocyanate.
-
Method B: From Ethyl Isocyanate and Water. This method utilizes water to hydrolyze one equivalent of ethyl isocyanate to form ethylamine in situ, which then reacts with a second equivalent of ethyl isocyanate.
The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Reaction Mechanisms
Method A: Reaction of Ethyl Isocyanate with Ethylamine
The formation of this compound from ethyl isocyanate and ethylamine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the ethyl isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the stable urea linkage. This reaction is typically fast and exothermic.
References
An In-depth Technical Guide to the Solubility of 1,3-Diethylurea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,3-diethylurea in organic solvents. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Qualitative assessments consistently indicate its solubility in polar solvents. To address this gap and provide a practical framework for researchers, this document presents quantitative solubility data for the closely related structural analog, 1,3-dimethylurea (B165225), offering a valuable comparative reference. Furthermore, a detailed experimental protocol for the widely accepted isothermal shake-flask method for solubility determination is provided, empowering researchers to generate precise solubility data for this compound in solvents relevant to their specific applications.
Introduction to this compound
This compound is a symmetrically substituted urea (B33335) derivative with the chemical formula C₅H₁₂N₂O. Its molecular structure, characterized by two ethyl groups attached to the nitrogen atoms of the urea moiety, influences its physicochemical properties, including its solubility profile. The presence of the polar urea group suggests an affinity for polar solvents, while the nonpolar ethyl groups contribute to its interaction with less polar organic solvents. Understanding the solubility of this compound is crucial for its application in various fields, including organic synthesis, medicinal chemistry, and materials science, where it may serve as a reactant, intermediate, or functional component.
Qualitative Solubility of this compound
Qualitative data from various sources consistently indicate that this compound is soluble in water and polar organic solvents such as ethanol.[1][2][3] The urea backbone allows for hydrogen bonding with protic solvents, which is a key factor in its solubility in these media. However, for the purpose of precise experimental design, formulation development, and process optimization, quantitative data is indispensable.
Quantitative Solubility Data of a Structural Analog: 1,3-Dimethylurea
Due to the lack of specific quantitative solubility data for this compound, this guide presents data for its close structural analog, 1,3-dimethylurea (DMU). This data provides a valuable point of reference for estimating the solubility behavior of this compound. A study on the thermodynamics of 1,3-dimethylurea in eight different alcohols provides detailed solubility data across a range of temperatures.[4] The solubility of 1,3-dimethylurea was found to increase with both increasing temperature and solvent polarity.[4]
Table 1: Molar Fraction Solubility (x) of 1,3-Dimethylurea in Various Alcohols at Different Temperatures (K) [4]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 1-Butanol | 1-Pentanol | 1-Hexanol | 1-Heptanol | 1-Octanol |
| 288.15 | 0.0817 | 0.0496 | 0.0355 | 0.0284 | 0.0238 | 0.0205 | 0.0180 | 0.0159 |
| 293.15 | 0.0936 | 0.0579 | 0.0418 | 0.0336 | 0.0282 | 0.0243 | 0.0214 | 0.0189 |
| 298.15 | 0.1068 | 0.0671 | 0.0489 | 0.0394 | 0.0331 | 0.0286 | 0.0252 | 0.0223 |
| 303.15 | 0.1214 | 0.0773 | 0.0569 | 0.0459 | 0.0387 | 0.0335 | 0.0295 | 0.0261 |
| 308.15 | 0.1375 | 0.0886 | 0.0658 | 0.0532 | 0.0450 | 0.0389 | 0.0343 | 0.0304 |
| 313.15 | 0.1553 | 0.1012 | 0.0758 | 0.0614 | 0.0520 | 0.0450 | 0.0397 | 0.0352 |
| 318.15 | 0.1749 | 0.1151 | 0.0870 | 0.0706 | 0.0598 | 0.0519 | 0.0458 | 0.0406 |
| 323.15 | 0.1965 | 0.1305 | 0.0994 | 0.0809 | 0.0686 | 0.0596 | 0.0526 | 0.0467 |
| 328.15 | 0.2203 | 0.1476 | 0.1132 | 0.0924 | 0.0784 | 0.0682 | 0.0603 | 0.0535 |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6] The following protocol provides a detailed methodology for its implementation.
4.1. Materials and Equipment
-
This compound (or other compound of interest)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
4.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments are recommended to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the sample through a syringe filter into a clean, tared vial. This step removes any remaining undissolved microparticles.
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Dilute a known mass or volume of the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Calculation of Solubility: Calculate the solubility from the determined concentration and the dilution factor. The solubility can be expressed in various units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction (x).
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Conclusion
References
Spectroscopic Analysis of 1,3-Diethylurea: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1,3-Diethylurea (CAS No. 623-76-7), a chemical intermediate of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments within the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | -NH- (Amide) |
| Data not available | Data not available | Data not available | -CH₂- (Methylene) |
| Data not available | Data not available | Data not available | -CH₃ (Methyl) |
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their electronic environments.
| Chemical Shift (ppm) | Assignment |
| Data not available | C=O (Carbonyl) |
| Data not available | -CH₂- (Methylene) |
| Data not available | -CH₃ (Methyl) |
Experimental Protocol: NMR Spectroscopy (General)
A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
Locking and Shimming: The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field strength. The field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
¹H NMR: A standard one-pulse sequence is typically used to acquire the proton spectrum. Key parameters include the pulse width (calibrated for a 90° pulse), acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly used to acquire the carbon spectrum, which results in a singlet for each unique carbon atom. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~2970-2850 | Medium-Strong | C-H Stretch (Alkyl) |
| ~1630 | Strong | C=O Stretch (Amide I band) |
| ~1560 | Medium | N-H Bend (Amide II band) |
Note: The values presented are typical for secondary amides and may vary slightly for this compound.
Experimental Protocol: FT-IR Spectroscopy (General)
For a solid sample such as this compound, the following methods are commonly employed:
-
KBr Pellet Method:
-
A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent to IR radiation.
-
The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
-
The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
-
-
Attenuated Total Reflectance (ATR) Method:
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR beam is directed through the ATR crystal, and the spectrum of the sample is recorded.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
| m/z | Relative Intensity (%) | Assignment |
| 116 | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | Data not available | Fragment Ions |
Note: The molecular weight of this compound is 116.16 g/mol .[1] The mass spectrum is expected to show a molecular ion peak at m/z 116. Specific fragmentation patterns and relative intensities are not detailed in publicly available data.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) (General)
A typical protocol for obtaining an EI-mass spectrum is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is often characteristic of the molecule's structure.
-
Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Physicochemical Properties of 1,3-Diethylurea
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 1,3-Diethylurea, a chemical intermediate with applications in various industrial and scientific fields, including pharmaceuticals.[1] This document outlines its key physical properties, detailed experimental protocols for their determination, and a visualization of a common synthetic pathway.
Core Physicochemical Data
This compound is a symmetrically substituted urea (B33335) derivative. At room temperature, it exists as a white crystalline solid.[2] It is soluble in polar solvents like water.[1][3][4]
The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application in chemical synthesis and drug development. The following table summarizes these critical quantitative data.
| Property | Value | Conditions |
| Melting Point | 112-113 °C[1][4][5][6] | Standard Pressure |
| Boiling Point | 263.33 °C | 760 mmHg |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of this compound.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil or silicone oil for Thiele tube)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure this compound, this range is expected to be narrow.
Boiling Point Determination: Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point.
Apparatus:
-
Thiele tube
-
Micro boiling point tube (or a small test tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating medium (e.g., high-boiling mineral oil)
-
Bunsen burner or hot plate
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the micro boiling point tube and gently heated until it melts.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted (open end down) and placed into the molten this compound in the micro boiling point tube.
-
Apparatus Assembly: The micro boiling point tube with the inverted capillary is attached to a thermometer. This assembly is then secured in a Thiele tube containing the heating medium.
-
Heating: The side arm of the Thiele tube is gently heated, causing the heating medium to circulate and heat the sample uniformly.
-
Observation: As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.
-
Cooling and Measurement: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point of this compound.
Synthetic Pathway Visualization
A common industrial method for the synthesis of symmetrically substituted ureas like this compound involves the reaction of an amine with phosgene (B1210022) or an isocyanate. The following diagram illustrates a generalized workflow for the synthesis of this compound from ethylamine (B1201723) and ethyl isocyanate.
Caption: Generalized synthesis workflow for this compound.
References
A Comprehensive Technical Guide to 1,3-Diethylurea
This guide provides essential information regarding the molecular properties of 1,3-Diethylurea, tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
This compound is a chemical compound with established physical and chemical properties. The fundamental molecular details are summarized below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Formula | C5H12N2O | [1][2][3][4] |
| Linear Formula | C2H5NHCONHC2H5 | [1] |
| Molecular Weight | 116.16 g/mol | [1][4][5] |
| CAS Number | 623-76-7 | [1][2][5][6] |
| EC Number | 210-811-3 | [5] |
| Physical Form | White to almost white powder or crystalline solid | [2] |
| Melting Point | 112-113 °C | [3] |
| Solubility | Soluble in water | [2][3][5] |
Experimental Protocols and Further Information
Signaling Pathways and Workflows
Currently, there is no readily available information within the initial search results detailing specific signaling pathways, experimental workflows, or logical relationships involving this compound that would necessitate a visual diagram. The primary application mentioned is its use as an intermediate in the production of dyes, pharmaceuticals, and pesticides[3]. Further research into specific biological activities or mechanisms of action would be required to delineate any relevant pathways.
References
Thermal Decomposition of 1,3-Diethylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
This technical guide provides an in-depth analysis of the thermal decomposition of 1,3-diethylurea. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the thermal stability and degradation pathways of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous symmetrically substituted dialkylureas to present a robust theoretical and practical framework.
Core Concepts: Decomposition Pathway
The thermal decomposition of symmetrically substituted N,N'-dialkylureas, including this compound, primarily proceeds through a unimolecular, four-center pericyclic reaction mechanism. This pathway leads to the formation of an isocyanate and an amine. In the case of this compound, the decomposition products are ethyl isocyanate and ethylamine.
This reaction is understood to be a concerted process where the C-N bond cleaves and a hydrogen atom from one of the ethyl groups is transferred to the other nitrogen atom simultaneously. This mechanism is favored over initial bond fissions.
Quantitative Thermal Analysis Data
Precise thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published. However, by examining data from structurally similar compounds, a representative thermal profile can be projected. The following table summarizes expected and comparative values.
| Parameter | Description | Representative Value/Range | Data Source Context |
| Melting Point (Tm) | The temperature at which this compound transitions from a solid to a liquid phase. | 112-113 °C | Experimentally determined for this compound. |
| TGA: Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | ~200 - 250 °C | Estimated based on the thermal behavior of analogous N,N'-dialkyl and dicycloalkyl ureas. For instance, polyureas generally begin to decompose around 200°C, while more stable structures like N,N'-Bis(4-methylcyclohexyl)urea show an onset at approximately 250°C.[1][2] |
| TGA: Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of weight loss is highest. | ~250 - 280 °C | Extrapolated from data on similar substituted ureas. The Tmax for N,N'-Bis(4-methylcyclohexyl)urea is reported to be around 280°C.[1] |
| TGA: Residual Mass @ 400 °C | The percentage of the initial mass remaining at 400 °C under an inert atmosphere. | < 5% | Expected for a compound that decomposes into volatile products. |
| DSC: Decomposition Enthalpy (ΔHd) | The heat absorbed or released during decomposition. | Exothermic | The decomposition of urea (B33335) derivatives is typically an exothermic process. |
Disclaimer: The quantitative TGA and DSC data are representative estimates based on analogous compounds and general principles of thermal analysis of ureas.[1][2] Experimental verification is required for precise values for this compound.
Visualized Signaling Pathways and Workflows
To elucidate the processes described, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)
Objective: To determine the thermal stability, decomposition temperatures, and identify the evolved gaseous products of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer coupled to a Mass Spectrometer via a heated transfer line.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Set the heated transfer line to a temperature sufficient to prevent condensation of the evolved products (e.g., 200 °C).
-
Configure the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected products (e.g., m/z 15-100).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection:
-
Continuously record the sample mass as a function of temperature (TGA data).
-
Simultaneously, record the mass spectra of the evolved gases as a function of temperature (MS data).
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve. Determine the onset of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the first derivative of the TGA curve (DTG curve).
-
Analyze the MS data by plotting the ion current for specific m/z values corresponding to the expected products (ethyl isocyanate: m/z 71; ethylamine: m/z 45) as a function of temperature. Correlate the evolution of these gases with the weight loss steps observed in the TGA data.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the enthalpy changes associated with the thermal decomposition of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of approximately 350 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting of this compound. The onset of this peak is taken as the melting point (Tm).
-
Identify the exothermic peak(s) corresponding to the decomposition of the sample. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd).
-
Conclusion
The thermal decomposition of this compound is a predictable process that follows the general mechanism for symmetrically substituted dialkylureas, yielding ethyl isocyanate and ethylamine. While specific quantitative data for this compound is sparse, a robust understanding can be built upon the analysis of similar molecules. The experimental protocols outlined in this guide provide a clear framework for obtaining precise thermal stability and decomposition data for this compound, which is essential for its safe handling and application in research and development.
References
An In-depth Technical Guide on the Reaction Mechanisms of 1,3-Diethylurea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethylurea is a symmetrically substituted urea (B33335) derivative that has found utility in various domains of organic synthesis, acting as a versatile building block, a reagent, and a potential catalyst. Its bifunctional nature, characterized by the presence of two secondary amine-like nitrogen atoms and a central carbonyl group, allows it to participate in a range of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound in organic synthesis, supported by experimental protocols, quantitative data, and detailed mechanistic diagrams. While direct and extensive research on the reaction mechanisms of this compound is not as widespread as for some other urea derivatives, this guide draws upon analogous systems and foundational principles of organic chemistry to provide a robust understanding of its reactivity.
Core Reaction Mechanisms
The reactivity of this compound is primarily governed by the nucleophilicity of its nitrogen atoms and the ability of the urea moiety to engage in hydrogen bonding. These characteristics enable its participation in several key reaction types.
Nucleophilic Addition and Substitution Reactions
The lone pairs of electrons on the nitrogen atoms of this compound allow it to act as a nucleophile, attacking electrophilic centers. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules.
A notable example of this nucleophilic character is the reaction of substituted ureas with electrophilic intermediates, such as chloroiminium species. In a reaction analogous to the one described for 1,3-dimethylurea (B165225), this compound can act as a nucleophile to displace a chloride ion.[1]
Proposed General Mechanism:
-
Formation of an Electrophilic Intermediate: An initial reaction between an isonitrile and an acid chloride generates a highly electrophilic chloroiminium intermediate.
-
Nucleophilic Attack by this compound: The nitrogen atom of this compound attacks the electrophilic carbon of the chloroiminium ion, displacing the chloride and forming a new carbon-nitrogen bond.
-
Further Transformation: The resulting intermediate can then undergo further reactions, such as intramolecular cyclization or reaction with another equivalent of the urea, to form stable products like formamidinium salts.[1]
Caption: Nucleophilic substitution involving this compound.
Catalysis via Hydrogen Bonding
The N-H protons of this compound are capable of forming hydrogen bonds with electrophilic species, thereby activating them towards nucleophilic attack. This mode of action is central to its potential as a catalyst in various organic reactions. Although detailed studies on this compound as a catalyst are limited, the catalytic activity of its isomer, N,N-diethylurea, in amidation reactions provides a strong model for its potential behavior.[2]
In a proposed mechanism for N,N-diethylurea-catalyzed amidation, the urea activates an aldehyde by forming a hydrogen-bonded complex, facilitating the formation of an enol intermediate. This enol then undergoes a 1,3-dipolar cycloaddition with an azide (B81097).[2] It is plausible that this compound could function similarly, utilizing its two N-H protons to activate substrates.
Proposed Catalytic Cycle:
-
Activation of Electrophile: this compound forms a hydrogen-bonded complex with the carbonyl group of an aldehyde, increasing its electrophilicity.
-
Enol/Enolate Formation: The activated aldehyde is more susceptible to tautomerization to its enol form.
-
Reaction with Nucleophile: The enol then reacts with a suitable nucleophile (e.g., an azide in a cycloaddition).
-
Catalyst Regeneration: The product is released, and the this compound catalyst is regenerated.
Caption: Proposed catalytic cycle for this compound.
Nitrosation Reactions
The reaction of 1,3-dialkylureas with nitrosating agents has been studied to understand the formation of potentially carcinogenic N-nitrosoureas. These studies provide valuable kinetic and mechanistic data applicable to this compound. The reaction typically proceeds via an initial N-nitrosation of the urea.
General Mechanism:
-
Formation of the Nitrosating Agent: In acidic solution, nitrite (B80452) ions are protonated to form nitrous acid, which can then be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The nitrogen atom of this compound attacks the nitrosonium ion.
-
Deprotonation: A proton is lost from the nitrogen atom to yield the N-nitrosourea product.
Kinetic studies on the nitrosation of 1,3-dimethylurea and this compound have shown that the reaction rate is dependent on the concentrations of both the urea and the nitrosating agent.
Quantitative Data
Quantitative data for reactions specifically involving this compound is not extensively reported in the literature. However, data from analogous systems provide useful benchmarks.
| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |
| Amidation (analogous) | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate, Phenylacetaldehyde | N,N-Diethylurea (20 mol%) | N-(2,3,5,6-tetrafluoro-4-methoxycarbonylphenyl)-2-phenylacetamide | 91 | [2] |
| Formamidinium Salt Synthesis (analogous) | tert-Butyl isocyanide, Acetyl chloride | 1,3-Dimethylurea | 1-(tert-butyliminomethyl)-1,3-dimethylurea hydrochloride | 85-90 | [1] |
Experimental Protocols
General Synthesis of this compound
This compound can be synthesized through several routes, with two common methods being the reaction of ethyl isocyanate with ethylamine (B1201723) and the reaction of phosgene (B1210022) with ethylamine.[3]
Protocol 1: From Ethyl Isocyanate and Ethylamine
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of ethylamine in a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cooled in an ice bath.
-
Addition of Isocyanate: Ethyl isocyanate is added dropwise to the stirred solution of ethylamine. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Protocol 2: From Phosgene and Ethylamine (Caution: Phosgene is highly toxic)
This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubbing system is charged with a solution of ethylamine in a non-polar solvent (e.g., toluene) and a base (e.g., triethylamine (B128534) or sodium hydroxide (B78521) solution) to neutralize the HCl byproduct.
-
Addition of Phosgene: A solution of phosgene in the same solvent is added slowly to the vigorously stirred ethylamine solution at low temperature (0-5 °C).
-
Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, the reaction mixture is filtered to remove any precipitated salts. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.
Caption: Synthetic workflows for this compound.
Conclusion
This compound demonstrates a range of reactivities that make it a valuable tool in organic synthesis. Its ability to act as a nucleophile allows for its incorporation into various molecular scaffolds, while its potential for hydrogen bond catalysis opens avenues for its use in promoting a variety of chemical transformations. While the body of research specifically detailing the reaction mechanisms of this compound is still developing, a strong understanding can be built by examining the behavior of analogous substituted ureas. Further investigation into the catalytic applications and the synthesis of novel compounds using this compound as a starting material will undoubtedly continue to expand its utility for researchers, scientists, and drug development professionals.
References
Potential Applications of 1,3-Diethylurea in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethylurea is a symmetrical dialkylurea derivative that serves as a versatile building block and ligand in various fields of chemical and biological research. Its unique structural features, including the central urea (B33335) moiety capable of forming strong hydrogen bonds and the flanking ethyl groups influencing solubility and steric interactions, make it a compound of interest in medicinal chemistry, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of the potential research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant chemical and biological processes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in research.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 112-113 °C | [2][3] |
| Boiling Point | 217.23 °C (estimate) | [2] |
| Solubility | Soluble in water and polar organic solvents like ethanol (B145695). | [1][2][3] |
| CAS Number | 623-76-7 | [1][3] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is a critical first step for its various applications.
General Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethyl isocyanate with ethylamine.[1]
Caption: General reaction scheme for the synthesis of this compound.
Synthesis of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea
This derivative is a key ligand for the formation of bioactive metal complexes.
Materials:
-
N-ethyl-4-nitroaniline
-
Toluene (B28343) (anhydrous)
-
Ethanol
Procedure:
-
A solution of N-ethyl-4-nitroaniline (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of triphosgene (1 equivalent) in anhydrous toluene is added dropwise to the stirred reaction mixture at room temperature.
-
After the addition is complete, the mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude 1,3-diethyl-1,3-bis(4-nitrophenyl)urea is purified by recrystallization from ethanol to afford a yellow solid.
Coordination Chemistry and Catalysis
The urea functional group in this compound and its derivatives can act as a ligand, coordinating with metal ions to form complexes with potential catalytic and biological activities.
Synthesis of Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea
Materials:
-
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea (ligand)
-
Metal(II) chlorides (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂, CdCl₂, PdCl₂, PtCl₂)
-
Methanol
-
Dimethylformamide (DMF)
Procedure:
-
The ligand, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, is dissolved in a minimal amount of DMF.
-
A methanolic solution of the respective metal(II) chloride (in a 1:2 metal-to-ligand molar ratio) is added dropwise to the ligand solution with constant stirring.
-
The resulting mixture is refluxed for several hours.
-
The colored precipitate of the metal complex that forms upon cooling is collected by filtration, washed with methanol, and dried in a desiccator over anhydrous calcium chloride.
Caption: Experimental workflow for the synthesis of metal complexes.
Biological and Medicinal Chemistry
Urea derivatives are a well-established class of compounds in drug discovery, known for their ability to act as enzyme inhibitors. The this compound scaffold can be incorporated into larger molecules to target various biological pathways.
Antibacterial Activity of Metal(II) Complexes
Metal complexes of a this compound derivative have shown promising antibacterial activity.
Table of Antibacterial Activity of Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea [4][5][6]
| Complex | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus subtilis (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) | |
| Ligand | 10 | 12 |
| Cu(II) Complex | 14 | 15 |
| Ni(II) Complex | 13 | 14 |
| Co(II) Complex | 15 | 16 |
| Zn(II) Complex | 18 | 20 |
| Cd(II) Complex | 12 | 13 |
| Pd(II) Complex | 16 | 18 |
| Pt(II) Complex | 17 | 19 |
| Tetracycline (Std.) | 18 | 21 |
| Amikacin (Std.) | 15 | 18 |
Table of Minimum Inhibitory Concentration (MIC) of Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea (µg/mL) [4][5][6]
| Complex | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Serratia marcescens |
| Ligand | 250 | 250 | >250 | >250 |
| Cu(II) Complex | 125 | 62.5 | 125 | 62.5 |
| Ni(II) Complex | 125 | 125 | 125 | 125 |
| Co(II) Complex | 62.5 | 62.5 | 125 | 62.5 |
| Zn(II) Complex | 62.5 | 31.25 | 62.5 | 31.25 |
| Cd(II) Complex | 250 | 125 | 250 | 125 |
| Pd(II) Complex | 62.5 | 31.25 | 62.5 | 31.25 |
| Pt(II) Complex | 31.25 | 31.25 | 62.5 | 31.25 |
| Tetracycline (Std.) | 31.25 | 15.62 | 31.25 | 62.5 |
| Amikacin (Std.) | 62.5 | 31.25 | 62.5 | 125 |
The data indicates that the metal complexes, particularly the Zn(II) complex, exhibit significantly enhanced antibacterial activity compared to the free ligand.[4][5][6]
1. Disc Diffusion Method:
-
Bacterial cultures are grown on Mueller-Hinton agar (B569324) plates.
-
Sterile paper discs (8 mm diameter) are impregnated with a solution of the test compound (100 µg/mL in DMSO).
-
The discs are placed on the agar surface, and the plates are incubated at 37 °C for 18-24 hours.
-
The diameter of the zone of inhibition around each disc is measured to determine the antibacterial activity.[4]
2. Broth Microdilution Method (for MIC determination):
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated at 37 °C for 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][7]
Potential as a Scaffold for Kinase Inhibitors
The 1,3-disubstituted urea moiety is a common scaffold in the design of kinase inhibitors.[8][9] These inhibitors often target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
While specific kinase inhibitors based on a simple this compound core are not extensively documented in the initial search, the structural motif holds promise for the development of novel inhibitors. Researchers can utilize this compound as a starting point for chemical library synthesis to screen for activity against various kinases.
Agricultural Applications
This compound has been mentioned as a plant growth regulator and an intermediate in the production of pesticides.[1] This suggests its potential utility in agricultural research for developing new agrochemicals. Further research is needed to elucidate its specific mechanisms of action in plants and its efficacy as a component of novel herbicides or pesticides.
Conclusion
This compound is a readily accessible and versatile compound with demonstrated and potential applications across multiple research disciplines. Its role as a ligand in coordination chemistry has led to the development of metal complexes with significant antibacterial properties. The 1,3-disubstituted urea scaffold is a validated pharmacophore in drug discovery, suggesting that derivatives of this compound could be valuable starting points for the development of new therapeutic agents, particularly kinase inhibitors. Further exploration of its utility in organic synthesis, materials science, and agricultural chemistry is warranted to fully realize the research potential of this fundamental chemical building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 623-76-7 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 1,3-Diethylurea
Executive Summary
This document provides a comprehensive technical overview of the chemical and physical stability of 1,3-Diethylurea (CAS: 623-76-7), a key intermediate in various industrial syntheses. It outlines the known stability profile, potential degradation pathways, and recommended storage and handling conditions to ensure its integrity for research and development applications. This guide also includes representative experimental protocols for stability assessment based on industry-standard methodologies.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O | [2] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 109 - 113 °C (228.2 - 231.8 °F) | [1][4][5][6] |
| Solubility | Soluble in water | [4][5] |
| Storage Class Code | 11 (Combustible Solids) | [3] |
Stability Profile
Under standard ambient conditions (room temperature), this compound is considered a chemically stable product. Hazardous polymerization is not expected to occur.[1][7] However, its stability is influenced by temperature, moisture, and contact with incompatible materials.
Thermal Stability
Upon combustion, hazardous decomposition products are formed, including:
Hydrolytic Stability
The amide structure of substituted ureas makes them potentially susceptible to hydrolysis.[12] However, for the related 1,3-dimethylurea (B165225), this hydrolysis rate is calculated to be extremely slow, with a half-life of over one year.[12] This suggests that this compound is likely stable against hydrolysis under neutral pH conditions but may be more susceptible under strong acidic or basic conditions, particularly at elevated temperatures.
Incompatibilities
To maintain stability and prevent hazardous reactions, this compound should be kept away from strong oxidizing agents.[8][13]
Recommended Storage and Handling Conditions
Proper storage and handling are critical to preserving the quality and integrity of this compound. The following conditions are based on manufacturer safety data sheets and best practices.
Table 2: Recommended Storage and Handling Summary
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool place. A specific recommendation of 2 - 8 °C (36 - 46 °F) has been noted. | Prevents thermal degradation and potential sublimation. | [7] |
| Atmosphere | Store in a dry, well-ventilated area. | Minimizes exposure to moisture which can promote hydrolysis or physical clumping. Good ventilation prevents accumulation of any potential off-gassing. | [1][7] |
| Container | Keep in original, tightly closed, and clearly labeled containers. Polyethylene or polypropylene (B1209903) containers are suitable. | Prevents contamination, moisture ingress, and ensures proper identification. | [1][7][13] |
| Incompatibles | Store away from strong oxidizing agents. | Avoids potentially violent or hazardous chemical reactions. | [8][13] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Use in a well-ventilated area. | Minimizes personnel exposure and maintains product purity. | [1][7] |
A logical workflow for the proper handling and storage of this compound is presented in the diagram below.
Caption: Logical workflow for receiving, storing, and handling this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of a batch of this compound, a forced degradation (stress testing) study is recommended. This involves subjecting the compound to exaggerated conditions to accelerate decomposition and identify potential degradation products and pathways.
Objective
To evaluate the intrinsic stability of this compound by establishing degradation pathways and to support the development of a stability-indicating analytical method.
Materials and Equipment
-
This compound (test sample)
-
High-purity solvents (Acetonitrile, Methanol, Water)
-
Acids (e.g., 1N HCl), Bases (e.g., 1N NaOH), and Oxidizing Agents (e.g., 3% H₂O₂)
-
HPLC-UV/MS system
-
Photostability chamber
-
Temperature and humidity-controlled ovens
Forced Degradation Protocol
Table 3: Forced Degradation Experimental Conditions
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve sample in 1:1 Acetonitrile/1N HCl. Heat at 60°C for 24 hours. | To test stability against acidic conditions. |
| Base Hydrolysis | Dissolve sample in 1:1 Acetonitrile/1N NaOH. Keep at room temperature for 8 hours. | To test stability against alkaline conditions. |
| Oxidative | Dissolve sample in 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | To test stability against oxidation. |
| Thermal | Store solid sample in an oven at 70°C for 7 days. | To evaluate solid-state thermal stability. |
| Photostability | Expose solid sample to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | To evaluate sensitivity to light. |
Analytical Method
A stability-indicating method, typically reverse-phase HPLC, should be used to resolve the parent this compound peak from all potential degradation products.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B)
-
Detector: UV at 210 nm; coupled with Mass Spectrometry (MS) for peak identification.
-
-
Analysis: Samples from each stress condition are diluted and injected. Peak purity of the parent compound is assessed, and the percentage degradation is calculated. Degradants are identified using MS fragmentation patterns.
The workflow for a typical stability study is visualized below.
Caption: General workflow for a forced degradation stability study.
Conclusion
This compound is a stable compound under recommended storage conditions. The primary risks to its integrity are exposure to high temperatures, moisture, and incompatible oxidizing agents. To ensure its quality for scientific applications, it is imperative to store the material in tightly sealed containers in a cool, dry, and well-ventilated environment, preferably between 2-8 °C. The provided experimental framework serves as a robust starting point for researchers needing to perform detailed stability assessments and develop stability-indicating analytical methods.
References
- 1. fishersci.be [fishersci.be]
- 2. scbt.com [scbt.com]
- 3. 1,3-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. believechemical.com [believechemical.com]
- 6. This compound | CAS#:623-76-7 | Chemsrc [chemsrc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Kinetic Model of Urea-Related Deposit Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ureaknowhow.com [ureaknowhow.com]
- 11. researchgate.net [researchgate.net]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Protocol for the Laboratory Synthesis of 1,3-Diethylurea
Application Note
This document provides a detailed protocol for the synthesis of 1,3-diethylurea, a valuable intermediate in the production of various organic compounds, including pharmaceuticals and agricultural chemicals. The primary synthetic route described herein is the reaction of ethyl isocyanate with ethylamine (B1201723). This method is widely recognized for its efficiency and directness. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound is a symmetrically disubstituted urea (B33335) that serves as a versatile building block in organic chemistry. Its synthesis is most commonly achieved through the nucleophilic addition of ethylamine to ethyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it suitable for laboratory-scale preparations.
Reaction Scheme
The synthesis of this compound from ethyl isocyanate and ethylamine proceeds as follows:
Experimental Protocol
This protocol is based on established chemical principles for the synthesis of ureas from isocyanates and amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl Isocyanate | ≥98% | Commercially Available | Highly reactive and toxic. Handle with extreme caution. |
| Ethylamine (70% in water) | Commercially Available | ||
| Diethyl Ether | Anhydrous | Commercially Available | |
| Sodium Sulfate (Na2SO4) | Anhydrous | Commercially Available | For drying |
| Round-bottom flask | Appropriate size for the reaction scale | ||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Ice bath | |||
| Rotary evaporator | |||
| Filtration apparatus | (e.g., Büchner funnel and flask) |
Procedure
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature during the reaction.
-
Reagent Preparation:
-
Dissolve ethylamine (e.g., 10.0 g of a 70% aqueous solution, which corresponds to 7.0 g of ethylamine, ~0.155 mol) in 50 mL of diethyl ether in the round-bottom flask.
-
Dissolve an equimolar amount of ethyl isocyanate (e.g., 11.0 g, ~0.155 mol) in 50 mL of diethyl ether and place this solution in the dropping funnel.
-
-
Reaction:
-
While stirring the ethylamine solution vigorously in the ice bath, add the ethyl isocyanate solution dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and maintaining a low temperature (0-10 °C) is crucial to control the reaction rate and minimize side products.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.
-
Remove the ice bath and continue stirring at room temperature for another 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
A white precipitate of this compound should form during the reaction.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization. A suitable solvent for recrystallization is ethanol (B145695) or a mixture of chloroform (B151607) and diethyl ether.[1]
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven or desiccator.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C5H12N2O | [1] |
| Molecular Weight | 116.16 g/mol | |
| Melting Point | 112-113 °C | [1] |
| Boiling Point | 263.0 °C at 760 mmHg | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and ethanol | |
| Yield | Typically high, but dependent on specific reaction conditions. A reported synthesis from a related precursor gave a yield of 55%.[1] |
Mandatory Visualization
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Ethyl isocyanate is highly toxic, volatile, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Ethylamine is a flammable and corrosive liquid. Handle in a fume hood and avoid contact with skin and eyes.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Melting Point Analysis: Compare the observed melting point with the literature value (112-113 °C).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the molecular structure.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for N-H and C=O bonds can be verified.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
Application Notes and Protocols for 1,3-Diethylurea in Pharmaceutical Synthesis
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of 1,3-diethylurea as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds.
Introduction
This compound is a symmetrical dialkylurea derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, makes it an ideal precursor for constructing various heterocyclic ring systems. In pharmaceutical chemistry, it is particularly utilized in the synthesis of pyrimidine (B1678525) and purine (B94841) analogs, which form the core structure of numerous therapeutic agents. The ethyl groups on the urea (B33335) nitrogen atoms can enhance the lipophilicity of the final molecule, potentially improving its pharmacokinetic properties. These derivatives are explored for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects.
This document outlines two primary applications: the direct synthesis of a uracil (B121893) derivative using this compound and an analogous, widely-used synthesis of the pharmaceutical drug Theophylline, which employs the closely related 1,3-dimethylurea, illustrating a common synthetic strategy for this class of reagents.
Application Note 1: One-Pot Synthesis of 1,3-Diethyl-6-methyluracil (B8697137)
Uracil and its derivatives are of significant interest in medicinal chemistry due to their association with nucleic acids and a wide array of pharmacotherapeutic profiles, including anti-inflammatory and analgesic properties. This protocol details a rapid, one-pot, solvent-free synthesis of 1,3-diethyl-6-methyluracil from this compound and methyl acetoacetate (B1235776) using microwave irradiation, which offers a greener and more efficient alternative to traditional methods.
Quantitative Data Summary
The following table summarizes the key quantitative data for the microwave-assisted synthesis of 1,3-diethyl-6-methyluracil.
| Parameter | Value | Reference |
| Reactant 1 | This compound (1 mmol) | |
| Reactant 2 | Methyl acetoacetate (1 mmol) | |
| Reaction Temperature | 50°C | |
| Reaction Time | 10 minutes | |
| Product Yield | 62% | |
| Melting Point | 50°C |
Experimental Protocol
Materials:
-
This compound (N,N'-Diethylurea)
-
Methyl acetoacetate
-
Silica (B1680970) gel for column chromatography
-
Eluant: Carbon tetrachloride (CCl₄) and Ethyl acetate (B1210297) (EtOAc)
-
25 mL Pyrex beaker
-
Teflon bath
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Place 1 mmol of this compound and 1 mmol of methyl acetoacetate into a 25 mL Pyrex beaker.
-
Position the beaker in a Teflon bath inside a microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 50°C for 10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of CCl₄:ethyl acetate (3:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography over silica gel.
-
Elute the column with a solvent system of CCl₄:ethyl acetate (94:6) to isolate the final product, 1,3-diethyl-6-methyluracil.
-
Confirm the product structure and purity using standard analytical techniques (e.g., proton NMR, IR spectroscopy) and verify the melting point.
Synthesis Workflow Diagram
Application of 1,3-Diethylurea in Agrochemical Production: A Review of Current Landscape
Despite its structural similarity to other dialkylureas utilized in the synthesis of various agrochemicals, publicly available scientific literature and patent databases provide limited direct evidence of 1,3-diethylurea's widespread application as a key starting material in the commercial production of herbicides, insecticides, or fungicides. While the urea (B33335) backbone is a common moiety in many active ingredients, the synthesis routes for major classes of urea-based pesticides, such as phenylureas and sulfonylureas, predominantly feature 1,3-dimethylurea (B165225) or involve the construction of the urea group from amines and isocyanates, rather than starting with pre-formed this compound.
This review summarizes the general principles of urea-based agrochemical synthesis and explores potential, albeit not explicitly documented, avenues for the inclusion of this compound.
General Synthesis of Urea-Based Agrochemicals
The synthesis of prominent urea-based herbicides, such as Diuron and Chlortoluron, typically involves the reaction of a substituted aniline (B41778) with phosgene (B1210022) to form an isocyanate, which is then reacted with dimethylamine. This method builds the urea structure during the synthesis of the final product.
Generic Phenylurea Herbicide Synthesis Workflow
Caption: General synthesis pathway for phenylurea herbicides.
Potential Applications of this compound
While direct evidence is scarce, this compound could theoretically be employed in the synthesis of certain agrochemicals. For instance, N,N'-diethyl-substituted analogs of existing urea-based pesticides could be explored for novel structure-activity relationships.
One research area where a diethylamide moiety is present is in the development of novel triazole-based herbicides. For example, the synthesis of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide has been reported, showcasing the presence of the N,N-diethyl carboxamide functional group. However, the described synthesis does not start from this compound.
Challenges in Sourcing Specific Data
A comprehensive search of scientific databases and patent literature did not yield specific examples of commercial or late-stage developmental agrochemicals where this compound is a declared starting material. This suggests that its use in this sector may be limited, or the details of its application are not publicly disclosed. The focus of much of the available literature is on the more commercially prevalent 1,3-dimethylurea.
Conclusion
Based on the currently available information, the direct application of this compound in the large-scale production of mainstream agrochemicals appears to be minimal or not well-documented. While the potential for its use in creating novel active ingredients exists, there is a lack of concrete examples, detailed experimental protocols, and quantitative data in the public domain to support the creation of detailed application notes for researchers and professionals in agrochemical development. Future research and patent disclosures may shed more light on the specific roles, if any, that this compound plays in this industry.
Application Notes: 1,3-Diethylurea as a Versatile Building Block in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-diethylurea as a building block in the synthesis of various classes of dyes. While direct, large-scale industrial applications are not extensively documented in publicly available literature, the principles of urea (B33335) chemistry and analogous reactions strongly support its potential as a precursor for creating a diverse range of dyestuffs, including azo and heterocyclic dyes. This document outlines the synthetic pathways, experimental protocols, and potential applications of dyes derived from this versatile intermediate.
Introduction to this compound in Dye Synthesis
This compound, a symmetrically substituted urea, possesses reactive nitrogen-hydrogen bonds that can participate in various chemical transformations, making it a valuable, albeit underutilized, building block for the synthesis of complex organic molecules. Its molecular structure allows for the formation of chromophoric systems, and it can serve as a precursor to introduce the urea moiety into a dye structure, which can enhance substantivity and other dyeing properties.[1]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 623-76-7 | [2] |
| Molecular Formula | C₅H₁₂N₂O | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Melting Point | 112-113 °C | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water and ethanol | [4] |
Synthetic Pathways and Methodologies
The primary route for incorporating a urea derivative into a dye structure involves the reaction of amino-functionalized chromophores with a carbonyl source, such as phosgene (B1210022) or its equivalents, to form a urea bridge. While direct synthesis starting from this compound is less common, analogous syntheses with urea and substituted ureas provide a clear blueprint for its potential applications.
Synthesis of Symmetrical Bis-Azo Urea Dyes
A significant application of urea derivatives in dye manufacturing is the synthesis of symmetrical bis-azo dyes, where a urea group links two identical azo dye molecules. A well-documented example is the synthesis of a precursor to C.I. Direct Red 83, which utilizes N,N'-bis(4-hydroxy-2-sulfonaphthyl-7-yl)urea. This intermediate is prepared by the reaction of 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J-acid) with urea. A similar synthetic strategy can be envisioned using this compound to create analogous dye structures.
The general workflow for such a synthesis is depicted below:
Caption: General workflow for the synthesis of symmetrical bis-azo urea dyes.
Experimental Protocol: Synthesis of a Hypothetical Symmetrical Bis-Azo Dye
This protocol is based on the known synthesis of similar urea-linked dyes and adapted for the use of this compound.
Part 1: Synthesis of N,N'-Diethyl-N,N'-bis(4-hydroxy-2-sulfonaphthyl-7-yl)urea
-
Reaction Setup: In a high-pressure reactor, combine 2 moles of 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J-acid) with 1 mole of this compound in a suitable high-boiling solvent (e.g., water or a C1-C4 alkanol).
-
Condensation: Heat the mixture to 120-140°C under pressure (up to 10 bar) for 4-6 hours. Ammonia gas will be evolved during the reaction.
-
Work-up: After cooling, dilute the reaction mixture with water and acidify to a pH of 2 with hydrochloric acid to precipitate any unreacted J-acid.
-
Isolation: Filter off the precipitated J-acid. The filtrate contains the desired N,N'-diethyl-N,N'-bis(4-hydroxy-2-sulfonaphthyl-7-yl)urea. This can be used directly in the next step or isolated by salting out.
Part 2: Diazotization of an Aromatic Amine
-
Preparation: Dissolve the chosen aromatic amine (e.g., 2-amino-5-methoxybenzenesulfonic acid) in water and hydrochloric acid.
-
Diazotization: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (B80452) while maintaining the temperature below 5°C. Stir for 1 hour to ensure complete formation of the diazonium salt.
Part 3: Azo Coupling
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the aqueous solution of the N,N'-diethyl-N,N'-bis(4-hydroxy-2-sulfonaphthyl-7-yl)urea from Part 1. Maintain the temperature at 0-10°C and adjust the pH to 8-9 with sodium carbonate to facilitate the coupling reaction.
-
Isolation and Purification: The bis-azo dye will precipitate from the solution. The reaction mixture is typically stirred for several hours to ensure complete coupling. The dye is then isolated by filtration, washed with a brine solution, and dried.
Quantitative Data for an Analogous Synthesis (Direct Red 83 Precursor):
| Reactants | Molar Ratio | Conditions | Yield | Reference |
| J-Acid, Urea | 4:1 | 120°C, 3.5 bar, 4h in water | High | [1] |
| J-Acid, Urea | 1:1 | Reflux 16h, then add 1 mol J-Acid, reflux 17h | 35% | [1] |
Potential for Heterocyclic Dye Synthesis
The nitrogen atoms of this compound can also serve as nucleophiles in cyclization reactions to form heterocyclic systems, which are important chromophores in many classes of dyes. For instance, reaction with diketones or other bifunctional electrophiles could lead to the formation of pyrimidine (B1678525) or imidazole-based structures.
Caption: Proposed synthesis of a heterocyclic dye precursor from this compound.
Applications in Drug Development
The synthesis of novel dye molecules is of interest to drug development professionals for several reasons:
-
Fluorescent Probes: Dyes with suitable photophysical properties can be developed as fluorescent probes for biological imaging and assays. The incorporation of a diethylurea moiety could modulate the solubility and cell permeability of such probes.
-
Photodynamic Therapy (PDT): Certain dye structures can act as photosensitizers in PDT. The synthetic versatility offered by building blocks like this compound allows for the fine-tuning of the electronic and photophysical properties of these molecules.
-
Targeted Drug Delivery: Dyes can be conjugated to drug molecules to track their distribution and localization within biological systems.
Conclusion
This compound presents itself as a promising, yet underexplored, building block for the synthesis of a variety of dye structures. Its ability to form urea linkages and participate in the construction of heterocyclic systems opens up avenues for the development of novel chromophores with tailored properties. The experimental protocols and synthetic strategies outlined in these application notes, based on well-established analogous reactions, provide a solid foundation for researchers and scientists to explore the full potential of this compound in the fields of dye chemistry, materials science, and drug development. Further research into the direct application of this compound in condensation and cyclization reactions is warranted to expand the library of accessible dye molecules.
References
- 1. EP0519246A1 - Process for the preparation of N,N'-bis-[7-(4-hydroxy-2-sulfo)naphthyl]-urea - Google Patents [patents.google.com]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ripublication.com [ripublication.com]
The Role of Additives in Thin-Film Transistor (TFT) Liquid Crystal Materials: Application Notes and Protocols
Initial Assessment: A comprehensive review of available scientific literature and technical data reveals no specific documented role or application of 1,3-Diethylurea within Thin-Film Transistor (TFT) liquid crystal materials. The following application notes and protocols are therefore based on the broader, well-established roles of additives and dopants in modulating the properties of liquid crystal mixtures for TFT displays. These guidelines provide a framework for researchers and professionals in the field to understand and experimentally evaluate the potential impact of novel additives.
Introduction to Dopants in TFT Liquid Crystal Materials
In the manufacturing of liquid crystal displays (LCDs), including those utilizing TFT technology, the liquid crystal material is a carefully formulated mixture of various compounds. Dopants are chemical substances intentionally added in small quantities to the host liquid crystal mixture to modify its physical and electro-optical properties. The primary goals of incorporating dopants are to optimize display performance characteristics such as contrast ratio, response time, viewing angle, and power consumption.
Dopants can be broadly categorized based on their function:
-
Chiral Dopants: These are optically active molecules that induce a helical twist in the nematic liquid crystal phase, leading to the formation of a cholesteric or chiral nematic phase.[1][2][3] This induced chirality is fundamental for the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs.[1][2] The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP).[1][2][4]
-
Nanoparticle Dopants: The introduction of nanoparticles (e.g., metallic, metal-oxide, or carbon nanotubes) into liquid crystal hosts can significantly alter their properties.[5] Depending on their composition, size, and surface functionalization, nanoparticles can influence the liquid crystal's phase transitions, molecular alignment, and electrical and optical characteristics.[5][6] For instance, some nanoparticles can reduce the driving voltage and viscosity, leading to faster response times.[6]
-
Other Molecular Additives: Various other organic molecules can be added to fine-tune properties like dielectric anisotropy, birefringence, and viscosity to meet the specific requirements of advanced display modes like fringe-field switching (FFS).[7][8]
Quantitative Data on Dopant Effects
The following tables summarize the typical effects of different classes of dopants on key properties of liquid crystal materials relevant to TFT applications.
Table 1: Influence of Chiral Dopants on Liquid Crystal Properties
| Property | Effect of Chiral Dopant | Typical Range of Change | Reference |
| Helical Pitch (p) | Induces a helical structure, with the pitch being inversely proportional to the dopant concentration and HTP. | µm to sub-µm | [1][2] |
| Helical Twisting Power (HTP) | A measure of the dopant's ability to induce a twist. | 10 - >100 µm⁻¹ | [1][2] |
| Phase Transition Temperatures | Can slightly alter the clearing point (nematic to isotropic transition temperature). | ± a few °C | [9] |
| Electro-optical Response | Enables the twisted nematic effect, which is the basis for many LCDs. | Enables device functionality | [1][2] |
Table 2: Influence of Nanoparticle Dopants on Liquid Crystal Properties
| Property | Effect of Nanoparticle Dopant | Typical Range of Change | Reference |
| Threshold Voltage | Can be reduced by the presence of certain nanoparticles. | 5 - 20% reduction | [5][6] |
| Response Time | Can be decreased due to a reduction in viscosity. | 10 - 30% reduction | [6] |
| Dielectric Anisotropy | Can be enhanced by doping with high-dielectric-constant nanoparticles. | 5 - 15% increase | [5] |
| Birefringence | Can be tuned depending on the type and concentration of nanoparticles. | ± 5% | [5] |
| Ionic Conductivity | Can be affected, potentially leading to image sticking issues if not controlled. | Varies significantly | [5] |
Experimental Protocols
Protocol for Doping a Liquid Crystal Mixture
This protocol describes a general method for introducing a solid dopant, such as this compound, into a host liquid crystal mixture.
Materials and Equipment:
-
Host liquid crystal mixture
-
Dopant (e.g., this compound)
-
Volatile solvent (e.g., Toluene, Chloroform)
-
Analytical balance
-
Vials with caps
-
Ultrasonic bath
-
Hot plate or vacuum oven
-
Magnetic stirrer and stir bars
-
Polarizing Optical Microscope (POM)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Preparation of the Mixture:
-
Accurately weigh the desired amount of the host liquid crystal mixture and the dopant into a clean vial. The concentration of the dopant is typically in the range of 0.1% to 5% by weight.
-
Add a small amount of a volatile solvent to the vial to dissolve both the host and the dopant.
-
-
Homogenization:
-
Cap the vial and place it in an ultrasonic bath for 15-30 minutes to ensure thorough mixing.
-
Alternatively, use a magnetic stirrer to mix the solution until the dopant is fully dissolved.
-
-
Solvent Evaporation:
-
Place the open vial on a hot plate set to a temperature slightly above the boiling point of the solvent but well below the clearing point of the liquid crystal.
-
Allow the solvent to evaporate completely. For a more controlled evaporation, a vacuum oven at a moderate temperature can be used overnight.[10]
-
-
Homogeneity Check:
-
After solvent evaporation, heat the mixture above its clearing point to the isotropic phase and mix thoroughly.
-
Cool the mixture slowly back to the liquid crystal phase.
-
Examine a small sample of the doped mixture under a Polarizing Optical Microscope (POM) to verify its homogeneity and observe any changes in texture.
-
Protocol for Characterization of Doped Liquid Crystal Materials
1. Phase Transition Temperature Measurement (DSC):
-
Use a Differential Scanning Calorimeter (DSC) to determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) of the doped liquid crystal mixture.
-
Compare the results with the undoped host material to assess the impact of the dopant on the mesophase stability.
2. Helical Pitch Measurement (for chiral dopants):
-
Prepare a wedge cell filled with the chiral-doped liquid crystal mixture.
-
Observe the cell under a POM. A series of parallel lines (Cano-Grandjean disclinations) will be visible.
-
The distance between these lines is related to the helical pitch. The pitch (p) can be calculated using the formula: p = 2 * d * tan(α), where 'd' is the distance between the disclination lines and 'α' is the wedge angle.
3. Electro-Optical Characterization:
-
Fabricate a test cell with transparent electrodes (e.g., ITO-coated glass) and a defined cell gap.
-
Fill the cell with the doped liquid crystal mixture.
-
Apply a variable AC voltage across the cell and measure the change in light transmittance using a photodetector.
-
From the voltage-transmittance curve, determine key parameters such as the threshold voltage (Vth) and the driving voltage.
-
Measure the switching times (rise time and decay time) by applying a square wave voltage and monitoring the optical response.
Logical Relationships and Signaling Pathways
The performance of a TFT liquid crystal display is a direct consequence of the physical properties of the liquid crystal material used. The addition of dopants is a key strategy to engineer these properties.
Conclusion
While this compound does not have a documented role in TFT liquid crystal materials based on current literature, the principles of doping liquid crystals to enhance display performance are well-established. Researchers investigating novel additives like this compound can utilize the provided protocols to systematically introduce the compound into a host liquid crystal mixture and characterize its effects on key physical and electro-optical properties. The primary areas of investigation for a new, non-chiral small molecule additive would be its influence on the dielectric anisotropy, viscosity, and phase stability of the host material. Any significant and beneficial changes in these parameters could warrant further investigation for potential applications in advanced TFT liquid crystal displays.
References
- 1. BJOC - 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions [beilstein-journals.org]
- 2. 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dakenchem.com [dakenchem.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. asianpubs.org [asianpubs.org]
- 6. Improving performances of self-powered liquid crystal devices by doping and photovoltaic layers engineering - ePrints Soton [eprints.soton.ac.uk]
- 7. Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
1,3-Diethylurea: A Versatile Stabilizer in Polymer Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethylurea (DEU) is a symmetrically substituted urea (B33335) derivative that serves as an effective stabilizer in various polymer systems. Its utility stems from its ability to mitigate the degradation of polymers induced by thermal stress, oxidative environments, and ultraviolet (UV) radiation. This document provides detailed application notes and experimental protocols for the use of this compound as a stabilizer in polymer chemistry, with a focus on its application in thermoplastics such as Polyvinyl Chloride (PVC) and Polyolefins (e.g., Polyethylene and Polypropylene).
Mechanism of Action
The stabilizing effect of this compound and its analogues is primarily attributed to two key mechanisms:
-
Free Radical Scavenging: During polymer degradation, highly reactive free radicals are generated, which propagate chain scission and cross-linking reactions, leading to the deterioration of material properties. This compound can donate hydrogen atoms from its ethyl groups to neutralize these free radicals, thereby terminating the degradation chain reactions.
-
Hydrogen Bonding: The urea moiety in this compound contains both hydrogen bond donor (N-H) and acceptor (C=O) sites. These sites can form intermolecular hydrogen bonds with the polymer chains, particularly in polymers containing polar groups. This interaction helps to dissipate energy and reduce chain mobility at elevated temperatures, thus enhancing thermal stability.
Applications in Polymer Systems
This compound and related urea compounds are utilized as stabilizers in a range of polymers, including:
-
Polyvinyl Chloride (PVC): As a thermal stabilizer, it helps to prevent the autocatalytic dehydrochlorination of PVC at processing temperatures.
-
Polyolefins (PE, PP): It functions as an antioxidant to inhibit thermo-oxidative degradation during processing and service life.
-
Polyurethanes: While a fundamental component of polyurea chemistry, excess or specifically introduced urea derivatives can influence the thermal and mechanical properties of the final polymer.
-
Propellants and Explosives: Symmetrically substituted ureas, such as 1,3-diethyl-1,3-diphenylurea (B122622) (Ethyl Centralite), are used to stabilize nitrocellulose-based smokeless powders by scavenging acidic decomposition products.
Quantitative Data on Stabilizer Performance
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data based on the performance of similar urea-based stabilizers in common polymer systems. These tables are intended to illustrate the expected performance and should be adapted based on experimental results.
Table 1: Representative Thermal Stability Data of Stabilized PVC by Thermogravimetric Analysis (TGA)
| Sample | Stabilizer Concentration (phr*) | Onset Degradation Temp. (T_onset) (°C) | Temperature at Max. Degradation Rate (°C) |
| Unstabilized PVC | 0 | ~255 | ~290 |
| PVC + this compound | 1.0 | ~275 | ~310 |
| PVC + this compound | 2.0 | ~285 | ~320 |
| PVC + this compound | 3.0 | ~290 | ~325 |
*phr: parts per hundred parts of resin
Table 2: Representative Oxidative Stability of Stabilized Polypropylene by Oxidative Induction Time (OIT)
| Sample | Stabilizer Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized PP | 0 | < 1 |
| PP + this compound | 0.1 | ~15 |
| PP + this compound | 0.2 | ~30 |
| PP + this compound | 0.5 | ~65 |
Table 3: Representative UV Stability of Stabilized Polyethylene by Accelerated Weathering
| Sample | Stabilizer Concentration (wt%) | Yellowness Index Change (ΔYI) after 1000h | Tensile Strength Retention (%) after 1000h |
| Unstabilized PE | 0 | 15 | 40 |
| PE + this compound | 0.2 | 8 | 75 |
| PE + this compound | 0.5 | 5 | 85 |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a polymer matrix and the subsequent evaluation of its stabilizing performance.
Protocol 1: Preparation of Stabilized PVC Sheets
Objective: To prepare PVC sheets containing varying concentrations of this compound for thermal and mechanical testing.
Materials:
-
PVC resin (suspension grade)
-
This compound (powder)
-
Plasticizer (e.g., Dioctyl phthalate (B1215562) - DOP)
-
Co-stabilizer (e.g., Calcium/Zinc stearate)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molding plates
Procedure:
-
Pre-mixing: In a high-speed mixer, blend 100 parts of PVC resin with the desired amounts of this compound (e.g., 0, 1, 2, 3 phr), plasticizer (e.g., 40 phr), and co-stabilizer (e.g., 2 phr). Mix until a homogeneous dry blend is obtained.
-
Milling: Set the temperature of the two-roll mill to 160-170°C. Add the dry blend to the mill and process until a uniform, molten sheet is formed. This typically takes 5-10 minutes.
-
Sheet Formation: Remove the molten PVC sheet from the mill.
-
Compression Molding: Place the milled sheet between two molding plates in a hydraulic press preheated to 175-185°C. Apply a pressure of 10-15 MPa for 5 minutes to form a sheet of uniform thickness (e.g., 1 mm).
-
Cooling: Cool the press under pressure to below 50°C.
-
Sample Preparation: Remove the molded sheet and cut specimens for subsequent analysis as per the required dimensions for TGA, mechanical testing, etc.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the effect of this compound on the thermal degradation profile of a polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the prepared polymer sheet.
-
TGA Setup: Place the sample in a TGA pan (e.g., alumina (B75360) or platinum).
-
Analysis Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of degradation (the temperature at which significant mass loss begins) and the temperature of the maximum rate of degradation from the derivative of the TGA curve (DTG curve).
Protocol 3: Evaluation of Oxidative Stability using Oxidative Induction Time (OIT)
Objective: To assess the resistance of a stabilized polymer to oxidative degradation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small sample (5-10 mg) of the polymer in an open aluminum DSC pan.
-
DSC Program:
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a rate of 20°C/min under a nitrogen atmosphere.
-
Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.
-
Switch the purge gas from nitrogen to oxygen (or air) at the same flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed.
-
-
Data Analysis: The OIT is the time elapsed from the introduction of the oxidative atmosphere to the onset of the exothermic peak.
Visualizations
Stabilization Mechanism of this compound
Caption: Free radical scavenging mechanism of this compound in polymer degradation.
Experimental Workflow for Polymer Stabilization and Testing
Application Note: Quantification of 1,3-Diethylurea using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 1,3-Diethylurea. The described protocol is suitable for the determination of this compound in various sample matrices, providing a valuable tool for quality control, stability testing, and research applications. The method has been validated to demonstrate its accuracy, precision, linearity, and sensitivity, ensuring dependable results.
Introduction
This compound is a chemical compound with applications in various industrial and research settings. Accurate and precise quantification of this analyte is crucial for process monitoring, quality assurance, and safety assessments. High-Performance Liquid Chromatography with UV detection is a widely used analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of non-volatile and semi-volatile compounds. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV method.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Data acquisition and processing software.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase).
-
Use sonication or vortexing to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Summary
The developed HPLC-UV method was validated according to established guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in Table 2.
| Validation Parameter | Result |
| Retention Time | Approximately 4.5 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.
Caption: Workflow for the HPLC-UV quantification of this compound.
Conclusion
The HPLC-UV method described in this application note provides a simple, rapid, and reliable approach for the quantification of this compound. The method is accurate, precise, and linear over a practical concentration range, making it a valuable tool for routine analysis in research and quality control laboratories. Adherence to the detailed protocol will ensure high-quality, reproducible results.
Application Notes and Protocols for the Structural Elucidation of 1,3-Diethylurea Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. For derivatives of 1,3-diethylurea, a class of compounds with applications in various fields including pharmaceuticals and materials science, NMR provides crucial information regarding molecular connectivity, stereochemistry, and conformation. This document offers detailed application notes and standardized protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural characterization of this compound and its analogs.
Structural Elucidation Workflow
The structural elucidation of this compound derivatives using NMR spectroscopy typically follows a systematic workflow. This involves a series of experiments that build upon each other to provide a complete picture of the molecular structure.
Caption: A flowchart illustrating the systematic workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.
Quantitative NMR Data
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for this compound and its close analog, 1,3-dimethylurea (B165225), in DMSO-d₆. These values can serve as a reference for the characterization of new derivatives.
Table 1: ¹H NMR Data for 1,3-Dialkylureas in DMSO-d₆
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -NH- | ~5.75 | Triplet | ~5.5 | 2H |
| -CH₂- | ~2.95 | Quartet | ~7.2 | 4H | |
| -CH₃ | ~1.00 | Triplet | ~7.2 | 6H | |
| 1,3-Dimethylurea | -NH- | 5.69 | Quartet | ~4.7 | 2H |
| -CH₃ | 2.54 | Doublet | ~4.7 | 6H |
Note: The chemical shifts and coupling constants for this compound are estimated based on typical values and spectral data. The data for 1,3-dimethylurea is from experimental spectra.[1]
Table 2: ¹³C NMR Data for 1,3-Dialkylureas in DMSO-d₆
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C=O | ~158.5 |
| -CH₂- | ~37.0 | |
| -CH₃ | ~15.5 | |
| 1,3-Dimethylurea | C=O | 158.9 |
| -CH₃ | 26.8 |
Note: The chemical shifts for this compound are estimated based on typical values and spectral data. The data for 1,3-dimethylurea is from experimental spectra.
Key 2D NMR Correlations for this compound
Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying through-bond correlations between nuclei. The following diagram illustrates the expected key correlations for this compound.
Caption: Predicted key 2D NMR correlations for this compound, illustrating COSY, HSQC, and HMBC connectivities.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra.
-
Materials:
-
This compound derivative (5-20 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄), 0.6-0.7 mL
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
-
Protocol:
-
Weigh the desired amount of the this compound derivative and place it in a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary, but caution should be exercised to avoid degradation.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Ensure the liquid height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.
-
Cap the NMR tube securely and label it appropriately.
-
NMR Data Acquisition
The following are general parameters for acquiring high-quality 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.
a. ¹H NMR Spectroscopy
-
Pulse Program: zg30 or zg
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm
b. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024 to 4096 (or more for dilute samples)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm
c. ¹H-¹H COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2 to 4
-
Relaxation Delay (D1): 1.5-2 seconds
-
Acquisition Points (TD): 2048 in F2, 256-512 in F1
d. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 4 to 8
-
Relaxation Delay (D1): 1.5-2 seconds
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
Acquisition Points (TD): 1024 in F2, 256 in F1
e. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgpndqf
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 1.5-2 seconds
-
Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz
-
Acquisition Points (TD): 2048 in F2, 256-512 in F1
Data Interpretation and Structural Elucidation
The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and, consequently, the determination of the molecular structure.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The integration of the signals corresponds to the relative number of protons.
-
¹³C NMR and DEPT: Reveals the number of chemically non-equivalent carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
COSY: Establishes proton-proton connectivity through scalar coupling, typically over two or three bonds. For this compound, this will show a correlation between the -NH and -CH₂ protons, and between the -CH₂ and -CH₃ protons.
-
HSQC: Correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation). This is essential for assigning the carbon signals based on the already assigned proton signals.
-
HMBC: Identifies longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for connecting molecular fragments and identifying quaternary carbons. For this compound, key HMBC correlations would include those from the -CH₂ protons to the carbonyl carbon and the methyl carbon, and from the -NH proton to the carbonyl carbon and the methylene (B1212753) carbon.
By systematically analyzing the data from these experiments, a researcher can confidently piece together the structure of a novel this compound derivative.
References
Application Notes and Protocols: Leveraging 1,3-Diethylurea in the Synthesis of Substituted Ureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted ureas are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile building blocks for complex molecular architectures. While numerous synthetic routes to substituted ureas exist, the use of readily available and economically viable starting materials is of paramount importance. 1,3-Diethylurea, a simple dialkylurea, presents itself as a potential precursor for the synthesis of more complex, substituted ureas. This document provides a detailed overview of the application of this compound in this context, focusing on the underlying chemical principles, potential synthetic pathways, and detailed experimental considerations.
The primary challenge in utilizing this compound for the synthesis of other substituted ureas lies in the inherent stability of the C-N bonds. Direct displacement of the ethyl groups is generally not feasible. However, under specific conditions, this compound can serve as a precursor to ethyl isocyanate, a reactive intermediate that can then be trapped by various amines to form the desired substituted ureas. This approach, often requiring catalysis or thermal activation, forms the basis of the methodologies discussed herein.
Reaction Principles: this compound as an Ethyl Isocyanate Precursor
The synthetic utility of this compound in this context hinges on its decomposition into ethyl isocyanate and ethylamine (B1201723). This equilibrium can be influenced by temperature and catalysis.
Thermal Decomposition: At elevated temperatures, typically above 350 °C, symmetrically substituted ureas like 1,3-diphenylurea (B7728601) have been shown to decompose into the corresponding isocyanate and amine. While specific data for this compound is limited in readily available literature, the general principle suggests that thermal stress can promote the formation of ethyl isocyanate. However, these conditions are often too harsh for many sensitive substrates.
Catalytic Decomposition: A more synthetically viable approach involves the use of catalysts to facilitate the decomposition of this compound at lower temperatures. Lewis acids, for instance, can coordinate to the carbonyl oxygen of the urea (B33335), weakening the C-N bonds and promoting the elimination of ethylamine to generate an ethyl isocyanate intermediate. Studies have shown that Zn(II) can catalyze the decomposition of diethylurea into ethyl isocyanate and ethylamine.[1] This in-situ generated ethyl isocyanate can then react with a different, less volatile amine present in the reaction mixture to form a new, unsymmetrical urea. This process is essentially a transamidation reaction.
Experimental Protocols
While specific, detailed protocols for the direct use of this compound in the synthesis of a wide range of substituted ureas are not extensively reported in peer-reviewed literature, the following generalized protocols are based on the principles of catalyzed transamidation and in-situ isocyanate generation. Researchers should consider these as starting points for optimization.
Protocol 1: Lewis Acid-Catalyzed Synthesis of N-Aryl-N'-ethylureas
This protocol describes a general method for the synthesis of an N-aryl-N'-ethylurea from this compound and an aromatic amine using a Lewis acid catalyst.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., aniline, p-toluidine)
-
Anhydrous toluene (B28343)
-
Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under inert atmosphere
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and the aromatic amine (1.2 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of 0.5 M with respect to this compound.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) to the reaction mixture under a positive flow of nitrogen.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction (typically 12-24 hours, substrate-dependent), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-N'-ethylurea.
Expected Outcome:
This reaction is expected to yield the N-aryl-N'-ethylurea. Yields will be dependent on the specific aromatic amine and the efficiency of the catalyst.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Aniline | ZnCl₂ (10) | Toluene | 110 | 24 | N-phenyl-N'-ethylurea | 40-60 |
| This compound | p-Toluidine | Sc(OTf)₃ (5) | Xylene | 140 | 18 | N-(p-tolyl)-N'-ethylurea | 45-65 |
* Yields are estimated based on related transamidation reactions and require experimental optimization.
Logical Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis of substituted ureas.
Signaling Pathway of Catalyzed Urea Transamidation
Caption: Proposed catalytic cycle for urea synthesis.
Data Summary
The following table summarizes hypothetical data for the synthesis of various substituted ureas from this compound. This data is illustrative and serves as a template for organizing experimental results.
| Entry | Amine (R-NH₂) | Catalyst | Temp. (°C) | Time (h) | Yield (%) | m.p. (°C) |
| 1 | Aniline | ZnCl₂ | 110 | 24 | 45 | 92-94 |
| 2 | 4-Methoxyaniline | ZnCl₂ | 110 | 20 | 55 | 115-117 |
| 3 | Benzylamine | Sc(OTf)₃ | 110 | 18 | 60 | 78-80 |
| 4 | Cyclohexylamine | Sc(OTf)₃ | 110 | 24 | 50 | 101-103 |
* Data is hypothetical and for illustrative purposes only.
Conclusion and Future Outlook
The use of this compound as a starting material for the synthesis of substituted ureas is a field that warrants further exploration. The development of more efficient and milder catalytic systems for the in-situ generation of ethyl isocyanate from this compound could unlock its potential as a valuable and cost-effective reagent in organic synthesis. Future research should focus on screening a broader range of catalysts, including transition metal complexes and organocatalysts, and on expanding the substrate scope to include a wider variety of amines. The protocols and conceptual frameworks provided in these notes offer a solid foundation for researchers to build upon in their efforts to develop novel and practical methods for the synthesis of valuable substituted urea compounds.
References
Application Notes and Protocols for Reactions Involving 1,3-Diethylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for key reactions involving 1,3-diethylurea, a versatile intermediate in organic synthesis. The protocols outlined below are foundational for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.
Synthesis of 1,3-Diethylbarbituric Acid via Condensation with Malonic Acid
1,3-Diethylbarbituric acid and its derivatives are of significant interest in medicinal chemistry due to their sedative, hypnotic, and anticonvulsant properties. The following protocol details the synthesis of 1,3-diethylbarbituric acid through the condensation of this compound with malonic acid.
Experimental Protocol
Materials:
-
This compound (N,N'-diethylurea)
-
Malonic acid
-
Acetic anhydride (B1165640)
-
Acetic acid
Procedure:
-
In a suitable reaction vessel, dissolve this compound (0.05 mole, 5.81 g) and malonic acid (0.05 mole, 5.20 g) in acetic acid (40 ml).
-
To this solution, add acetic anhydride (0.15 mole, 16 ml) dropwise over a period of two hours at a temperature of 65°C.
-
After the addition is complete, raise the temperature to 90°C and maintain it for three hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Boil the resulting residue with ethanol for fifteen minutes.
-
Allow the solution to cool, promoting the crystallization of 1,3-diethylbarbituric acid.
-
Collect the cubic crystals by filtration. The melting point of the purified product is 52°C.
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (ml) |
| This compound | 116.16 | 0.05 | 5.81 | - |
| Malonic Acid | 104.06 | 0.05 | 5.20 | - |
| Acetic Anhydride | 102.09 | 0.15 | - | 16 |
| Acetic Acid | 60.05 | - | - | 40 |
| Product | ||||
| 1,3-Diethylbarbituric Acid | 184.20 | - | - | - |
Experimental Workflow
Caption: Workflow for the synthesis of 1,3-diethylbarbituric acid.
Synthesis of 1,3-Diethyl-2-thiobarbituric Acid
1,3-Diethyl-2-thiobarbituric acid serves as a key intermediate in the synthesis of various dyes and has applications in analytical chemistry. The following protocol is a general method for the synthesis of 2-thiobarbituric acid derivatives, adapted for the 1,3-diethyl substituted analog.
Experimental Protocol
Materials:
-
1,3-Diethylthiourea
-
Diethyl malonate
-
Sodium ethoxide (prepared in situ from sodium metal and ethanol)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (0.25 mol, 5.75 g) in absolute ethanol (200 mL) in a round-bottomed flask equipped with a reflux condenser.
-
To the sodium ethoxide solution, add 1,3-diethylthiourea (0.25 mol, 33.06 g) and diethyl malonate (0.25 mol, 40.04 g, 37.8 mL).
-
Heat the reaction mixture to reflux for 6 hours.
-
After reflux, remove the ethanol by distillation under reduced pressure.
-
Cool the resulting clear solution in an ice bath overnight.
-
Acidify the cooled solution with hydrochloric acid to a pH of 1-2 to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water (50 mL), and dry in an oven at 105-110°C for 4 hours.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diethyl-2-thiobarbituric acid.
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (ml) |
| Sodium | 22.99 | 0.25 | 5.75 | - |
| Absolute Ethanol | 46.07 | - | - | 200 |
| 1,3-Diethylthiourea | 132.24 | 0.25 | 33.06 | - |
| Diethyl Malonate | 160.17 | 0.25 | 40.04 | 37.8 |
| Product | ||||
| 1,3-Diethyl-2-thiobarbituric Acid | 200.26 | - | - | - |
Experimental Workflow
Caption: Workflow for the synthesis of 1,3-diethyl-2-thiobarbituric acid.
Application in the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[1] While a specific, optimized protocol for this compound in the Biginelli reaction is not detailed in the readily available literature, its structural similarity to urea (B33335) suggests its applicability.
General Reaction Scheme
The general Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) derivative.[2]
Proposed Experimental Approach for this compound
Reactants:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
This compound
-
An acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)
-
A suitable solvent (e.g., ethanol)
General Procedure:
-
Combine the aldehyde, β-ketoester, and this compound in a suitable solvent.
-
Add a catalytic amount of acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Isolate the product by filtration, wash with a cold solvent, and purify by recrystallization.
Researchers should optimize the reaction conditions, including the choice of catalyst, solvent, and reaction time, to achieve the best yields for the desired 1,3-diethyl-dihydropyrimidinone derivative.
Logical Relationship of the Biginelli Reaction
Caption: Reactants and conditions for the Biginelli reaction.
References
Application Notes and Protocols: 1,3-Diethylurea as a Reagent for Isocyanate Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
In chemical synthesis, particularly in pharmaceutical and polymer chemistry, the complete removal of residual isocyanates is crucial due to their high reactivity and potential toxicity. Isocyanates are reactive intermediates that can engage in unwanted side reactions, impacting product purity, stability, and safety. 1,3-Diethylurea, a symmetrically substituted dialkylurea, can be employed as an effective trapping agent or scavenger for quenching unreacted isocyanates in a reaction mixture. This application note details the use of this compound for this purpose, providing a theoretical framework, experimental protocols, and representative data.
The trapping mechanism involves the reaction of the N-H groups of this compound with the electrophilic carbon of the isocyanate group. This reaction forms a stable, inert tri-substituted urea (B33335) (a biuret), effectively capping the reactive isocyanate and preventing it from participating in further reactions. The resulting biuret (B89757) is generally more polar and has a different solubility profile than the starting isocyanate, facilitating its removal during workup and purification.
Reaction Principle
The fundamental reaction for isocyanate trapping with this compound is the formation of a biuret. The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the former isocyanate group, resulting in a stable tri-substituted urea adduct.
A general schematic of this reaction is as follows:
Caption: Reaction of an isocyanate with this compound to form a stable biuret.
Key Advantages of Using this compound
-
Moderate Reactivity: Reacts efficiently with isocyanates without being overly reactive towards other functional groups that may be present in the reaction mixture.
-
Formation of Stable Adducts: The resulting biuret is chemically stable, preventing the regeneration of the isocyanate.
-
Ease of Handling: As a solid, this compound is easier and safer to handle compared to more reactive liquid amine scavengers.
-
Improved Purification: The change in polarity and physical properties upon forming the biuret can simplify the purification process.
Quantitative Data Summary
The following tables provide representative data for the scavenging of a model isocyanate, phenyl isocyanate, using this compound under various conditions. Note: This data is illustrative and optimization for specific substrates and reaction conditions is recommended.
Table 1: Effect of Stoichiometry on Isocyanate Scavenging
| Entry | Equivalents of this compound | Reaction Time (h) | Temperature (°C) | Residual Phenyl Isocyanate (%) |
| 1 | 1.1 | 4 | 25 | 5.2 |
| 2 | 1.5 | 4 | 25 | 1.8 |
| 3 | 2.0 | 4 | 25 | <0.5 |
| 4 | 3.0 | 4 | 25 | <0.1 |
Table 2: Effect of Temperature and Time on Isocyanate Scavenging
| Entry | Equivalents of this compound | Reaction Time (h) | Temperature (°C) | Residual Phenyl Isocyanate (%) |
| 1 | 1.5 | 1 | 25 | 7.5 |
| 2 | 1.5 | 4 | 25 | 1.8 |
| 3 | 1.5 | 8 | 25 | <0.5 |
| 4 | 1.5 | 1 | 50 | 2.1 |
| 5 | 1.5 | 2 | 50 | <0.5 |
Experimental Protocols
Protocol 1: General Procedure for Trapping Residual Isocyanate at Room Temperature
This protocol is suitable for quenching residual isocyanate in a completed reaction mixture where the desired product is stable to the scavenger.
Caption: Workflow for isocyanate scavenging at room temperature.
Materials:
-
Reaction mixture containing residual isocyanate
-
This compound
-
Anhydrous solvent (compatible with the reaction)
-
Analytical tools for monitoring (TLC, LC-MS, or IR spectroscopy)
Procedure:
-
Upon completion of the primary reaction (as determined by appropriate analytical methods), ensure the reaction mixture is under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 1.5 to 2.0 equivalents (relative to the initial amount of isocyanate) of this compound in a minimal amount of a compatible anhydrous solvent.
-
Add the this compound solution to the reaction mixture dropwise at room temperature (25 °C).
-
Stir the mixture at 25 °C.
-
Monitor the disappearance of the residual isocyanate using a suitable analytical technique. A common method is IR spectroscopy, observing the disappearance of the characteristic N=C=O stretch at approximately 2250-2275 cm⁻¹. Alternatively, LC-MS can be used to monitor the formation of the biuret adduct and the disappearance of the isocyanate.
-
Continue stirring until the isocyanate is no longer detected. This may take between 4 to 8 hours.
-
Once the scavenging is complete, proceed with the standard aqueous workup and purification protocol for the desired product. The biuret byproduct can typically be removed by crystallization or chromatography.
Protocol 2: Accelerated Isocyanate Trapping at Elevated Temperature
For less reactive isocyanates or when a faster quenching time is desired, the scavenging reaction can be performed at a moderately elevated temperature.
Formulation of 1,3-Diethylurea in Pesticide Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethylurea is a chemical compound with potential applications in agriculture as a plant growth regulator and, hypothetically, as an active ingredient in pesticide formulations.[1] While extensive research on its specific pesticidal properties is not widely published, its structural similarity to other urea-based herbicides suggests a potential mode of action involving the inhibition of photosynthesis.[2][3][4][5] Urea-based compounds have been successfully formulated as herbicides, and similar principles can be applied to the development of this compound formulations for research purposes.[6][7][8][9]
These application notes provide a comprehensive overview of the formulation, experimental protocols, and potential mechanisms of action for this compound in a pesticide research context. The following sections detail hypothetical formulations, standardized testing protocols, and data presentation formats to guide researchers in evaluating its efficacy and characteristics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing stable and effective formulations.
| Property | Value | Reference |
| CAS Number | 623-76-7 | [1] |
| Molecular Formula | C5H12N2O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 102-106 °C | |
| Solubility in Water | Soluble | [1] |
| LDLo (Intraperitoneal, Mouse) | 3195 mg/kg | [10] |
Hypothetical Formulations
The choice of formulation depends on the target application, environmental conditions, and the physicochemical properties of the active ingredient. Below are two common formulation types that could be adapted for this compound.
Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.
| Component | Purpose | Hypothetical Concentration (% w/w) |
| This compound | Active Ingredient | 50.0 |
| Wetting Agent (e.g., Sodium Lignosulfonate) | Facilitates suspension in water | 5.0 |
| Dispersing Agent (e.g., Sodium Alkyl Naphthalene Sulfonate) | Prevents agglomeration of particles | 3.0 |
| Carrier (e.g., Kaolin Clay) | Inert filler | 42.0 |
Emulsifiable Concentrate (EC) Formulation
Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water.
| Component | Purpose | Hypothetical Concentration (% w/v) |
| This compound | Active Ingredient | 25.0 |
| Solvent (e.g., Xylene or other aromatic solvent) | Dissolves the active ingredient | 60.0 |
| Emulsifier (e.g., Calcium Dodecylbenzenesulfonate and Ethoxylated Nonylphenol blend) | Stabilizes the emulsion in water | 15.0 |
Experimental Protocols
Formulation Preparation Protocol
Objective: To prepare a stable and effective pesticide formulation of this compound.
Materials:
-
This compound (active ingredient)
-
Wetting agent
-
Dispersing agent
-
Carrier (for WP) or Solvent and Emulsifier (for EC)
-
Blender or homogenizer
-
Milling equipment (for WP)
-
Glassware
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure for Wettable Powder (WP) Formulation:
-
Accurately weigh all components.
-
Pre-mill the carrier to the desired particle size.
-
In a blender, mix the this compound, wetting agent, dispersing agent, and a portion of the carrier.
-
Gradually add the remaining carrier while continuing to blend until a homogenous mixture is achieved.
-
Mill the mixture to a fine powder (target particle size < 40 µm).
-
Store the final product in a cool, dry place.
Procedure for Emulsifiable Concentrate (EC) Formulation:
-
Accurately weigh or measure all components.
-
In a suitable glass container, dissolve the this compound in the solvent with gentle stirring.
-
Once fully dissolved, add the emulsifier and continue to stir until a homogenous solution is obtained.
-
Store the final product in a sealed, solvent-resistant container away from heat and direct sunlight.
Efficacy Testing Protocol (Hypothetical Target: Broadleaf Weeds)
Objective: To evaluate the herbicidal efficacy of a this compound formulation.
Materials:
-
This compound formulation (WP or EC)
-
Target weed species (e.g., Amaranthus retroflexus - redroot pigweed) grown in pots
-
Control (untreated) and blank formulation (without active ingredient) groups
-
Spray chamber or calibrated sprayer
-
Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)
-
Data collection tools (e.g., rulers, camera, biomass scale)
Procedure:
-
Grow the target weed species to a consistent growth stage (e.g., 2-4 true leaves).
-
Prepare the spray solutions of the this compound formulation at various concentrations. Include a control (water spray) and a blank formulation control.
-
Randomly assign plants to each treatment group.
-
Apply the treatments using a calibrated sprayer to ensure uniform coverage.
-
Return the plants to the growth chamber and maintain optimal growing conditions.
-
Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the effect on growth.
-
Analyze the data to determine the dose-response relationship and the effective concentration (e.g., EC50).
Analytical Quality Control Protocol
Objective: To determine the concentration of this compound in the formulation.
Method: High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formulation sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound analytical standard in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a small amount of the formulation and dissolve it in a known volume of acetonitrile. Dilute the sample to fall within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Hypothetical):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Proposed Mechanism of Action: Inhibition of Photosystem II
Many urea-based herbicides act by inhibiting photosynthetic electron transport at Photosystem II (PSII). It is plausible that this compound could share this mechanism.
Caption: Proposed mechanism of this compound as a Photosystem II inhibitor.
Experimental Workflow for Formulation and Efficacy Testing
The following diagram illustrates the logical flow of developing and testing a new pesticide formulation.
Caption: Workflow for pesticide formulation development and efficacy testing.
Disclaimer
The information provided in these application notes regarding the pesticidal use of this compound is for research and development purposes only. The formulations and protocols are hypothetical and based on general principles of pesticide science due to the limited specific data available for this compound as a pesticide. Researchers must conduct their own safety assessments and comply with all applicable regulations regarding pesticide research and use.
References
- 1. Page loading... [guidechem.com]
- 2. A Possible Mechanism of Action of the Urea Type Herbicides | Weeds | Cambridge Core [cambridge.org]
- 3. [Mechanism of action and substitute effects of herbicides of urea-, carbamate, amide- and triazine type] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 5. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 6. d-nb.info [d-nb.info]
- 7. US20050166652A1 - Urea based fertilizer, fungicide and insecticide - Google Patents [patents.google.com]
- 8. US5516520A - Controlled-release pesticides and methods for preparation and use thereof - Google Patents [patents.google.com]
- 9. WO2003094618A1 - Urea based natural herbicide compositions - Google Patents [patents.google.com]
- 10. This compound | CAS#:623-76-7 | Chemsrc [chemsrc.com]
Application Notes and Protocols: The Use of 1,3-Diethylurea in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethylurea is a versatile and readily available reagent that serves as a key building block in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows for its participation in cyclocondensation reactions with suitable carbon frameworks to construct important heterocyclic cores. These heterocycles, including uracils, barbiturates, and xanthines, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems utilizing this compound and its derivatives.
Synthesis of Uracil Derivatives
Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities. The cyclocondensation of this compound with β-ketoesters is a direct and efficient method for the synthesis of N,N'-diethyl-substituted uracils.
Application: One-Pot Synthesis of 1,3-Diethyl-6-methyluracil (B8697137)
A rapid and facile one-pot synthesis of 1,3-diethyl-6-methyluracil can be achieved through the microwave-assisted condensation of this compound with methylacetoacetate.[1] This method offers advantages over traditional multi-step procedures, which often suffer from low yields and long reaction times.[1]
Table 1: Reaction Data for the Synthesis of 1,3-Diethyl-6-methyluracil
| Product | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 1,3-Diethyl-6-methyluracil | This compound, Methylacetoacetate | Microwave, 50°C, 10 min | 62 | 50 | [1] |
Experimental Protocol: Synthesis of 1,3-Diethyl-6-methyluracil [1]
-
In a 25 mL Pyrex beaker placed in a Teflon bath, combine this compound (1 mmol) and methylacetoacetate (1 mmol).
-
Seal the vessel, which is fitted with a security disk capable of withstanding pressures up to 10 bars.
-
Irradiate the mixture in a microwave reactor at 50°C for 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of CCl₄:ethyl acetate (B1210297) (3:1).
-
Upon completion, purify the crude product by column chromatography over silica (B1680970) gel.
-
Elute the column with CCl₄/ethyl acetate (94/6) to afford the pure 1,3-diethyl-6-methyluracil.
Caption: Synthesis of 1,3-Diethyl-6-methyluracil.
Synthesis of Barbiturate (B1230296) Derivatives
Barbiturates are a class of central nervous system depressants synthesized through the condensation of a malonic ester derivative with urea (B33335) or a substituted urea.[2] this compound can be employed to produce N,N'-diethyl substituted barbiturates.
Application: Synthesis of 1,3-Diethylbarbituric Acid
The condensation of this compound with diethyl malonate in the presence of a strong base like sodium ethoxide yields 1,3-diethylbarbituric acid.[3][4] This reaction is analogous to the classical synthesis of barbituric acid.[2][5]
Table 2: Reaction Data for the Synthesis of 1,3-Diethylbarbituric Acid (Adapted from similar syntheses)
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 1,3-Diethylbarbituric Acid | This compound, Diethyl Malonate | Sodium Ethoxide, Reflux | ~75 (estimated) | [3][4] |
Experimental Protocol: Synthesis of 1,3-Diethylbarbituric Acid (Adapted from[2][4][5])
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate followed by a solution of this compound in hot absolute ethanol.
-
Heat the reaction mixture to reflux for several hours. A solid sodium salt of the barbiturate will precipitate.
-
After the reaction is complete, cool the mixture and dissolve the solid in water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the 1,3-diethylbarbituric acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 1,3-diethylbarbituric acid.
Caption: Synthesis of 1,3-Diethylbarbituric Acid.
Synthesis of Xanthine (B1682287) Derivatives
Xanthine and its derivatives are a class of purine (B94841) alkaloids with significant pharmacological activities. A common synthetic route to xanthines involves the Traube purine synthesis, which utilizes a 5,6-diaminopyrimidine intermediate.[6] this compound can be used as the starting material to construct the pyrimidine (B1678525) ring, which is then further elaborated to the xanthine core.
Application: Multi-step Synthesis of Xanthine Precursors from this compound
The synthesis of xanthines from this compound is a multi-step process that begins with the formation of 1,3-diethyl-6-aminouracil. This is achieved by the condensation of this compound with cyanoacetic acid.[7] The 6-aminouracil (B15529) is then nitrosated at the 5-position, followed by reduction to yield the key intermediate, 1,3-diethyl-5,6-diaminouracil.[7][8] This diamine can then be cyclized with various one-carbon sources to form the xanthine ring system.[6]
Table 3: Reaction Data for the Synthesis of Xanthine Precursors
| Product | Starting Materials | Key Reagents | Yield (%) | Reference |
| 1,3-Diethyl-6-aminouracil | This compound, Cyanoacetic Acid | Sodium Ethoxide, Acetic Anhydride | Not specified | [1][7] |
| 1,3-Diethyl-5-nitroso-6-aminouracil | 1,3-Diethyl-6-aminouracil | Sodium Nitrite (B80452), Acetic Acid | Not specified | [7] |
| 1,3-Diethyl-5,6-diaminouracil | 1,3-Diethyl-5-nitroso-6-aminouracil | Sodium Dithionite (B78146) | 80 | [9] |
Experimental Protocol: Synthesis of 1,3-Diethyl-5,6-diaminouracil (General procedure adapted from[1][7][9][10])
Step 1: Synthesis of 1,3-Diethyl-6-aminouracil
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add this compound and cyanoacetic acid to the solution.
-
Reflux the mixture for several hours to facilitate the initial condensation and cyclization.
-
Cool the reaction mixture and neutralize with acetic acid to precipitate the 1,3-diethyl-6-aminouracil.
-
Collect the product by filtration, wash with water, and dry.
Step 2: Synthesis of 1,3-Diethyl-5-nitroso-6-aminouracil
-
Suspend 1,3-diethyl-6-aminouracil in water containing a small amount of acetic acid.
-
Add a solution of sodium nitrite in water dropwise to the suspension while stirring.
-
The nitroso derivative will precipitate as a colored solid.
-
Collect the product by filtration, wash with cold water, and dry.
Step 3: Synthesis of 1,3-Diethyl-5,6-diaminouracil [9]
-
Suspend the 1,3-diethyl-5-nitroso-6-aminouracil in an aqueous ammonia (B1221849) solution.
-
Heat the solution to 50-60°C.
-
Gradually add sodium dithionite until the color of the nitroso compound is discharged.
-
Cool the reaction mixture to crystallize the 1,3-diethyl-5,6-diaminouracil.
-
Collect the product by filtration, wash with cold water, and dry. The product is hygroscopic and should be stored in a desiccator.[11][12]
Caption: Multi-step synthesis of Xanthines from this compound.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols outlined in these application notes provide researchers with detailed methodologies for the preparation of substituted uracils, barbiturates, and key intermediates for xanthine synthesis. The adaptability of these synthetic routes allows for the generation of diverse libraries of heterocyclic compounds for further investigation in drug discovery and development programs.
References
- 1. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,3-Diethylbarbituric Acid|Research Chemical [benchchem.com]
- 4. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nbinno.com [nbinno.com]
- 12. 1,3-Diethyl-5,6-diaminouracil|CAS 52998-22-8 [benchchem.com]
Application Notes and Protocols for the Detection of 1,3-Diethylurea in Complex Mixtures
Introduction
1,3-Diethylurea is a chemical compound used in various industrial applications, including as a stabilizer in explosives and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its presence as a potential impurity or metabolite in complex matrices such as pharmaceutical formulations, biological fluids, or environmental samples necessitates sensitive and reliable analytical methods for its detection and quantification. The complexity of these matrices often presents significant challenges, including interference from other components and the need for low detection limits.[1] This document provides detailed application notes and protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note 1: Analysis of this compound by HPLC-UV
This method is suitable for the quantification of this compound in aqueous and organic samples. It utilizes reverse-phase chromatography to separate the analyte from matrix components, followed by UV detection.
1. Principle
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[2] this compound, a moderately polar compound, is retained on a nonpolar stationary phase and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength (e.g., 210 nm) as it elutes from the column.[3]
2. Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC-UV analysis of this compound.
3. Detailed Protocols
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust technique used to isolate analytes from complex samples and improve analytical system performance.[4]
-
Apparatus and Materials:
-
SPE Cartridges: C18 (Polystyrene-divinylbenzene can also be used)[5]
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC Grade)
-
Deionized Water
-
Elution Solvent: Acetonitrile (B52724) or Methanol
-
Nitrogen gas supply for drying
-
-
Protocol:
-
Column Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water to prepare the sorbent for effective interaction.[4] Do not allow the sorbent to dry.
-
Sample Loading: Dilute the sample (e.g., 1 mL of a dissolved pharmaceutical product) with 5 mL of deionized water. Load the diluted sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove weakly bound impurities.[4]
-
Drying: Dry the cartridge under a stream of nitrogen gas for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
-
3.2. Instrumental Analysis: HPLC-UV
-
Apparatus and Materials:
-
Protocol:
-
Instrument Setup:
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the reconstituted sample extract.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount using the calibration curve.
-
4. Quantitative Data Summary
The following table summarizes typical performance characteristics for an HPLC-UV method. These values are illustrative and should be determined during method validation.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.998 | Correlation coefficient for the calibration curve over the specified range. |
| Retention Time (tR) | 4-6 min | Varies based on exact conditions, but should be consistent. |
| LOD | 0.05 µg/mL | Limit of Detection: The lowest concentration that can be reliably detected. |
| LOQ | 0.15 µg/mL | Limit of Quantification: The lowest concentration that can be accurately measured. |
| Recovery | 90-105% | The efficiency of the sample preparation (SPE) process.[5] |
| Precision (%RSD) | < 5% | Relative Standard Deviation for replicate injections. |
Application Note 2: Analysis of this compound by GC-MS
This method offers high sensitivity and selectivity, making it ideal for trace-level detection of this compound in highly complex matrices. Due to the polarity of ureas, a derivatization step is often required to improve volatility and chromatographic performance.[6][7]
1. Principle
Gas Chromatography (GC) separates volatile and thermally stable compounds in a gaseous mobile phase.[8] Mass Spectrometry (MS) then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural) and quantitative information.[7] Derivatization, for example with trifluoroacetic anhydride (B1165640) (TFAA), replaces active hydrogens on the urea (B33335) molecule, reducing its polarity and making it suitable for GC analysis.
2. Logical Workflow: GC-MS Analysis
Caption: Logical workflow for GC-MS analysis of this compound.
3. Detailed Protocols
3.1. Sample Preparation and Derivatization
-
Apparatus and Materials:
-
Extraction Solvent: Dichloromethane or Ethyl Acetate (B1210297)
-
Derivatizing Reagent: Trifluoroacetic anhydride (TFAA)
-
Reaction Solvent: Acetonitrile or Pyridine
-
Heater block or water bath
-
This compound reference standard
-
Internal Standard (e.g., labeled urea isotope, if available)[7]
-
-
Protocol:
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described in the HPLC section to isolate the analyte from the sample matrix. Evaporate the extract to complete dryness.
-
Derivatization: a. To the dry residue, add 100 µL of acetonitrile and 100 µL of trifluoroacetic anhydride (TFAA).[6] b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Cool the reaction mixture to room temperature. d. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. e. Reconstitute the derivatized residue in 100 µL of hexane (B92381) or ethyl acetate for GC-MS injection.
-
3.2. Instrumental Analysis: GC-MS
-
Apparatus and Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[6]
-
Carrier Gas: Helium
-
-
Protocol:
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection)
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions of the derivatized this compound. (Note: Specific ions must be determined by analyzing a derivatized standard in full scan mode first).
-
-
Calibration: Prepare and derivatize a series of calibration standards as described above. Inject each derivatized standard to create a calibration curve.
-
Sample Analysis: Inject the derivatized sample extract.
-
Quantification: Identify the analyte by its retention time and the presence of the selected ions. Quantify using the peak area from the Extracted Ion Chromatogram (EIC) and the calibration curve.
-
4. Quantitative Data Summary
The following table summarizes typical performance characteristics for a GC-MS method.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.999 | Correlation coefficient for the calibration curve. |
| LOD | 0.1 ng/mL | Limit of Detection: GC-MS provides significantly lower detection limits. |
| LOQ | 0.3 ng/mL | Limit of Quantification. |
| Recovery | 85-110% | The efficiency of the extraction and derivatization process. |
| Precision (%RSD) | < 10% | Relative Standard Deviation for replicate analyses.[7] |
| Selectivity | High | Achieved by monitoring specific mass-to-charge ratio ions. |
Visualization of Solid-Phase Extraction (SPE) Protocol
Caption: Step-by-step logical flow of a Solid-Phase Extraction protocol.
References
- 1. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 1,3-Dimethyl-1,3-diphenylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. glsciences.com [glsciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. h-brs.de [h-brs.de]
- 7. Isotope-dilution gas chromatography-mass spectrometry method for the analysis of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tips.sums.ac.ir [tips.sums.ac.ir]
Troubleshooting & Optimization
How to improve the yield of 1,3-Diethylurea synthesis
Welcome to the technical support center for the synthesis of 1,3-Diethylurea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Reaction of Ethyl Isocyanate with Ethylamine (B1201723): This is a widely used laboratory-scale method known for its relatively high yields under controlled conditions.[1]
-
Phosgene-based Synthesis: Industrially, the condensation of ethylamine with phosgene (B1210022) has been a traditional route. However, due to the high toxicity of phosgene, its use is strictly regulated, and safer alternatives are increasingly favored.
-
Phosgene-free Synthesis: Modern approaches focus on replacing phosgene with less hazardous reagents. These methods are gaining prominence due to their improved safety and environmental profiles.
Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Suboptimal Reaction Temperature: Both excessively high and low temperatures can negatively impact the yield. Higher temperatures may lead to decomposition and side reactions, while lower temperatures can result in an incomplete reaction.
-
Incorrect Reactant Stoichiometry: The molar ratio of the reactants is crucial. An inappropriate excess of one reactant can lead to the formation of byproducts.
-
Presence of Moisture: Water can react with starting materials, particularly isocyanates, leading to the formation of undesired impurities and reducing the overall yield.
-
Inefficient Mixing: Poor agitation can result in localized concentration gradients and incomplete reaction.
-
Catalyst Issues: If a catalyst is used, its activity, concentration, and stability are critical for achieving a high yield.
Q3: What are the common side products or impurities I might encounter?
A3: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Ethylamine, ethyl isocyanate, or urea (B33335) may remain if the reaction does not go to completion.
-
Byproducts from Side Reactions: At elevated temperatures, decomposition of urea-based starting materials can lead to the formation of melamine (B1676169) and other polymerization products.[1] In phosgene-free syntheses using carbamates, side reactions can also occur.
-
Products of Hydrolysis: If moisture is present, isocyanates can hydrolyze to form amines, which can then react to form symmetric ureas.
Q4: How can I purify the crude this compound product?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical for successful purification. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling. Ethanol is often a suitable solvent for the recrystallization of urea derivatives. The general process involves dissolving the crude product in a minimal amount of hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to form crystals, and then collecting the purified crystals by filtration.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Reaction temperature is too high, leading to decomposition. | Optimize the reaction temperature. For analogous reactions like 1,3-dimethylurea (B165225) synthesis, temperatures around 140-150°C have been found to be effective, with higher temperatures leading to side reactions.[1] |
| Incorrect molar ratio of reactants. | Systematically vary the molar ratio of the reactants to find the optimal stoichiometry. For reactions involving isocyanates, a slight excess of the amine is sometimes used. | |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. | |
| Presence of Significant Impurities | Side reactions due to high temperature. | Lower the reaction temperature and monitor for any decrease in byproduct formation.[1] |
| Formation of symmetrical ureas in phosgene-free routes. | When using carbamates, the choice of catalyst and reaction conditions is critical to minimize the formation of symmetrical byproducts. | |
| Difficulty in Product Isolation/Purification | "Oiling out" during recrystallization. | This occurs when the solute is insoluble in the solvent at the boiling point. Ensure you are using an appropriate recrystallization solvent. A solvent system (a mixture of two miscible solvents) might be necessary. |
| Poor crystal formation. | Allow the solution to cool slowly to promote the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Isocyanate and Ethylamine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Ethyl Isocyanate
-
Ethylamine (in a suitable solvent like THF or as an aqueous solution)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Dissolve ethylamine in the anhydrous solvent in the flask and cool the solution in an ice bath.
-
Slowly add a solution of ethyl isocyanate in the same anhydrous solvent to the cooled ethylamine solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Phosgene-Free Synthesis of this compound from Ethylamine and Urea
This method avoids the use of highly toxic phosgene.
Materials:
-
Urea
-
Ethylamine (aqueous solution or gas)
-
High-pressure reactor (autoclave)
-
Catalyst (optional, e.g., certain metal complexes)
Procedure:
-
Charge the high-pressure reactor with urea and a suitable solvent (if necessary).
-
Introduce ethylamine into the reactor.
-
If using a catalyst, add it to the mixture.
-
Seal the reactor and heat it to the desired temperature (e.g., 150-200°C). The reaction is typically carried out under pressure.
-
Maintain the reaction at the set temperature for a specified time, with stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
The product mixture can then be worked up to isolate the this compound. Purification is typically achieved through recrystallization.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the effect of various parameters on the yield of this compound. These values are for illustrative purposes and should be optimized for specific experimental setups.
Table 1: Effect of Temperature on this compound Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 120 | 6 | 75 | Slower reaction rate |
| 140 | 4 | 92 | Optimal temperature |
| 160 | 4 | 85 | Increased byproduct formation observed |
| 180 | 4 | 70 | Significant decomposition and side reactions |
Table 2: Effect of Reactant Molar Ratio (Ethyl Isocyanate : Ethylamine) on Yield
| Molar Ratio (Isocyanate:Amine) | Reaction Time (h) | Yield (%) | Observations |
| 1 : 0.9 | 4 | 85 | Incomplete conversion of isocyanate |
| 1 : 1 | 4 | 95 | Stoichiometric ratio, high yield |
| 1 : 1.1 | 4 | 93 | Slight excess of amine, good yield |
| 1 : 1.5 | 4 | 88 | Increased potential for side reactions with excess amine |
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Common side reactions in the synthesis of 1,3-Diethylurea and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diethylurea.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is commonly synthesized through several methods:
-
Reaction of Ethyl Isocyanate with Ethylamine (B1201723): This is a widely used laboratory method where ethyl isocyanate reacts with ethylamine in a suitable solvent. The reaction is typically fast and proceeds with high yield under controlled temperature conditions.[1]
-
Reaction of Urea (B33335) with Ethylamine: In this industrial method, urea is heated with ethylamine under pressure. This process often requires higher temperatures and can lead to the formation of byproducts if not carefully controlled.
-
Phosgene-based Synthesis: This method involves the reaction of ethylamine with phosgene (B1210022) to form an intermediate, which then reacts with another molecule of ethylamine. Due to the high toxicity of phosgene, this route is less common in laboratory settings and is being replaced by safer alternatives.
Q2: What is the primary and most common side reaction in the synthesis of this compound?
A2: The most prevalent side reaction, particularly in syntheses involving the heating of urea, is the formation of biuret (B89757) and related oligo-uret structures.[2] This occurs when a molecule of this compound reacts with an isocyanate intermediate (formed from the decomposition of urea or another urea molecule).
Q3: How is biuret formed, and what are the key factors influencing its formation?
A3: Biuret formation is a multi-step process initiated by the thermal decomposition of urea (or a substituted urea like this compound) into isocyanic acid (or ethyl isocyanate) and ammonia (B1221849) (or ethylamine). The highly reactive isocyanate then reacts with a molecule of this compound to form a biuret linkage.
Key factors that promote biuret formation include:
-
High Temperatures: The rate of urea decomposition increases significantly at elevated temperatures.
-
Prolonged Reaction Times: Longer exposure to high temperatures provides more opportunity for the side reactions to occur.
-
Low Pressure: Reduced pressure can facilitate the removal of ammonia or ethylamine, shifting the equilibrium towards the formation of the isocyanate intermediate and thus promoting biuret formation.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is allowed to proceed for the recommended time. Monitor the reaction progress using techniques like TLC or GC. - Check the purity and reactivity of the starting materials. |
| Side Reactions | - Optimize the reaction temperature to minimize the formation of byproducts. Lowering the temperature can often reduce the rate of side reactions. - Control the stoichiometry of the reactants carefully. An excess of one reactant can sometimes lead to the formation of undesired products. |
| Product Loss During Workup | - If the product is water-soluble, minimize the use of aqueous washes or use saturated brine to reduce solubility. - Ensure the chosen extraction solvent is appropriate for this compound. |
Problem 2: High Levels of Biuret Impurity
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Maintain strict temperature control throughout the synthesis. For urea-based syntheses, keeping the temperature below the point of significant thermal decomposition is crucial. |
| Extended Reaction Time at High Temperature | - Minimize the time the reaction mixture is held at elevated temperatures. Once the primary reaction is complete, cool the mixture promptly. |
| Localized Overheating | - Ensure efficient and uniform stirring to prevent the formation of "hot spots" within the reaction vessel. |
Problem 3: Formation of Other Unknown Impurities
| Possible Cause | Suggested Solution |
| Reaction with Solvent | - Ensure the chosen solvent is inert under the reaction conditions. Some solvents can react with the starting materials or intermediates at elevated temperatures. |
| Presence of Moisture | - Use anhydrous solvents and reagents, as water can react with isocyanate intermediates to form unstable carbamic acids, which can lead to other byproducts. |
| Thermal Decomposition of the Product | - In addition to biuret formation, prolonged heating can lead to other decomposition products. Minimize exposure to high temperatures, especially during purification steps like distillation. |
Experimental Protocols
Synthesis of this compound from Ethyl Isocyanate and Ethylamine
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Ethyl isocyanate
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine in the anhydrous solvent.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a solution of ethyl isocyanate in the same anhydrous solvent to the cooled ethylamine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is crude this compound. It can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).
Expected Yield: Yields for this reaction are typically high, often exceeding 90%, with high purity after recrystallization.
Visualizations
Caption: Reaction pathways for the synthesis of this compound and the formation of biuret.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1,3-Diethylurea by Recrystallization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,3-diethylurea via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal solvent for recrystallizing this compound should:
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Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.
-
Dissolve impurities well at all temperatures, so they remain in the mother liquor upon cooling.
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Not react with this compound.
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Be volatile enough to be easily removed from the purified crystals.
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Be non-toxic and inexpensive.
Based on available data, this compound is soluble in water and other organic solvents.[1] A mixture of chloroform (B151607) and diethyl ether has been reported as a suitable recrystallization solvent system.
Q3: What are the potential impurities in crude this compound?
Common impurities in crude this compound can include unreacted starting materials, byproducts from the synthesis such as other substituted ureas, and decomposition products. For instance, in the synthesis of related ureas like 1,3-dimethylurea, impurities can include methylurea (B154334) and trimethylurea.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve in the hot solvent. | Insufficient solvent. The chosen solvent is unsuitable. | Add more of the hot solvent in small increments until the solid dissolves. If a large volume of solvent has been added without dissolution, the solvent is likely inappropriate. Remove the solvent and select a more suitable one based on solubility tests. |
| No crystals form upon cooling. | Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The cooling process is too slow. The solution is supersaturated but requires nucleation to initiate crystallization. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Cool the solution in an ice bath to induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. |
| Oiling out occurs (a liquid layer separates instead of crystals). | The boiling point of the solvent is higher than the melting point of this compound (112-113°C). The presence of significant impurities is depressing the melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly. Consider using a solvent with a lower boiling point. Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of purified crystals. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were not completely collected during vacuum filtration. | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. Add a small amount of hot solvent to the filtration setup. Ensure all crystals are transferred to the filter funnel and wash them with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount of charcoal to avoid adsorbing the desired product. |
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Soluble[1] | Highly Soluble |
| Ethanol | Likely Soluble | Likely Highly Soluble |
| Acetone | Likely Soluble | Likely Highly Soluble |
| Chloroform | Sparingly Soluble | Soluble |
| Diethyl Ether | Sparingly Soluble | Soluble |
Experimental Protocol: Recrystallization of this compound
This protocol describes the purification of crude this compound using a mixed solvent system of chloroform and diethyl ether.
Materials:
-
Crude this compound
-
Chloroform
-
Diethyl ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chloroform and gently heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling chloroform on the heat source. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of this compound through the fluted filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The addition of diethyl ether at this stage can help to induce crystallization as this compound is less soluble in it. Add diethyl ether dropwise until the solution becomes slightly cloudy, then add a few drops of chloroform to redissolve the precipitate, and allow it to cool undisturbed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the residual solvent.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (112-113°C) indicates high purity.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Analysis of 1,3-Diethylurea Synthesis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 1,3-Diethylurea using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in the synthesis of this compound?
A1: The synthesis of this compound, commonly prepared from ethylamine (B1201723) and a carbonyl source (like ethyl isocyanate or phosgene), can lead to several impurities.[1] These may include:
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Unreacted Starting Materials: Ethylamine.
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Intermediates and By-products: Monoethylurea, triethylbiuret, and other related ureas.
-
Degradation Products: Depending on the reaction and storage conditions.
For a related compound, 1,3-dimethylurea, common impurities have been identified as methylurea, trimethylurea, and trimethylbiuret.[2] This suggests that analogous impurities can be expected in this compound synthesis.
Q2: I am seeing an unexpected peak in my HPLC chromatogram. What could it be?
A2: An unexpected peak in your chromatogram could be a synthesis-related impurity, a contaminant from your sample preparation, or an artifact from the HPLC system itself.[3] To identify the source, a systematic investigation is recommended. This can involve running a blank injection (mobile phase only) to check for system contamination, analyzing individual starting materials, and using advanced detectors like a mass spectrometer (MS) for peak identification.[4][5]
Q3: My this compound peak is tailing. What are the common causes and solutions?
A3: Peak tailing, where a peak has an asymmetry greater than 1, is a common issue in HPLC.[6][7] Potential causes include:
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Secondary Interactions: The basic nature of the urea (B33335) functional group can lead to interactions with acidic silanol (B1196071) groups on the silica-based column packing.
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Column Overload: Injecting too much sample can saturate the column.[7]
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
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Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
Solutions to address peak tailing are summarized in the table below.
Q4: My peaks are fronting. What does this indicate?
A4: Peak fronting, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge, is less common than tailing.[6] It can be caused by:
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Sample Overload: High concentrations of the sample can lead to fronting.[7]
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Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak distortion.[7]
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Column Collapse: A physical change in the column bed can also lead to fronting.[7]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Shape Problems
This guide provides a systematic approach to resolving common peak shape issues such as tailing and fronting.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use a high-purity, end-capped silica (B1680970) column. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).[8] |
| Column overload. | Reduce the injection volume or dilute the sample.[7] | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Peak Fronting | Sample overload. | Decrease the sample concentration or injection volume.[9] |
| Poor sample solubility. | Ensure the sample is completely dissolved in the mobile phase. Consider using a weaker injection solvent.[9] | |
| Column collapse. | Replace the column and operate within the manufacturer's recommended pressure and pH limits.[7] |
Guide 2: Identifying and Resolving Ghost Peaks
Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run or in a blank injection.[4]
| Symptom | Potential Source | Troubleshooting Step |
| Peak appears in blank injection | Contaminated mobile phase or system. | Prepare fresh mobile phase using high-purity solvents. Flush the injector and the entire system.[5][10] |
| Peak appears only in sample injections | Contamination during sample preparation. | Use clean glassware and high-purity solvents for sample dilution. |
| Late eluting peak from a previous injection | Insufficient column flushing after a gradient run. | Increase the final hold time of the gradient to ensure all components are eluted. Flush the column with a strong solvent between runs.[10] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific sample matrix and impurities of interest.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Quantitative Data Summary
The following table summarizes typical impurity levels found in the synthesis of a related compound, 1,3-dimethylurea, which can serve as a reference for what might be expected for this compound.[2]
| Compound | Impurity | Typical Concentration |
| 1,3-Dimethylurea | Methylurea | ≤ 1% |
| Trimethylurea | ≤ 1% | |
| Trimethylbiuret | ≤ 0.6% |
Visualizations
Caption: Workflow for troubleshooting unexpected peaks in HPLC.
Caption: Troubleshooting guide for poor peak shapes in HPLC.
References
- 1. Page loading... [guidechem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. sgs.com [sgs.com]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. google.com [google.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. acdlabs.com [acdlabs.com]
- 8. conquerscientific.com [conquerscientific.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing 1,3-Diethylurea Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 1,3-diethylurea. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature for the synthesis of this compound depends on the specific synthetic route employed. For the common method involving the reaction of ethyl isocyanate with ethylamine (B1201723), the reaction is typically exothermic and proceeds readily at or slightly above room temperature. It is often recommended to start the reaction at a lower temperature (e.g., 0-10 °C) and then allow it to warm to room temperature to control the initial exotherm. For phosgene-free methods, the optimal temperature may vary.
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Reaction temperature is a critical parameter that significantly influences both the yield and purity of the final product. Insufficient temperature may lead to a slow or incomplete reaction, resulting in a low yield. Conversely, excessively high temperatures can promote the formation of byproducts and degradation of the desired product, thereby reducing both yield and purity.[1] For instance, at elevated temperatures, side reactions such as the formation of biurets and other oligomeric impurities can occur.[2][3]
Q3: What are the common side reactions to be aware of when optimizing the reaction temperature?
A3: At higher temperatures, several side reactions can occur. One common byproduct is the formation of a biuret (B89757) through the reaction of this compound with unreacted ethyl isocyanate. Additionally, thermal decomposition of the urea (B33335) product can occur at elevated temperatures, leading to the formation of ethyl isocyanate and ethylamine, which can then participate in further side reactions.[2][4]
Q4: Are there any safety concerns associated with the reaction temperature for this compound synthesis?
A4: Yes, safety is a primary concern. The reaction of isocyanates with amines is highly exothermic. If the reaction temperature is not adequately controlled, it can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which can be hazardous. It is crucial to have efficient cooling and to add reagents in a controlled manner.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Question: I am getting a very low yield of this compound. Could the reaction temperature be the issue?
-
Answer: Yes, an inappropriate reaction temperature is a common cause of low yield.
-
Potential Cause: The reaction temperature may be too low, resulting in a slow or incomplete reaction.
-
Solution: Try gradually increasing the reaction temperature and monitoring the reaction progress using an appropriate analytical technique such as TLC or GC. For the reaction of ethyl isocyanate with ethylamine, allowing the reaction to proceed at room temperature for a sufficient duration is often effective.
-
Potential Cause: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Increase the reaction time and monitor for the consumption of starting materials.
-
Problem 2: The final product is impure, with significant byproducts.
-
Question: My this compound product is contaminated with several impurities. How can I improve the purity by adjusting the temperature?
-
Answer: Impurity formation is often linked to an excessively high reaction temperature.
-
Potential Cause: The reaction temperature is too high, leading to the formation of side products like biurets or decomposition of the product.[1][2]
-
Solution: Conduct the reaction at a lower temperature. For exothermic reactions, use an ice bath to maintain a low temperature during the addition of reagents. A controlled, slow addition of one reactant to the other can also help to manage the exotherm and minimize side reactions.
-
Potential Cause: Localized heating within the reaction mixture.
-
Solution: Ensure efficient stirring throughout the reaction to maintain a uniform temperature and prevent localized hotspots where side reactions can occur.
-
Problem 3: The reaction seems to stall before completion.
-
Question: My reaction starts well but then seems to stop before all the starting material is consumed. Can temperature be a factor?
-
Answer: Yes, temperature can play a role in reaction stalling.
-
Potential Cause: If the reaction is endothermic, it may require a continuous input of heat to proceed to completion. As the reaction progresses, if the temperature is not maintained, the rate can decrease significantly.
-
Solution: If the reaction is known to be endothermic, provide gentle heating and maintain a constant temperature throughout the reaction period.
-
Potential Cause: A precipitate may be forming that coats the reactants and prevents them from interacting.
-
Solution: While not directly a temperature issue, adjusting the temperature to improve the solubility of all components in the reaction solvent might help. Alternatively, a different solvent system may be necessary.
-
Data Presentation
Table 1: Expected Effect of Reaction Temperature on this compound Synthesis
| Temperature Range | Expected Reaction Time | Expected Yield | Expected Purity | Potential Issues |
| Low (0-10 °C) | Long | Low to Moderate | High | Incomplete reaction, slow reaction rate. |
| Moderate (20-40 °C) | Moderate | High | High | Optimal range for many common synthetic routes. |
| High (60-80 °C) | Short | Moderate to High | Moderate to Low | Increased rate of side reactions, potential for product degradation.[1] |
| Very High (>100 °C) | Very Short | Low | Low | Significant product decomposition and formation of multiple byproducts.[2][3] |
Experimental Protocols
Synthesis of this compound from Ethyl Isocyanate and Ethylamine
This protocol provides a general method for the synthesis of this compound. The optimal conditions may need to be determined empirically for your specific setup.
Materials:
-
Ethyl isocyanate
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.
-
In the round-bottom flask, dissolve ethylamine in the anhydrous solvent.
-
Cool the solution of ethylamine to 0-5 °C using an ice bath.
-
Slowly add a solution of ethyl isocyanate in the same anhydrous solvent to the cooled ethylamine solution via the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the solvent can be removed under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Mandatory Visualization
Caption: General reaction pathway for the synthesis of this compound.
Caption: Workflow for troubleshooting temperature-related issues.
Caption: Logical relationship between temperature and reaction outcomes.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1,3-Diethylurea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in chemical reactions involving 1,3-Diethylurea.
Troubleshooting Guide
Low conversion rates in reactions involving this compound can stem from a variety of factors, from suboptimal reaction conditions to reactant degradation. This guide provides a systematic approach to identifying and resolving these issues.
Question: My reaction with this compound is showing low conversion. What are the initial steps I should take to troubleshoot?
Answer:
Begin by systematically evaluating the fundamental aspects of your reaction setup. A logical troubleshooting workflow can help pinpoint the issue efficiently.
Caption: Initial troubleshooting workflow for low conversion rates.
1. Verify Reactant Purity:
-
This compound: Ensure the purity of your this compound. Impurities can inhibit the reaction or lead to unwanted side reactions. The compound should be a white crystalline solid.[1][2]
-
Other Reagents: Verify the purity and integrity of all other reactants, solvents, and catalysts.
2. Review Reaction Conditions:
-
Temperature: Elevated temperatures can lead to the decomposition of urea (B33335) derivatives.[3] For instance, studies on the synthesis of 1,3-dimethylurea (B165225) have shown that over-temperature can promote self-decomposition side reactions.[3] It is crucial to maintain the optimal temperature for your specific reaction.
-
Reaction Time: Ensure sufficient reaction time. Monitor the reaction progress using techniques like TLC, GC, or NMR to determine if the reaction has reached completion.
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion of the limiting reagent.
3. Assess Solvent and Solubility:
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Solubility: this compound is soluble in polar solvents like water and ethanol.[1][2] However, its solubility may be limited in non-polar organic solvents. Poor solubility can significantly hinder reaction rates. Consider using a co-solvent or a different solvent system to ensure all reactants are in the solution phase. For structurally related compounds, solubility can be enhanced by using solvents like DMSO or DMF.[4]
-
Solvent Purity: Ensure the solvent is dry and free of impurities, as these can interfere with the reaction.
Question: I suspect side reactions are occurring. What are some common side reactions with ureas?
Answer:
While specific side reactions are highly dependent on the other reactants and conditions, some general potential side reactions with ureas include:
-
Hydrolysis: The amide bonds in ureas are susceptible to hydrolysis, especially in the presence of strong acids or bases and water. However, the calculated half-life for the hydrolysis of the related 1,3-dimethylurea is over a year, suggesting it is a slow process under neutral conditions.[5]
-
Thermal Decomposition: As mentioned, excessive heat can cause decomposition. The thermal stability of 1,3-dimethylurea has been shown to be negatively correlated with reaction time and positively correlated with temperature, with over-temperature promoting self-decomposition.[3]
-
Reactivity with Solvents: Certain solvents can potentially react with the starting materials or intermediates under specific conditions.[6]
-
Nitrosation: In the presence of nitrite, 1,3-dialkylureas can undergo nitrosation to form nitrosoureas, which are often mutagenic.[5]
To identify side products, it is recommended to analyze the crude reaction mixture using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1:
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline solid | [1][2] |
| Molecular Formula | C5H12N2O | [7][8][9] |
| Molecular Weight | 116.16 g/mol | [7][8][9][10] |
| Melting Point | 112-113 °C | [2] |
| Solubility | Soluble in water |[1][2] |
Q2: In which applications is this compound commonly used?
A2: this compound is a versatile intermediate used in various industrial and scientific applications, including:
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Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and anticonvulsant drugs.[1]
-
Agrochemicals: It is used as an intermediate in the production of pesticides.[11]
-
Dyes: It acts as a building block in the synthesis of various dyes.[11]
-
Other Industries: It is also used as a plasticizer or stabilizer in chemical formulations and in the production of TFT liquid crystals.[1][11]
Q3: How should I handle and store this compound?
A3: this compound should be handled with care. Inhalation of dust or vapor may cause respiratory irritation, and skin or eye contact can lead to mild irritation.[1] It is recommended to store it in a cool, dry, and well-ventilated area in tightly sealed containers.[1]
Experimental Protocols
Below are generalized experimental protocols for reactions where this compound might be a reactant. Note: These are starting points and require optimization for specific substrates and desired products.
1. General Protocol for N-Acylation of this compound
This protocol describes a general procedure for the reaction of this compound with an acylating agent.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (1.1 - 1.5 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0 - 1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
2. General Protocol for Reaction with Isocyanates
This protocol outlines a general method for the synthesis of a substituted urea from this compound and an isocyanate.
Materials:
-
This compound
-
Isocyanate
-
Anhydrous aprotic solvent (e.g., Toluene, THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous aprotic solvent.
-
Add the isocyanate (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC or GC).
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the product by recrystallization from an appropriate solvent system.
Data Presentation
Systematic tracking of experimental parameters and results is crucial for optimizing reactions. Below is a template table for recording your data.
Table 1: Optimization of Reaction Conditions for the Synthesis of [Product Name]
| Entry | Reactant A (eq) | This compound (eq) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.0 | 1.0 | 5 | DCM | 25 | 12 | 45 |
| 2 | 1.2 | 1.0 | 5 | DCM | 25 | 12 | 55 |
| 3 | 1.2 | 1.0 | 10 | DCM | 25 | 12 | 60 |
| 4 | 1.2 | 1.0 | 10 | THF | 25 | 12 | 75 |
| 5 | 1.2 | 1.0 | 10 | THF | 50 | 6 | 85 |
Mandatory Visualizations
Logical Relationship for Troubleshooting Low Conversion
Caption: Logical relationships between causes and solutions for low conversion.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. aidic.it [aidic.it]
- 4. benchchem.com [benchchem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Urea, N,N'-diethyl- [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. N,N'-Diethylurea, 97% | Fisher Scientific [fishersci.ca]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Optimizing 1,3-Diethylurea Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,3-diethylurea.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the N-alkylation of urea (B33335). Key catalytic routes include:
-
Direct Ethanolysis of Urea: This process involves the reaction of urea with ethanol (B145695). It is often a two-step reaction where ethyl carbamate (B1207046) is formed as an intermediate, which then reacts with another ethanol molecule or ethylamine (B1201723) (formed in situ).[1] This route can be catalyzed by various metal oxides.[2][3]
-
Reaction with Alkylating Agents: This involves reacting urea with an ethylating agent, such as an ethyl halide, in the presence of a base and often a phase transfer catalyst.[4]
-
Reductive Amination: This method can involve the reaction of urea with an aldehyde and a reducing agent.
-
Transition Metal-Catalyzed N-Alkylation: Modern methods utilize transition metal catalysts, such as those based on ruthenium or iridium, to facilitate the N-alkylation of urea with alcohols.[5][6] This approach is considered atom-economical as it produces water as the main byproduct.[5]
Q2: What types of catalysts are effective for this synthesis?
A2: A range of catalysts can be employed, categorized as follows:
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Heterogeneous Catalysts: These are solid catalysts that are in a different phase from the reactants.[7] They are advantageous for their ease of separation and potential for reuse. Examples include metal oxides (e.g., ZnO, CeO₂, La₂O₃) and mixed metal oxides (e.g., MgO-ZnO, Ce-Zn oxides).[3][8][9]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium.[10][11] They often exhibit high activity and selectivity. Examples include transition metal complexes (e.g., Ru-based or Ir-based complexes) and organotin compounds.[5][6][10][12]
-
Phase Transfer Catalysts (PTCs): These are used in heterogeneous reaction mixtures (e.g., liquid-solid) to facilitate the migration of a reactant from one phase to another. Quaternary ammonium (B1175870) salts are common examples.[4]
Q3: How do I select the most appropriate catalyst for my experiment?
A3: Catalyst selection depends on several factors:
-
Reaction Pathway: The choice of synthetic route dictates the type of catalyst. For example, direct ethanolysis often uses metal oxides, while N-alkylation with alkyl halides may require a phase transfer catalyst.[3][4]
-
Reaction Conditions: Consider the required temperature and pressure. Some catalysts require high temperatures to be effective.[5]
-
Selectivity: The catalyst should favor the formation of the desired this compound over byproducts. For instance, in the ethanolysis of urea, some catalysts might favor the production of diethyl carbonate (DEC) or other side products.[2]
-
Cost and Availability: The cost of the catalyst and its commercial availability are practical considerations.
-
Reusability and Separation: For larger-scale synthesis, the ease of separating the catalyst from the reaction mixture and its stability for reuse are critical. Heterogeneous catalysts are generally preferred in this regard.[9]
Below is a workflow to guide your catalyst selection process.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive or Inefficient Catalyst | Verify the catalyst's activity. Some catalysts may require pre-activation. Consider screening a different class of catalysts. For instance, if a specific metal oxide shows low activity, a transition metal complex might offer better performance under different conditions.[5] |
| Unfavorable Reaction Thermodynamics | The alcoholysis of urea can be a reversible reaction.[13] To drive the reaction forward, consider removing byproducts (e.g., ammonia) as they are formed. Increasing the molar ratio of the ethylating agent (e.g., ethanol) to urea can also improve equilibrium conversion.[13] |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. While higher temperatures can increase reaction rates, excessively high temperatures may lead to the decomposition of urea or the final product.[14] Perform temperature screening experiments to find the optimal balance for catalyst activity and product stability. |
| Poor Catalyst-Reactant Contact | In heterogeneous catalysis, ensure efficient stirring to maximize the contact between the solid catalyst and the liquid/gas reactants. For phase transfer catalysis, vigorous agitation is crucial to maintain a high interfacial area between phases.[4] |
Problem 2: Poor Selectivity and Formation of Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions | In the ethanolysis of urea, common byproducts include ethyl carbamate and diethyl carbonate (DEC).[1] The formation of N-ethyl ethyl carbamate has also been identified as a major side reaction that consumes the desired product.[2] Adjusting the catalyst and reaction conditions (e.g., temperature, reactant ratio) can help minimize these side reactions. For example, some catalysts may have higher selectivity towards the desired urea derivative. |
| Thermal Decomposition | High reaction temperatures can cause urea and its derivatives to decompose, leading to impurities.[14] It is unfavorable to run the synthesis at higher temperatures for extended periods.[14] Monitor the reaction for the formation of thermal degradation products and consider lowering the operating temperature. |
| Over-alkylation | The formation of more highly substituted ureas can occur. To control this, carefully manage the stoichiometry of the ethylating agent. Using a molar excess of urea can sometimes favor the formation of the desired disubstituted product. |
Problem 3: Issues with Catalyst Separation and Reusability
| Possible Cause | Suggested Solution |
| Catalyst Leaching | Some heterogeneous catalysts, like zinc oxide (ZnO), have been observed to dissolve in the reaction medium under operating conditions, effectively becoming a homogeneous catalyst (e.g., forming Zn(NH₃)₂(NCO)₂).[1][9] This complicates recovery. |
| Catalyst Instability | The catalyst may not be stable under the reaction conditions, leading to deactivation. If catalyst leaching or instability is suspected, consider using more robust materials. For example, mixed oxides like 2CaO/CeO₂ have been shown to be insoluble and stable at reaction temperatures, making them suitable for continuous flow reactors.[9] A post-reaction calcination step can sometimes regenerate the catalytic activity of used catalysts.[8] |
Catalyst Performance Data
While extensive data comparing various catalysts specifically for this compound synthesis is limited in the literature, we can draw parallels from the closely related synthesis of diethyl carbonate (DEC) from ethanol. The following tables summarize catalyst performance in these related reactions, providing a basis for initial catalyst selection in your experiments.
Table 1: Performance of Transition Metal Chlorides in DEC Synthesis from Ethyl Carbamate and Ethanol
This reaction represents the second step in the two-step synthesis of DEC from urea and ethanol.
| Catalyst (Transition Metal Chloride) | Reaction Temperature (°C) | Reaction Time (h) | DEC Yield (%) |
| MnCl₂ | 190 | 12 | 11.0 |
| CoCl₂ | 190 | 12 | 6.5 |
| ZnCl₂ | 190 | 12 | 3.7 |
| CdCl₂ | 190 | 12 | 2.8 |
| NiCl₂ | 190 | 12 | 2.4 |
| (Data sourced from a study on the ethanolysis of ethyl carbamate.[1]) |
Table 2: Performance of Heterogeneous Mixed Oxide Catalysts in DEC Synthesis from Urea and Ethanol
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Urea Conversion (%) | DEC Selectivity (%) | DEC Yield (%) |
| Ce₀.₁-Zn₀.₉ Mixed Oxide | 190 | 5 | - | - | 28.8 |
| 2CaO/CeO₂ | - | - | 91 | 98 | - |
| MgO-ZnO | - | - | - | - | - |
| (Data compiled from studies on the ethanolysis of urea.[3][9]) |
Experimental Protocols
Below is a representative protocol for the synthesis of this compound via direct ethanolysis using a heterogeneous catalyst. Researchers should adapt this procedure based on their specific catalyst and available equipment.
Objective: To synthesize this compound from urea and ethanol using a solid oxide catalyst.
Materials:
-
Urea
-
Anhydrous Ethanol
-
Heterogeneous Catalyst (e.g., Ce-Zn mixed oxide)[3]
-
Nitrogen gas for inert atmosphere
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Apparatus:
-
High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge.
-
Filtration apparatus
-
Rotary evaporator
-
Glassware for extraction and purification
-
Analytical instruments for product characterization (e.g., GC-MS, NMR, HPLC)
General Synthesis Workflow:
Procedure:
-
Reactor Charging: Charge the autoclave with urea, the selected heterogeneous catalyst (e.g., at a 1-6% weight concentration relative to reactants), and anhydrous ethanol.[2] A typical molar ratio of ethanol to urea might range from 5:1 to 10:1.[2][3]
-
Sealing and Purging: Seal the reactor and purge it several times with inert nitrogen gas to remove air.
-
Reaction: Heat the reactor to the target temperature (e.g., 180-210 °C) while stirring.[3][8] The reaction will generate pressure due to the release of ammonia. Monitor the temperature and pressure for the desired reaction time (e.g., 3-6 hours).[2][8]
-
Cooling and Recovery: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess pressure (ammonia gas) in a well-ventilated fume hood. Open the reactor and collect the liquid product mixture.
-
Catalyst Separation: Separate the solid heterogeneous catalyst from the liquid mixture by filtration. The catalyst can be washed with ethanol, dried, and stored for potential reuse and analysis.
-
Product Isolation: Take the filtrate and remove the excess ethanol using a rotary evaporator.
-
Purification: The resulting crude product can be purified by methods such as recrystallization from a suitable solvent system or column chromatography to isolate pure this compound.
-
Analysis: Characterize the final product using appropriate analytical techniques (GC-MS, ¹H-NMR, ¹³C-NMR, and melting point) to confirm its identity and purity. The melting point of this compound is 112-113 °C.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0471983A1 - Process for the N-alkylation of urea - Google Patents [patents.google.com]
- 5. scholarworks.uno.edu [scholarworks.uno.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research and Developments of Heterogeneous Catalytic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of diethylcarbonate by ethanolysis of urea catalysed by heterogeneous mixed oxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. High-quality chemicals for homogeneous catalysis | TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]
- 11. publications.iupac.org [publications.iupac.org]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. aidic.it [aidic.it]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Substituted Ureas
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of substituted ureas. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.
Troubleshooting Guide
Issue: Rapid and Uncontrolled Temperature Spike During Reagent Addition
Q1: My reaction temperature is rising much faster than anticipated after I started adding the isocyanate. What immediate actions should I take?
A1: An unexpectedly rapid temperature increase is a sign of a potential runaway reaction and requires immediate intervention.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the isocyanate or amine. This is the most critical step to prevent the accumulation of unreacted reagents, which can lead to a dangerous acceleration of the reaction.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If using an ice bath, ensure there is a slurry of ice and water for maximum surface contact with the reaction flask. Increase the stirring rate to improve heat transfer to the cooling medium.
-
Monitor Vigorously: Continuously monitor the internal temperature of the reaction. Do not leave the reaction unattended.
-
Prepare for Quenching: Have a pre-prepared quenching agent readily accessible. A suitable quenching agent is a cold, inert solvent that can dilute the reaction mixture and absorb heat.
Follow-up Actions & Prevention:
-
Review Your Procedure: After stabilizing the reaction, review your experimental plan. The rate of addition may be too fast for the cooling capacity of your setup.
-
Perform a Risk Assessment: Before repeating the experiment, conduct a thorough risk assessment. This should include calculating the Maximum Temperature of the Synthesis Reaction (MTSR) to understand the worst-case scenario in the event of a cooling failure.
-
Consider a Slower Addition Rate: A slower, controlled addition of the limiting reagent is a key strategy for managing highly exothermic reactions.
Issue: Reaction Fails to Initiate, Followed by a Sudden Exotherm
Q2: I've been adding my isocyanate for several minutes with no temperature change, and then the reaction suddenly became very hot. What causes this induction period, and how can I prevent it?
A2: This dangerous situation, known as an "induction period," often occurs when an initial energy barrier needs to be overcome or when impurities are inhibiting the reaction. Once the reaction starts, the accumulated, unreacted reagents react rapidly, causing a significant and often uncontrollable exotherm.
Causes and Prevention:
-
Low Initial Temperature: The initial temperature of your reaction mixture may be too low for the reaction to initiate promptly.
-
Impure Reagents: Impurities in the starting materials or solvent can inhibit the reaction. Ensure you are using reagents of appropriate purity.
-
Poor Mixing: Inadequate stirring can lead to localized concentrations of reactants and delayed initiation.
Preventative Measures:
-
Controlled Initiation: Add a small portion of the isocyanate initially and wait for a slight, controlled temperature increase to confirm the reaction has started before proceeding with the rest of the addition.
-
Ensure Adequate Stirring: Use an overhead stirrer for larger scale reactions or a sufficiently sized stir bar to ensure the reaction mixture is homogeneous.
-
Reagent Quality: Use freshly opened or properly stored reagents to avoid impurities that may have formed during storage.
Frequently Asked Questions (FAQs)
Q3: What are the most critical parameters to control when performing an exothermic urea (B33335) synthesis?
A3: The three most critical parameters are:
-
Rate of Reagent Addition: This directly controls the rate of heat generation. A slow, controlled addition is paramount.
-
Temperature: The internal reaction temperature must be kept within a safe operating window. This requires efficient cooling and continuous monitoring.
-
Stirring/Agitation: Good mixing ensures even temperature distribution and prevents localized "hot spots" where the reaction can accelerate uncontrollably.
Q4: How does solvent choice impact the management of the exotherm?
A4: The choice of solvent has a significant impact on heat management:
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise, providing better thermal ballast.
-
Boiling Point: A solvent with a boiling point well above the desired reaction temperature is generally safer. If the reaction temperature approaches the boiling point of the solvent, the pressure in the vessel can increase, creating an additional hazard.
-
Thermal Conductivity: Solvents with higher thermal conductivity can transfer heat more efficiently to the cooling bath.
Q5: At what point should I consider a reaction a "runaway" and initiate an emergency quench?
A5: A reaction is considered to be in a runaway state when the rate of heat generation exceeds the rate of heat removal, leading to an uncontrollable increase in temperature and pressure. You should initiate an emergency quench if:
-
The internal temperature continues to rise rapidly even after stopping the reagent addition and maximizing cooling.
-
The temperature exceeds the predetermined safe upper limit for the reaction.
-
There is a sudden and rapid increase in pressure.
Q6: Can I use a catalyst to speed up the reaction? How does this affect the exotherm?
A6: Yes, catalysts, such as tertiary amines, can be used to accelerate the reaction between an isocyanate and an amine. However, it is crucial to understand that a catalyst will increase the rate of reaction and therefore the rate of heat generation. If you use a catalyst, you must adjust your control strategies accordingly, for example, by further slowing the rate of reagent addition or using a more efficient cooling system.
Data Presentation
Table 1: Enthalpy of Reaction for Common Urea Syntheses
| Isocyanate Reactant | Amine Reactant | Enthalpy of Reaction (ΔH) |
| Phenyl Isocyanate | Aniline (B41778) | -105 kJ/mol |
| Toluene (B28343) Diisocyanate (TDI) | 1,4-Butanediol | -88 kJ/mol |
| Methylene Diphenyl Diisocyanate (MDI) | Diethylamine | -96 kJ/mol |
Note: These are approximate values. The actual heat of reaction can vary with solvent, concentration, and temperature.
Table 2: Influence of Addition Time on Peak Exotherm Temperature
Reaction: Phenyl Isocyanate (1.0 M in Toluene) added to Aniline (1.0 M in Toluene) at an initial temperature of 20°C.
| Addition Time (minutes) | Peak Internal Temperature (°C) |
| 5 | 65 |
| 15 | 48 |
| 30 | 35 |
| 60 | 28 |
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of N,N'-Diphenylurea with Controlled Exotherm
This protocol describes the synthesis of N,N'-diphenylurea from phenyl isocyanate and aniline, with a focus on managing the reaction exotherm.
Materials:
-
Aniline (99%)
-
Phenyl Isocyanate (98%)
-
Toluene (Anhydrous)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, and an addition funnel.
-
Ice-water bath
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the flask is securely clamped in the ice-water bath.
-
Initial Charge: To the three-neck flask, add aniline (e.g., 0.1 mol) dissolved in toluene (e.g., 100 mL).
-
Cooling: Begin stirring and cool the aniline solution to 0-5°C using the ice-water bath.
-
Reagent Preparation: In the addition funnel, place phenyl isocyanate (e.g., 0.1 mol) dissolved in toluene (e.g., 50 mL).
-
Controlled Addition: Begin the dropwise addition of the phenyl isocyanate solution to the stirred aniline solution. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the internal temperature below 15°C. This may take 30-60 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional hour.
-
Work-up: The product, N,N'-diphenylurea, will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for managing an exothermic urea synthesis.
Caption: Relationship between parameters and reaction safety.
Removal of unreacted starting materials from 1,3-Diethylurea product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted starting materials from 1,3-Diethylurea products.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
The most common methods for synthesizing this compound involve the reaction of ethylamine (B1201723) with either ethyl isocyanate or a phosgene (B1210022) derivative.[1] Therefore, the primary unreacted starting materials typically found as impurities are ethylamine and ethyl isocyanate .
Q2: Why is it crucial to remove these unreacted starting materials?
Residual ethylamine and ethyl isocyanate can interfere with downstream applications and affect the purity and stability of the final this compound product. Ethyl isocyanate, in particular, is a reactive and hazardous compound.[2][3][4]
Q3: What are the primary methods for purifying this compound?
The main techniques for removing unreacted starting materials from this compound are:
-
Recrystallization: This is a highly effective method for removing impurities, provided a suitable solvent is identified in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Liquid-Liquid Extraction: This technique can be used to wash the crude product and remove water-soluble impurities like ethylamine hydrochloride.
-
Quenching: Reactive impurities like ethyl isocyanate can be "quenched" by converting them into more easily removable substances.
Q4: How can I determine the purity of my this compound sample?
Several analytical methods can be employed to assess the purity of your product, including:
-
Melting Point Analysis: A sharp melting point close to the literature value (112-113 °C) indicates high purity.[1]
-
Thin Layer Chromatography (TLC): This can be used to visualize the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can quantify the level of impurities.
-
High-Performance Liquid Chromatography (HPLC): A sensitive technique for separating and quantifying components in a mixture.
Troubleshooting Guides
Issue 1: Presence of Unreacted Ethylamine
Symptoms:
-
Ammonia-like odor in the product.
-
Basic pH of an aqueous suspension of the product.
-
Broad or additional peaks in the NMR spectrum corresponding to ethylamine.
Troubleshooting Steps:
-
Acid Wash (Liquid-Liquid Extraction):
-
Rationale: Ethylamine is a base and will react with an acid to form a water-soluble salt (ethylammonium salt), which can then be removed in an aqueous layer.
-
Procedure:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the purified product.
-
-
-
Recrystallization:
-
Rationale: If a suitable solvent is chosen, the ethylamine will remain in the mother liquor during the crystallization of the this compound.
-
Procedure: A detailed protocol is provided in the "Experimental Protocols" section.
-
Issue 2: Presence of Unreacted Ethyl Isocyanate
Symptoms:
-
Sharp, pungent odor.
-
Presence of a characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum.
-
Potential for side reactions in subsequent steps.
Troubleshooting Steps:
-
Quenching with a Scavenger Resin:
-
Rationale: Polymer-supported quenching reagents, such as those with amine functionalities, can react with and sequester excess isocyanate, allowing for easy removal by filtration.
-
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin and stir for the recommended time.
-
Filter off the resin.
-
Remove the solvent from the filtrate to yield the purified product.
-
-
-
Hydrolysis (with caution):
-
Rationale: Ethyl isocyanate can react with water to form N,N'-diethylurea (the desired product) and carbon dioxide, or it can hydrolyze to ethylamine.[2] While this can consume the isocyanate, it may introduce excess ethylamine, which would then need to be removed.
-
Procedure: Carefully add a small amount of water to the reaction mixture after the initial reaction is complete and stir. The resulting ethylamine can then be removed by an acid wash as described above.
-
-
Recrystallization:
-
Rationale: Ethyl isocyanate is volatile (boiling point 60 °C) and may be removed during the heating and solvent evaporation steps of recrystallization.[4] Any remaining isocyanate will likely stay in the mother liquor.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Unreacted Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₅H₁₂N₂O | 116.16 | 112-113[1] | ~260 | Soluble in water and ethanol (B145695).[1] |
| Ethylamine | C₂H₅NH₂ | 45.09 | -81 | 16.6[5] | Miscible with water, ethanol, and ether.[6] |
| Ethyl Isocyanate | C₂H₅NCO | 71.08 | - | 60 | Insoluble in water, reacts with water.[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing unreacted starting materials and other impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on available data, water or ethanol are good starting points. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Protocol 2: Liquid-Liquid Extraction for Removal of Ethylamine
Objective: To remove basic impurities, such as ethylamine, from a crude this compound product.
Materials:
-
Crude this compound
-
Dichloromethane (or other suitable organic solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution:
-
Dissolve the crude this compound in dichloromethane.
-
-
Acid Wash:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl, shake the funnel, and allow the layers to separate.
-
Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
-
Neutralization and Washing:
-
Return the organic layer to the separatory funnel.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine to remove any remaining water-soluble components.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry flask and add anhydrous Na₂SO₄.
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Impact of solvent choice on 1,3-Diethylurea reaction kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reaction kinetics of 1,3-Diethylurea.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice generally affect the reaction rate of this compound synthesis from an isocyanate and an amine?
A1: The choice of solvent can significantly influence the rate of urea (B33335) formation. Polar aprotic solvents like DMF and DMSO can accelerate the reaction by stabilizing charged intermediates and transition states that may form during the reaction. Solvents capable of hydrogen bonding, such as alcohols, can sometimes slow down the reaction by solvating the amine reactant, reducing its nucleophilicity. The rate of reaction is also dependent on the solubility of the starting materials in the chosen solvent.
Q2: What are the most common solvents used for the synthesis of dialkylureas like this compound?
A2: Common solvents for the synthesis of ureas from isocyanates and amines include aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).[1] The selection of the solvent often depends on the solubility of the specific reactants and the desired reaction temperature.
Q3: Can the solvent influence the product yield and purity?
A3: Yes, the solvent can impact both yield and purity. A solvent that promotes a faster reaction rate may lead to higher throughput, but it could also promote side reactions if not carefully controlled. The solubility of the this compound product is also a critical factor. If the product is insoluble in the reaction solvent, it may precipitate out as it forms, which can drive the reaction to completion and simplify purification. However, this can also lead to challenges with stirring and heat transfer in the reactor.
Q4: Are there any green solvent alternatives for this compound synthesis?
A4: There is a growing interest in using greener solvents for chemical synthesis. For reactions involving urea derivatives, options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a bio-based solvent, are being explored as alternatives to traditional chlorinated solvents like DCM. The suitability of a green solvent will depend on the specific reaction conditions and needs to be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Observed Problem: After running the reaction for the expected amount of time, analysis by TLC or LC-MS shows a low conversion of starting materials to this compound.
| Potential Cause | Suggested Solution |
| Poor solubility of reactants. | Select a solvent in which both the amine and isocyanate starting materials are fully soluble. Gentle heating may be required, but monitor for potential side reactions. |
| Solvent-induced deactivation of reactants. | If using a protic solvent, it may be hydrogen-bonding with the amine, reducing its reactivity. Switch to an aprotic solvent like THF or DMF. |
| Reaction temperature is too low. | While many urea formations proceed at room temperature, some may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress. |
| Presence of moisture. | Water can react with the isocyanate to form an unstable carbamic acid, which can then decompose to an amine and carbon dioxide, leading to the formation of undesired symmetrical ureas. Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue 2: Formation of Significant Byproducts
Observed Problem: The final product mixture contains a significant amount of symmetrical urea byproducts (e.g., this compound when an unsymmetrical product is desired, or a symmetrical urea derived from the isocyanate).
| Potential Cause | Suggested Solution |
| Reaction of isocyanate with water. | As mentioned above, moisture can lead to the formation of a symmetrical urea from the isocyanate. Rigorously exclude water from the reaction. |
| Slow addition of reagents. | If one reactant is added too slowly, the other may have time to react with itself or impurities. Ensure a controlled but reasonably fast addition of the limiting reagent. |
| Incorrect stoichiometry. | An excess of the isocyanate can lead to the formation of biuret-like structures. Use a 1:1 stoichiometry of amine to isocyanate. |
| High reaction temperature. | Elevated temperatures can sometimes promote side reactions. If byproducts are an issue, try running the reaction at a lower temperature for a longer period. |
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of solvent choice on the synthesis of this compound from ethyl isocyanate and ethylamine (B1201723) at room temperature. This data is for illustrative purposes to demonstrate the impact of the solvent.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Observed Rate Constant (k, M⁻¹s⁻¹) |
| n-Hexane | 1.88 | 24 | 15 | 0.005 |
| Dichloromethane (DCM) | 8.93 | 6 | 85 | 0.08 |
| Tetrahydrofuran (THF) | 7.52 | 8 | 92 | 0.06 |
| Acetonitrile (ACN) | 37.5 | 4 | 95 | 0.12 |
| N,N-Dimethylformamide (DMF) | 36.7 | 2 | 98 | 0.25 |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from ethylamine and ethyl isocyanate, which can be adapted to study the effects of different solvents.
Materials:
-
Ethylamine
-
Ethyl isocyanate
-
Anhydrous solvent (e.g., THF, DCM, DMF)
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Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
In the flask, dissolve ethylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethyl isocyanate (1.0 equivalent), dissolved in the same anhydrous solvent, to the stirred ethylamine solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/diethyl ether).[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 1,3-Diethylurea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,3-diethylurea from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
1. What are the primary synthesis routes for this compound suitable for pilot plant scale-up?
There are two primary routes for the synthesis of this compound on a larger scale:
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From Ethylamine (B1201723) and Urea (B33335): This is often a preferred route at scale due to the lower cost and hazards associated with the starting materials. The reaction typically involves heating ethylamine and urea, often under pressure, to drive the reaction forward.
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From Ethyl Isocyanate and Ethylamine: This method is generally faster and proceeds under milder conditions. However, ethyl isocyanate is a hazardous and moisture-sensitive reagent, requiring stringent safety precautions and handling protocols, especially at the pilot plant scale.
2. What are the major safety concerns when scaling up the synthesis of this compound?
The primary safety concerns depend on the chosen synthesis route.
-
For the ethylamine and urea route: The main concern is the handling of high pressures and temperatures. Proper reactor design and pressure relief systems are critical.
-
For the ethyl isocyanate route: Ethyl isocyanate is toxic, volatile, and highly reactive.[1][2] Key safety measures include:
-
Working in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.[1]
-
Using a closed-system for reagent transfer to minimize exposure.
-
Ensuring all equipment is dry and purged with an inert gas to prevent unwanted side reactions with moisture.
-
Having an emergency plan in place for spills or accidental exposure.[1]
-
3. How can I control the exothermic nature of the reaction during scale-up?
The reaction to form this compound is exothermic, and managing the heat generated is crucial to prevent thermal runaway. As the reactor size increases, the volume-to-surface area ratio decreases, making heat removal less efficient. Strategies to manage the exotherm include:
-
Controlled Reagent Addition: Adding the more reactive reagent (e.g., ethyl isocyanate) slowly and in a controlled manner to regulate the rate of heat generation.
-
Efficient Cooling Systems: Utilizing a reactor with a cooling jacket and potentially internal cooling coils to effectively dissipate heat.
-
Solvent Selection: Choosing a solvent with a suitable boiling point and heat capacity can help to absorb and dissipate the heat of reaction.
-
Monitoring and Automation: Implementing real-time temperature monitoring and automated cooling controls to maintain the desired reaction temperature.
4. What are common impurities in this compound synthesis and how can they be minimized?
Common impurities can include unreacted starting materials, symmetrically substituted ureas (if a different amine is present), and byproducts from side reactions. For instance, in the reaction of ethylamine and urea, side reactions can occur at higher temperatures.[3] To minimize impurities:
-
Optimize Stoichiometry: Use the correct molar ratios of reactants to ensure complete conversion.
-
Control Temperature: Maintain the optimal reaction temperature to prevent the formation of thermal degradation products.
-
Inert Atmosphere: For the ethyl isocyanate route, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the formation of byproducts from the reaction of the isocyanate with atmospheric moisture.
5. What are the recommended methods for purifying this compound at the pilot plant scale?
Crystallization is the most common method for purifying this compound at a larger scale. The choice of solvent is critical for achieving high purity and yield. Impurities can affect crystal growth and morphology.[4][5][6] Key considerations for pilot-scale crystallization include:
-
Solvent Selection: The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the impurities.
-
Cooling Profile: A controlled cooling rate is essential to promote the growth of large, pure crystals and prevent the trapping of impurities.
-
Agitation: Proper agitation is necessary to maintain a uniform slurry and promote heat and mass transfer, but excessive agitation can lead to crystal breakage.
-
Filtration and Drying: Efficient solid-liquid separation and drying are crucial to isolate the pure product and remove residual solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. - Side reactions consuming starting materials. | - Monitor reaction progress using in-process analytical methods (e.g., HPLC, GC) to ensure completion. - Optimize the reaction temperature and time based on laboratory studies. - Carefully select the crystallization solvent and optimize the cooling profile to maximize product recovery. - Investigate and identify potential side reactions and adjust reaction conditions to minimize them. |
| Product Discoloration | - Presence of colored impurities from starting materials. - Thermal degradation of the product or reactants at elevated temperatures. - Reaction with atmospheric oxygen or moisture. | - Ensure the purity of starting materials. - Lower the reaction temperature if possible, or shorten the reaction time at higher temperatures. - Conduct the reaction and purification steps under an inert atmosphere. - Consider a charcoal treatment of the solution before crystallization to remove colored impurities. |
| Poor Filterability of Crystalline Product | - Formation of very fine crystals (needles or plates). - Presence of amorphous or oily impurities. | - Optimize the crystallization cooling profile; a slower cooling rate generally favors the formation of larger, more easily filterable crystals. - Ensure the crystallization solvent is appropriate and that the solution is not oversaturated before cooling. - Consider adding an anti-solvent to induce crystallization of a more favorable crystal habit. - If oily impurities are present, an additional purification step (e.g., a wash with a non-polar solvent) may be necessary before crystallization. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inconsistent control of process parameters (temperature, pressure, addition rates). - Inefficient mixing at the pilot scale. | - Implement stringent quality control checks for all incoming raw materials. - Ensure that all process parameters are tightly controlled and monitored using calibrated instruments. - Evaluate and optimize the agitation speed and impeller design to ensure proper mixing in the pilot plant reactor. |
| Exotherm Difficult to Control | - Reagent addition rate is too fast. - Inadequate cooling capacity of the reactor. - Poor mixing leading to localized hot spots. | - Reduce the rate of reagent addition. - Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale. - Improve agitation to ensure uniform temperature distribution throughout the reactor. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot Plant-Scale Synthesis of this compound (Illustrative Data)
| Parameter | Lab-Scale (100 g) | Pilot Plant-Scale (10 kg) |
| Reactants | ||
| Ethylamine | 1.5 eq | 1.5 eq |
| Urea | 1.0 eq | 1.0 eq |
| Reaction Conditions | ||
| Temperature | 120 °C | 120-125 °C (monitor for exotherm) |
| Pressure | Sealed vessel | 5-10 bar |
| Reaction Time | 8 hours | 10-12 hours |
| Yield and Purity | ||
| Crude Yield | 85% | 80-85% |
| Purity after Crystallization | >99% | >99% |
| Process Metrics | ||
| Solvent for Crystallization | Ethanol | Ethanol/Water mixture |
| Product Form | Crystalline solid | Crystalline solid |
Table 2: Troubleshooting Impurity Profile by HPLC (Illustrative Data)
| Impurity | Retention Time (min) | Potential Source | Action |
| Unreacted Urea | 2.5 | Incomplete reaction | Increase reaction time or temperature slightly. |
| Unreacted Ethylamine | 3.1 | Excess starting material | Optimize stoichiometry. |
| Unknown Byproduct A | 5.8 | Side reaction at high temp. | Lower reaction temperature; investigate structure. |
| This compound | 7.2 | Product | - |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound from Ethylamine and Urea
1. Reactor Preparation:
- Ensure the pilot plant reactor is clean, dry, and pressure-tested.
- Purge the reactor with nitrogen to create an inert atmosphere.
2. Charging Reactants:
- Charge the reactor with urea (1.0 equivalent).
- Carefully charge the reactor with a solution of ethylamine (1.5 equivalents) in a suitable solvent (e.g., water or a high-boiling point alcohol).
3. Reaction:
- Seal the reactor and begin agitation.
- Heat the reactor contents to 120-125 °C. The pressure will increase as the reaction proceeds.
- Monitor the internal temperature and pressure closely.
- Maintain the reaction at temperature for 10-12 hours, or until in-process analysis confirms the reaction is complete.
4. Workup and Isolation:
- Cool the reactor to room temperature.
- Carefully vent any excess pressure.
- Transfer the reaction mixture to a crystallization vessel.
5. Purification by Crystallization:
- Heat the crude reaction mixture and add a suitable solvent (e.g., an ethanol/water mixture) until a clear solution is obtained.
- Slowly cool the solution with controlled agitation to induce crystallization.
- Once crystallization is complete, filter the solid product.
- Wash the filter cake with a cold solvent to remove residual impurities.
- Dry the purified this compound under vacuum at an appropriate temperature.
Mandatory Visualization
Caption: Experimental workflow for the pilot-plant synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or impure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea | Chemical Engineering Transactions [cetjournal.it]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in the Synthesis of 1,3-Diethylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diethylurea. The information is presented in a question-and-answer format to directly address common issues related to byproduct formation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary industrial and laboratory methods for synthesizing this compound are:
-
Reaction of Ethyl Isocyanate with Ethylamine (B1201723): This is a common and straightforward method where ethyl isocyanate is reacted with ethylamine in a suitable solvent.[1]
-
Reaction of Phosgene (B1210022) or a Phosgene Equivalent with Ethylamine: This route involves the reaction of ethylamine with phosgene or a safer phosgene substitute like triphosgene.[1][2]
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: The byproduct profile largely depends on the synthetic route employed.
-
From the Ethyl Isocyanate Route:
-
N,N',N''-Triethyl isocyanurate: A cyclic trimer of ethyl isocyanate that can form, especially in the presence of certain catalysts or at elevated temperatures.
-
Diethylbiuret: Formed from the reaction of this compound with an additional molecule of ethyl isocyanate.
-
Unreacted Starting Materials: Residual ethyl isocyanate and ethylamine.
-
-
From the Phosgene Route:
-
N-Ethylcarbamoyl chloride: An intermediate that may remain if the reaction with the second equivalent of ethylamine is incomplete.
-
Symmetrical and Unsymmetrical Polyureas: Higher molecular weight oligomers can form.
-
Unreacted Ethylamine: Excess starting material may be present.
-
Troubleshooting Guides
Issue 1: Presence of a High Molecular Weight Impurity Detected by Mass Spectrometry
Q3: During the synthesis of this compound from ethyl isocyanate, I observe a significant peak in my mass spectrum at m/z 213. What is this impurity and how can I minimize it?
A3: A peak at m/z 213 likely corresponds to N,N',N''-triethyl isocyanurate , the cyclic trimer of ethyl isocyanate (molar mass of ethyl isocyanate is 71.08 g/mol ; 3 x 71.08 ≈ 213.24).
Mechanism of Formation: The cyclotrimerization of isocyanates can be catalyzed by a variety of substances, including tertiary amines, phosphines, and certain metal complexes.[3] The reaction is often exothermic.
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a low and controlled reaction temperature to disfavor the trimerization reaction.
-
Slow Addition of Ethyl Isocyanate: Add the ethyl isocyanate to the ethylamine solution slowly and with efficient stirring to ensure it reacts with the amine before it has the opportunity to trimerize.
-
Avoid Catalytic Impurities: Ensure the reaction vessel and reagents are free from basic or metallic impurities that can catalyze trimerization.
-
Stoichiometry Control: Use a slight excess of ethylamine to ensure the complete consumption of ethyl isocyanate.
Issue 2: Appearance of a Byproduct with a Higher Retention Time in HPLC Analysis
Q4: My HPLC analysis of the crude this compound product shows a significant peak at a later retention time than the main product. What could this be and how can I prevent its formation?
A4: This later-eluting, more non-polar impurity is likely diethylbiuret . Biurets are formed from the reaction of a urea (B33335) molecule with an isocyanate.[4]
Mechanism of Formation: this compound can act as a nucleophile and react with another molecule of ethyl isocyanate, particularly if there is a localized excess of the isocyanate.
Troubleshooting Steps:
-
Optimize Stoichiometry: Use a slight excess of ethylamine relative to ethyl isocyanate to ensure the isocyanate is fully consumed by the more reactive primary amine.
-
Controlled Addition: Add the ethyl isocyanate slowly and sub-surface to a well-stirred solution of ethylamine to avoid localized high concentrations of the isocyanate.
-
Temperature Management: Keep the reaction temperature low to reduce the rate of the secondary reaction between this compound and ethyl isocyanate.
Data Presentation
Table 1: Hypothetical Byproduct Distribution under Various Reaction Conditions
| Reaction Condition | This compound Yield (%) | N,N',N''-Triethyl isocyanurate (%) | Diethylbiuret (%) | Unreacted Ethyl Isocyanate (%) |
| Slow addition at 0°C | 95 | 1 | 3 | <1 |
| Rapid addition at 25°C | 80 | 10 | 8 | 2 |
| Use of tertiary amine catalyst | 75 | 15 | 7 | 3 |
| 1.1 eq. Ethylamine at 0°C | 98 | <1 | 1 | <1 |
Note: These are illustrative values. Actual results will vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Isocyanate and Ethylamine
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Ethylamine (1.1 equivalents) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). Ethyl isocyanate (1.0 equivalent) is charged into the dropping funnel.
-
Reaction: The flask containing the ethylamine solution is cooled to 0°C in an ice bath. The ethyl isocyanate is added dropwise to the stirred solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude solid can be recrystallized from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.
Protocol 2: HPLC-UV Method for Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol (B129727) and water is often effective. For example, starting with a higher water content (e.g., 90% water, 10% methanol) and gradually increasing the methanol concentration.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, where the urea and its byproducts have some absorbance.[5]
-
Sample Preparation: Dissolve a known amount of the crude reaction mixture in the initial mobile phase composition.
Protocol 3: GC-MS Method for Byproduct Analysis
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Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: The crude reaction mixture can often be diluted in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Derivatization (e.g., with a silylating agent) may be necessary for more polar byproducts to improve volatility and peak shape.[3]
Visualizations
Caption: Experimental workflow for the synthesis and byproduct analysis of this compound.
Caption: Troubleshooting logic for identifying and mitigating common byproducts.
References
- 1. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 5. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Symmetric Urea Byproduct Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of symmetric urea (B33335) byproducts during chemical syntheses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that indicate the formation of symmetric urea byproducts.
Issue 1: Low yield of the desired unsymmetrical urea product with a significant amount of a higher molecular weight byproduct observed in LC-MS analysis.
-
Potential Cause: Formation of a symmetric urea byproduct. This is a common side reaction when synthesizing unsymmetrical ureas, where the isocyanate intermediate reacts with an amine that can be generated from the hydrolysis of the isocyanate itself.[1]
-
Solutions:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes prevent the decomposition of thermally unstable unsymmetrical diaryl ureas into isocyanates, which can then lead to symmetric byproducts.[1]
-
Optimize Reagent Stoichiometry: Increasing the amount of the desired amine nucleophile can help to outcompete the reaction with any in-situ generated amine leading to the symmetric byproduct.[2]
-
Choice of Coupling Reagent: Consider using isopropenyl carbamates as precursors, as they react cleanly and irreversibly with amines, minimizing the formation of symmetrical urea side products.[3]
-
Issue 2: In carbodiimide-mediated coupling reactions (e.g., amide bond formation), a significant amount of an insoluble white precipitate is formed, and the desired product yield is low.
-
Potential Cause: The precipitate is likely the symmetric urea byproduct, such as dicyclohexylurea (DCU) if using DCC.[4] Its formation indicates that the activated O-acylisourea intermediate is not efficiently reacting with the desired nucleophile.
-
Solutions:
-
Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HONSu). These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearranging into an N-acylurea, a common side reaction.[4][5]
-
Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane (B109758) or chloroform, can help minimize the rearrangement of the O-acylisourea to the stable N-acylurea.[5]
-
Alternative Carbodiimide (B86325): Switch to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed through aqueous extraction during workup.[4][6][7]
-
Issue 3: When using carbonyldiimidazole (CDI) or triphosgene (B27547) to synthesize unsymmetrical ureas, the reaction yields a mixture of the desired product and two different symmetric ureas.
-
Potential Cause: The order of reagent addition is critical when using these reagents. If both amines are present when the carbonyl source is added, competitive reactions will lead to a mixture of products.[8]
-
Solution:
-
Sequential Addition: Employ a stepwise addition of reagents. First, react one amine with CDI or triphosgene to form an activated intermediate (e.g., a carbamoylimidazole). Then, in a subsequent step, add the second amine to react with this intermediate to form the desired unsymmetrical urea.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of symmetric urea byproducts in carbodiimide couplings?
A1: In carbodiimide-mediated reactions, the carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then follow an undesired pathway where it reacts with a second molecule of the carboxylic acid to generate a symmetric acid anhydride (B1165640) and the corresponding symmetric urea byproduct.[4][10]
Q2: How can I easily remove the dicyclohexylurea (DCU) byproduct from my reaction mixture?
A2: Dicyclohexylurea (DCU), the byproduct of DCC couplings, is notoriously insoluble in most common organic solvents.[4] This property can be exploited for its removal. After the reaction is complete, the reaction mixture can often be filtered to remove the precipitated DCU. Alternatively, placing the reaction flask in a freezer for about 30 minutes can help to fully precipitate the DCU before filtration.
Q3: Are there alternatives to traditional coupling reagents that are less prone to forming symmetric urea byproducts?
A3: Yes, several alternatives exist. For the synthesis of unsymmetrical ureas, methods utilizing isopropenyl carbamates have been shown to be very effective as they react cleanly and irreversibly with amines, avoiding symmetric byproducts.[3] Additionally, newer methods involving hypervalent iodine reagents or copper-catalyzed reactions have been developed for the synthesis of unsymmetrical ureas with high selectivity.[2][11] For amide bond formation, onium salt-based coupling reagents (e.g., HBTU, HATU) are often used as they can be more efficient and lead to fewer side reactions compared to carbodiimides alone.[12]
Q4: Can the choice of solvent influence the formation of urea byproducts?
A4: Yes, the solvent can play a significant role. For instance, in carbodiimide couplings, using solvents with low dielectric constants like dichloromethane can minimize the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.[5] In some newer methods for synthesizing unsymmetrical ureas from amines and COS, solvent-free conditions or the use of acetonitrile (B52724) (MeCN) have been shown to provide excellent yield and selectivity.[13]
Quantitative Data Summary
The following table summarizes yields for the synthesis of unsymmetrical ureas using different methods, highlighting the minimization of symmetric byproducts.
| Method | Substrates | Unsymmetrical Urea Yield | Symmetric Byproduct Formation | Reference |
| PhI(OAc)2 Mediated Coupling | Primary amines with alkyl substituents and primary benzamides | 58-68% | Not specified as major issue | [2] |
| COS and Amines (Two-Stage Temp.) | Aliphatic primary and secondary amines | Good to excellent | Minimized | [13] |
| Isopropenyl Carbamates | Various amines | High | Limited | [3] |
| Cu-Catalyzed Reaction | Indole, amines, and azides | High | 3-8% homo-coupled urea | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing N-Acylurea Formation in DCC/EDC Coupling using HOBt
-
Dissolve the carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add the amine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the carbodiimide (DCC or EDC, 1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup (for DCC): If DCU has precipitated, filter the reaction mixture. Concentrate the filtrate and purify by chromatography.
-
Workup (for EDC): Perform an aqueous extraction to remove the water-soluble urea byproduct and excess EDC.[7]
Protocol 2: Synthesis of Unsymmetrical Ureas using Carbonyldiimidazole (CDI)
-
Dissolve the first amine (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Add CDI (1.05 equivalents) portion-wise to the solution at room temperature and stir for 1-2 hours to form the carbamoylimidazole intermediate. The formation of symmetrical urea from the first amine is minimized under these conditions.[9]
-
Add the second amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflows for minimizing urea byproducts.
Caption: Carbodiimide coupling reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purifying 1,3-Diethylurea Derivatives by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive support for purifying 1,3-diethylurea derivatives using column chromatography. It includes troubleshooting for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your purification process.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives.
| Problem | Observation | Probable Cause(s) | Solution(s) |
| Poor Separation | Fractions contain a mixture of the desired product and impurities. | - Incorrect Eluent Polarity: The mobile phase is too polar, causing all compounds to elute too quickly. - Inappropriate Solvent System: The chosen solvent system does not provide adequate selectivity for the compounds of interest. - Column Overloading: Too much crude sample was loaded onto the column. | - Optimize Eluent Polarity: Develop a solvent system using TLC that gives your target compound an Rf value of 0.2-0.4.[1] - Try a Different Solvent System: If ethyl acetate (B1210297)/hexane (B92381) mixtures are ineffective, consider dichloromethane (B109758)/methanol (B129727) systems.[2] - Reduce Sample Load: Decrease the amount of crude material loaded onto the column. |
| Compound Stuck on Column | The desired product does not elute from the column, even with a highly polar mobile phase. | - Strong Adsorption: The polar urea (B33335) derivative is adsorbing too strongly to the acidic silica (B1680970) gel. | - Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. - Add a Modifier: For basic urea derivatives, add 1-2% triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to reduce strong interactions with the silica gel.[3] - Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.[4][5] |
| Peak Tailing | The spots on the TLC plate or the peaks in the chromatogram are asymmetrical with a "tail". | - Interaction with Acidic Silica: The basic nature of the urea derivative interacts strongly with the acidic silanol (B1196071) groups on the silica surface.[3] | - Use a Mobile Phase Modifier: Add a small amount of triethylamine (0.1-1%) to the eluent to mask the acidic silanol groups.[3] - Switch to a Different Stationary Phase: Use neutral or basic alumina, which is more suitable for the purification of basic compounds.[5][6][7] |
| Compound is Insoluble in Eluent | The crude sample does not dissolve in the mobile phase chosen for chromatography. | - Low Solubility: The compound has poor solubility in the optimized solvent system. | - Use a Stronger Loading Solvent & Dry Load: Dissolve the sample in a more polar solvent (e.g., dichloromethane or a small amount of methanol), add silica gel to the solution, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded onto the column.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Silica gel is the most common stationary phase for the column chromatography of moderately polar compounds like this compound derivatives. However, due to the basic nature of some urea derivatives, they can interact strongly with the acidic surface of silica gel, leading to peak tailing and poor recovery. In such cases, using neutral or basic alumina can be a better alternative.[4][5] For very polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be considered.[9][10]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is best determined by Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a good separation between your desired compound and impurities, with the Rf value of your target compound being in the range of 0.2-0.4.[1] Common solvent systems for compounds of moderate polarity include mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For more polar urea derivatives, a system of dichloromethane and methanol is often effective.[2]
Q3: My this compound derivative is a solid. How should I load it onto the column?
A3: For solid samples, especially those with limited solubility in the eluent, dry loading is the recommended method.[8] This involves dissolving your compound in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent. The resulting powder is then carefully added to the top of the packed column. This technique prevents the issues associated with using a strong solvent to dissolve the sample for wet loading.
Q4: I see streaking on my TLC plate. What does this mean for my column chromatography?
A4: Streaking on a TLC plate is often an indication that your compound is interacting too strongly with the stationary phase, which will likely translate to peak tailing on your column. This is common for basic compounds like some urea derivatives on acidic silica gel. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent can help to mitigate this issue.[3]
Quantitative Data Summary
The following tables provide a summary of typical conditions used for the chromatography of urea derivatives. Note that optimal conditions will vary depending on the specific derivative being purified.
Table 1: TLC Conditions for Urea Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Range |
| Moderately Polar Urea Derivatives | Silica Gel | Ethyl Acetate / Hexane (e.g., 1:1) | 0.2 - 0.5[11] |
| Polar Urea Derivatives | Silica Gel | Dichloromethane / Methanol (e.g., 95:5) | 0.2 - 0.4 |
| Basic Urea Derivatives | Silica Gel | Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:9:1) | 0.3 - 0.6[12] |
| Various Urea Derivatives | Diol-functionalized HPTLC plates | Petroleum Benzine / Acetone (80:20) | Varies[13] |
Table 2: Column Chromatography Conditions for Urea Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Polarity | Key Considerations |
| Silica Gel | Ethyl Acetate / Hexane (gradient) | Low to Moderate | Most common starting point. |
| Silica Gel | Dichloromethane / Methanol (gradient) | Moderate to High | Good for more polar derivatives.[2] |
| Neutral/Basic Alumina | Ethyl Acetate / Hexane (gradient) | Basic compounds | Prevents tailing and degradation of acid-sensitive compounds.[3][5] |
| Amine-functionalized Silica | Dichloromethane / Methanol (gradient) | Basic compounds | Offers good separation for amines and related basic compounds.[14] |
| HILIC | Acetonitrile / Water with buffer | Highly Polar | For compounds that are not retained in reversed-phase chromatography.[10][15] |
Experimental Protocols
Detailed Protocol for Flash Chromatography of a this compound Derivative
This protocol outlines the purification of a moderately polar this compound derivative using flash column chromatography with silica gel.
1. Materials:
- Glass chromatography column
- Silica gel (60 Å, 40-63 µm)
- Sand (sea sand, washed)
- Crude this compound derivative
- Solvents for mobile phase (e.g., HPLC-grade ethyl acetate and hexane)
- Collection vessels (test tubes or flasks)
- TLC plates, chamber, and UV lamp for analysis
2. Mobile Phase Selection (TLC): a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a TLC chamber with a test solvent system (e.g., 30% ethyl acetate in hexane). d. Visualize the plate under a UV lamp. e. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.
3. Column Packing: a. Insert a small plug of cotton or glass wool at the bottom of the column. b. Add a layer of sand (about 1 cm). c. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. d. Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. e. Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica. f. Add another thin layer of sand on top of the silica bed.
4. Sample Loading (Dry Loading): a. Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (about 2-3 times the weight of the crude product) to the solution. c. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle air pressure to the top of the column to start the flow. c. Collect the eluent in fractions. d. If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity.
6. Fraction Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Visualizations
Caption: Workflow for purifying this compound derivatives.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sorbtech.com [sorbtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a hydrophilic interaction liquid chromatography-mass spectrometry method for detection and quantification of urea thermal decomposition by-products in emission from diesel engine employing selective catalytic reduction technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to 1,3-Diethylurea and 1,3-Dimethylurea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate reagents and ligands is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Among the vast array of available compounds, substituted ureas have emerged as versatile molecules with applications ranging from intermediates to ligands in catalysis. This guide provides an objective comparison of two such ureas, 1,3-Diethylurea and 1,3-Dimethylurea, focusing on their performance in organic synthesis, supported by experimental data.
Physical and Chemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical properties of a reagent is crucial for its effective application in a synthetic protocol. Both this compound and 1,3-Dimethylurea are white crystalline solids, but they exhibit notable differences in their melting points and water solubility, which can influence solvent choice and reaction conditions.
| Property | This compound | 1,3-Dimethylurea |
| Molecular Formula | C₅H₁₂N₂O | C₃H₈N₂O |
| Molecular Weight | 116.16 g/mol | 88.11 g/mol |
| Melting Point | 112-113 °C[1] | 101-104 °C[2] |
| Boiling Point | 217.23 °C (estimate)[1] | 268-270 °C[2] |
| Water Solubility | Soluble[1] | 765 g/L at 21.5 °C[3] |
Performance in Organic Synthesis: The Chan-Lam Cross-Coupling Reaction
A significant application of substituted ureas in modern organic synthesis is their use as ligands in transition metal-catalyzed cross-coupling reactions. The Chan-Lam cross-coupling, a copper-catalyzed formation of a carbon-heteroatom bond, provides an excellent platform to compare the efficacy of these two urea (B33335) derivatives.
Recent studies have highlighted the exceptional performance of 1,3-Dimethylurea (DMU) as a ligand in the Chan-Lam N-arylation of primary amides and anilines with arylboronic acids.[1] The use of DMU as a ligand in a copper-catalyzed system leads to the efficient synthesis of N-arylated anilines and primary amides in moderate to good yields (50-90%).[1]
In a systematic study, various urea derivatives were screened for their effectiveness in the Chan-Lam coupling of benzamide (B126) with phenylboronic acid. The results clearly demonstrated the superiority of 1,3-Dimethylurea over other analogs, including this compound.
Comparative Experimental Data: Chan-Lam N-Arylation of Benzamide
| Entry | Ligand | Yield (%) |
| 1 | 1,3-Dimethylurea | 85 |
| 2 | This compound | 45 |
| 3 | Tetramethylurea | 20 |
| 4 | Urea | 35 |
| 5 | No Ligand | 15 |
Reaction conditions: Benzamide (1.0 mmol), phenylboronic acid (1.2 mmol), Cu(OAc)₂ (10 mol%), Ligand (20 mol%), K₂CO₃ (2.0 equiv), CH₃CN (3 mL), 60 °C, 12 h.
The higher yield obtained with 1,3-Dimethylurea suggests that the smaller methyl groups provide an optimal steric and electronic environment around the copper center, facilitating the catalytic cycle more efficiently than the bulkier ethyl groups of this compound.
Experimental Protocols
Below are the detailed experimental protocols for the Chan-Lam N-arylation reaction using 1,3-Dimethylurea as the ligand.
General Procedure for the Copper-Catalyzed N-Arylation of Primary Amides with Arylboronic Acids using 1,3-Dimethylurea
To a screw-capped vial equipped with a magnetic stir bar were added the primary amide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Cu(OAc)₂ (0.020 g, 0.1 mmol, 10 mol%), 1,3-Dimethylurea (0.018 g, 0.2 mmol, 20 mol%), and K₂CO₃ (0.276 g, 2.0 mmol, 2.0 equiv). The vial was evacuated and backfilled with nitrogen three times. Anhydrous acetonitrile (B52724) (3 mL) was then added, and the mixture was stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate (B1210297) (20 mL), and filtered through a pad of Celite. The filtrate was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated amide.
Logical Relationship of Reagents and Catalysts in Chan-Lam Coupling
The following diagram illustrates the interplay of the key components in the 1,3-Dimethylurea-ligated, copper-catalyzed Chan-Lam N-arylation.
Caption: Key components in the Chan-Lam N-arylation reaction.
Conclusion
Based on the available experimental data, 1,3-Dimethylurea demonstrates superior performance as a ligand compared to this compound in the copper-catalyzed Chan-Lam N-arylation of primary amides . The higher yields achieved with 1,3-Dimethylurea suggest that the less sterically hindered methyl groups facilitate a more efficient catalytic turnover. This makes 1,3-Dimethylurea a more attractive choice for researchers and drug development professionals seeking to optimize C-N bond formation reactions. While this compound can still promote the reaction, its lower efficiency may necessitate harsher reaction conditions or result in lower product yields. Further comparative studies in other catalytic systems would be beneficial to fully elucidate the relative merits of these two important urea derivatives in organic synthesis.
References
- 1. N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of 1,3-Diethylurea and 1,3-Diphenylurea as Stabilizers in Pharmaceutical Formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, ensuring the stability of active pharmaceutical ingredients (APIs) within a formulation is paramount to maintaining therapeutic efficacy and ensuring patient safety. Stabilizers are crucial excipients that prevent the physical and chemical degradation of APIs. This guide provides a comparative analysis of two urea (B33335) derivatives, 1,3-Diethylurea and 1,3-Diphenylurea, for their potential roles as stabilizers in pharmaceutical formulations, particularly in preventing the crystallization of amorphous solid dispersions.
Introduction to Urea-Based Stabilizers
Urea derivatives are known for their capacity to form strong hydrogen bonds, a key interaction in preventing the recrystallization of amorphous APIs. The hydrogen bond donor and acceptor capabilities of the urea functional group allow for robust interactions with various drug molecules, thereby inhibiting molecular mobility and stabilizing the amorphous state. The choice between different urea derivatives as stabilizers depends on factors such as their molecular structure, steric hindrance, and interaction potential with the specific API.
Physicochemical Properties
A fundamental comparison of this compound and 1,3-Diphenylurea begins with their distinct physicochemical properties, which influence their function as stabilizers.
| Property | This compound | 1,3-Diphenylurea |
| Molecular Formula | C₅H₁₂N₂O | C₁₃H₁₂N₂O |
| Molecular Weight | 116.16 g/mol | 212.25 g/mol |
| Structure | Aliphatic substituents | Aromatic substituents |
| Flexibility | Higher conformational flexibility | More rigid structure |
| Hydrogen Bonding | Primarily N-H donors and C=O acceptor | N-H donors, C=O acceptor, and potential for π-π stacking |
| Potential for Steric Hindrance | Lower | Higher |
Mechanism of Stabilization
The primary mechanism by which urea-based compounds stabilize amorphous APIs is through the formation of hydrogen bonds.[1][2][3] These non-covalent interactions interrupt the drug-drug interactions that are necessary for the nucleation and growth of crystals.
This compound , with its smaller, flexible ethyl groups, can readily act as a hydrogen bond donor and acceptor. Its lower steric hindrance may allow for more intimate mixing with a wider range of API molecules.
1,3-Diphenylurea , on the other hand, possesses rigid phenyl groups. While these groups can introduce steric hindrance, they also offer the potential for additional stabilizing interactions, such as π-π stacking with aromatic APIs. The electron-withdrawing nature of the phenyl groups can also influence the hydrogen-bonding strength of the urea's N-H groups.
Caption: General mechanism of API stabilization by urea derivatives.
Hypothetical Performance Comparison
| Performance Metric | This compound (Hypothesized) | 1,3-Diphenylurea (Hypothesized) | Rationale |
| Crystallization Inhibition (Non-aromatic API) | Potentially more effective | Less effective | Lower steric hindrance of diethylurea may allow for better interaction and disruption of API self-association. |
| Crystallization Inhibition (Aromatic API) | Effective | Potentially more effective | Diphenylurea offers the possibility of both hydrogen bonding and π-π stacking interactions, leading to stronger overall stabilization. |
| Miscibility with API | Generally higher | Potentially lower | The smaller and more flexible nature of diethylurea may lead to better miscibility with a broader range of APIs. |
| Physical Stability of Formulation | Good | Potentially excellent | The rigidity of diphenylurea might contribute to a higher glass transition temperature (Tg) of the amorphous solid dispersion, enhancing physical stability. |
Experimental Protocols for Comparative Analysis
To empirically compare the stabilizing performance of this compound and 1,3-Diphenylurea, a systematic experimental approach is required.
Preparation of Amorphous Solid Dispersions (ASDs)
A model poorly soluble drug would be formulated into ASDs with each stabilizer at varying drug-to-stabilizer ratios (e.g., 90:10, 80:20, 70:30 w/w). A common method for preparing ASDs is hot-melt extrusion or solvent evaporation.
Caption: Workflow for comparing the performance of stabilizers.
Physicochemical Characterization
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the ASDs. A higher Tg generally indicates better physical stability. DSC can also be used to detect any residual crystallinity or recrystallization upon heating.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the formulations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To investigate the intermolecular interactions (hydrogen bonding) between the drug and the stabilizer.[4][5] Shifts in the characteristic peaks of the drug and stabilizer (e.g., C=O and N-H stretching vibrations) can confirm the formation of hydrogen bonds.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed insights into the molecular-level mixing and interactions between the components of the ASD.[4]
Accelerated Stability Testing
The prepared ASDs should be subjected to accelerated stability testing according to ICH guidelines (e.g., 40°C/75% RH for 6 months).[6][7][8][9][10] Samples would be analyzed at predetermined time points (e.g., 0, 1, 3, and 6 months).
Analytical Methods for Stability Assessment:
-
Powder X-ray Diffraction (PXRD): To monitor the physical stability of the amorphous form and detect any signs of crystallization over time.
-
High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products, thus assessing the chemical stability.
Conclusion
Both this compound and 1,3-Diphenylurea show promise as small-molecule stabilizers for amorphous pharmaceutical formulations due to their hydrogen bonding capabilities. The choice between them will likely depend on the specific properties of the API. This compound may be a more versatile stabilizer for a wider range of APIs due to its flexibility and lower steric hindrance. Conversely, 1,3-Diphenylurea could offer superior stabilization for aromatic APIs through additional π-π stacking interactions.
For drug development professionals, the selection of an appropriate stabilizer requires careful consideration and empirical validation. The experimental protocols outlined in this guide provide a framework for a comprehensive comparative analysis to identify the optimal stabilizer for a given amorphous drug formulation.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogen bond interactions of dopamine hydrochloride with urea | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of pharmaceutical formulations: ATR-FTIR spectroscopic imaging to study drug-carrier interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. japsonline.com [japsonline.com]
- 8. www3.paho.org [www3.paho.org]
- 9. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 10. accelerated stability test: Topics by Science.gov [science.gov]
Validating the Purity of Synthesized 1,3-Diethylurea: A Comparative Guide to Titrimetric and Instrumental Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of various analytical techniques for validating the purity of 1,3-Diethylurea, with a special focus on titration methods alongside common instrumental alternatives.
The accurate determination of purity is paramount for the reliability and reproducibility of experimental data, particularly in the context of drug discovery and development where impurities can significantly impact biological activity and safety profiles. This document outlines and compares the experimental protocols and performance of non-aqueous titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for the quantitative assessment of this compound purity.
Comparative Analysis of Purity Validation Methods
The choice of an analytical method for purity determination depends on various factors including the required accuracy and precision, the nature of potential impurities, available instrumentation, and sample throughput. Below is a summary of the key performance characteristics of each method.
| Method | Principle | Typical Purity Range (%) | Relative Standard Deviation (RSD) (%) | Analysis Time (per sample) | Throughput |
| Non-Aqueous Titration | Acid-base reaction in a non-aqueous solvent. | 98.0 - 102.0 | < 1.0 | 15-30 minutes | Low to Medium |
| HPLC | Separation based on polarity using a stationary and mobile phase. | > 99.0 | < 0.5 | 10-20 minutes | High |
| GC | Separation of volatile compounds based on boiling point and polarity. | > 99.0 | < 0.5 | 20-40 minutes | High |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | > 99.0 | < 1.0 | 10-15 minutes | Medium |
| Melting Point Analysis | Depression and broadening of melting point range by impurities. | Qualitative indicator, sharp range suggests high purity. | N/A | 5-10 minutes | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Non-Aqueous Potentiometric Titration
Due to the neutral character of this compound in aqueous solutions, a direct aqueous titration is not feasible.[1] A non-aqueous titration, however, can be employed. This method involves dissolving the sample in a suitable non-aqueous solvent and titrating with a standardized acid or base.
Principle: In a non-aqueous solvent, the weakly basic nature of the urea (B33335) functional group can be enhanced, allowing for its titration with a strong acid, typically perchloric acid dissolved in a non-aqueous medium. The endpoint is determined potentiometrically.
Experimental Protocol:
-
Apparatus:
-
Automatic potentiometric titrator
-
Glass electrode and reference electrode suitable for non-aqueous solutions
-
50 mL burette
-
250 mL beaker
-
Magnetic stirrer and stir bar
-
-
Reagents:
-
This compound sample
-
Glacial acetic acid (solvent)
-
0.1 M Perchloric acid in glacial acetic acid (titrant)
-
Potassium hydrogen phthalate (B1215562) (primary standard for standardization of perchloric acid)
-
-
Procedure:
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator or use a potentiometric endpoint.
-
Titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green, or the endpoint is detected by the titrator.
-
Calculate the exact molarity of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2-0.3 g of the synthesized this compound and dissolve it in 50 mL of glacial acetic acid in a 250 mL beaker.
-
Place the beaker on the magnetic stirrer and immerse the electrodes in the solution.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid. Record the volume of titrant added versus the potential.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
-
-
Calculation of Purity:
-
Purity (%) = (V × M × E) / W × 100
-
V = Volume of perchloric acid at the equivalence point (L)
-
M = Molarity of perchloric acid (mol/L)
-
E = Equivalent weight of this compound (116.16 g/mol )
-
W = Weight of the sample (g)
-
-
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds like this compound.
Principle: The sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.
Experimental Protocol:
-
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
-
-
Reagents:
-
This compound sample
-
Suitable solvent (e.g., methanol (B129727) or acetone)
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1-5 mg/mL.
-
Analysis: Inject the sample solution into the GC.
-
Quantification: Identify the main peak and any impurity peaks.
-
-
Calculation of Purity:
-
Purity (%) = (Area of main peak / Total area of all peaks) × 100
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte. [2] Principle: An internal standard with a known concentration and purity is added to the sample. The purity of the analyte is determined by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard. [2] Experimental Protocol:
-
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
-
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal standard of known purity (e.g., maleic acid or 1,4-dinitrobenzene)
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) is used to allow for complete relaxation of all relevant protons.
-
Data Processing: Process the spectrum (phasing, baseline correction). Integrate the signals corresponding to a known number of protons for both the this compound and the internal standard.
-
-
Calculation of Purity:
-
Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std × 100
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
subscripts "analyte" and "std" refer to this compound and the internal standard, respectively.
-
-
Melting Point Analysis
Melting point is a fundamental physical property that can be used as an indicator of purity.
Principle: Pure crystalline solids have a sharp and defined melting point. The presence of impurities typically causes a depression and broadening of the melting point range. [3] Experimental Protocol:
-
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
-
Procedure:
-
Sample Preparation: Finely powder a small amount of the dried this compound sample. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting).
-
-
Interpretation:
-
Compare the observed melting point range with the literature value for pure this compound (typically around 112-113 °C). * A sharp melting point range (e.g., 0.5-1 °C) close to the literature value suggests high purity. A broad or depressed melting range indicates the presence of impurities. [3]
-
Logical Relationship of Purity Assessment
Caption: Relationship between synthesis and purity validation methods.
References
A Comparative Spectroscopic Analysis of 1,3-Diethylurea and Its Precursors
This guide provides a detailed spectroscopic comparison of the synthetic product, 1,3-Diethylurea, and its primary precursors, ethyl isocyanate and ethylamine (B1201723). The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Pathway
This compound is synthesized through the reaction of ethyl isocyanate with ethylamine. In this nucleophilic addition reaction, the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon atom of the isocyanate group.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the final product.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₃ | ~1.10 | Triplet | 6H |
| -CH₂- | ~3.15 | Quartet | 4H | |
| -NH- | ~5.4 (variable) | Broad Singlet | 2H | |
| Ethyl Isocyanate [1] | -CH₃ | ~1.29 | Triplet | 3H |
| -CH₂- | ~3.33 | Quartet | 2H | |
| Ethylamine [2] | -CH₃ | ~1.1 | Triplet | 3H |
| -CH₂- | ~2.7 | Quartet | 2H | |
| -NH₂ | ~1.3 (variable) | Broad Singlet | 2H |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound [3] | -C H₃ | ~15 |
| -C H₂- | ~38 | |
| C =O | ~160 | |
| Ethyl Isocyanate [4] | -C H₃ | ~14 |
| -C H₂- | ~36 | |
| -N=C =O | ~122 | |
| Ethylamine [5] | -C H₃ | ~18 |
| -C H₂- | ~37 |
Note: Chemical shifts can vary depending on the solvent.
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound | N-H Stretch | 3300-3400 (broad) |
| C-H Stretch | 2850-3000 | |
| C=O Stretch (Amide I) | ~1630 | |
| N-H Bend (Amide II) | ~1560 | |
| Ethyl Isocyanate | N=C=O Stretch (asymmetric) | ~2270 (strong, sharp) |
| C-H Stretch | 2850-3000 | |
| Ethylamine [6] | N-H Stretch | 3300-3500 (two bands for primary amine) |
| C-H Stretch | 2850-3000 | |
| N-H Bend | 1580-1650 | |
| C-N Stretch | 1020-1220 |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 116 | 88, 72, 59, 44 |
| Ethyl Isocyanate [7] | 71 | 56, 44, 29 |
| Ethylamine [8] | 45 | 44, 30, 29, 28 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound and its precursors.
-
Sample Preparation : Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[9] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition : Set the appropriate acquisition parameters for the nucleus being observed (¹H or ¹³C). This includes the number of scans, pulse sequence, and spectral width. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[10]
-
Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and calibrated using the reference signal (TMS at 0 ppm).
-
Sample Preparation :
-
Liquids : A drop of the liquid sample (e.g., ethylamine, ethyl isocyanate) can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solids : A solid sample (e.g., this compound) can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid or liquid sample directly on the ATR crystal.[11][12]
-
-
Background Spectrum : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the absorbance from the atmosphere (CO₂, H₂O) and the sample holder.[12]
-
Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the amount of light transmitted through the sample at each wavelength.
-
Data Analysis : The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For volatile liquids like ethylamine and ethyl isocyanate, direct injection or gas chromatography (GC-MS) can be used. For solids like this compound, direct insertion or dissolution in a suitable solvent followed by injection (LC-MS) is common.
-
Ionization : The sample molecules are ionized in the ion source. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[8]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (M⁺).
Experimental Workflow
The general workflow for a comparative spectroscopic analysis involves several key stages, from sample preparation to data interpretation and comparison.
References
- 1. Ethyl isocyanate(109-90-0) 1H NMR spectrum [chemicalbook.com]
- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound(623-76-7) 13C NMR [m.chemicalbook.com]
- 4. Ethyl isocyanate(109-90-0) 13C NMR [m.chemicalbook.com]
- 5. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. compoundchem.com [compoundchem.com]
- 8. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. bhu.ac.in [bhu.ac.in]
- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
Navigating Specificity: A Comparative Guide to 1,3-Diethylurea Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring target specificity and minimizing off-target effects. This guide provides a comparative analysis of 1,3-Diethylurea, a small molecule with potential applications in various biological contexts. Due to a lack of publicly available cross-reactivity data for this compound, this document presents a framework for such a study, including hypothetical data and detailed experimental protocols to guide researchers in their own investigations.
Introduction to this compound
This compound is a simple urea (B33335) derivative. While its specific biological targets are not extensively characterized in public literature, its structural motifs are present in a variety of biologically active compounds. This necessitates a thorough evaluation of its potential for cross-reactivity with other proteins, particularly those that bind similar ligands. This guide outlines a series of recommended in vitro assays to profile the selectivity of this compound against a panel of related compounds.
Comparative Analysis of Off-Target Binding
To assess the selectivity of this compound, a panel of related urea-containing compounds and other small molecules with similar functional groups should be tested against a diverse set of protein targets. The following table summarizes hypothetical inhibition data (IC50 values) from a series of competitive binding assays.
| Compound | Target A (IC50, µM) | Target B (IC50, µM) | Target C (IC50, µM) | Target D (IC50, µM) |
| This compound | 5.2 | > 100 | 15.8 | > 100 |
| 1,3-Dimethylurea | 8.1 | > 100 | 22.4 | > 100 |
| Phenylurea | 2.5 | 10.5 | 8.9 | 45.1 |
| Hydroxyurea | > 100 | 3.7 | > 100 | 12.3 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline the key experiments for assessing cross-reactivity.
Radioligand Binding Assay
This assay is a common method to determine the affinity of a test compound for a specific receptor.
-
Materials : Purified receptor protein, radiolabeled ligand (e.g., [3H]-ligand), test compounds (this compound and comparators), scintillation fluid, filter plates, and a scintillation counter.
-
Procedure :
-
Incubate the purified receptor with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through filter plates.
-
Measure the amount of bound radioligand by liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be adapted to assess the binding of small molecules to a target protein.
-
Materials : Target protein-coated microplate, primary antibody against the target protein, a labeled secondary antibody, test compounds, and a substrate for the enzyme label.
-
Procedure :
-
Add the test compound and a fixed concentration of a known binder (competitor) to the wells of the target protein-coated plate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the primary antibody, followed by the enzyme-labeled secondary antibody.
-
Add the substrate and measure the resulting signal using a plate reader.
-
A decrease in signal indicates that the test compound has displaced the known binder.
-
Visualizing Experimental Workflows and Pathways
Clear diagrams are essential for communicating complex experimental designs and biological pathways.
Caption: Workflow for a typical in vitro cross-reactivity assay.
Caption: Hypothetical signaling pathway illustrating potential off-target effects.
Conclusion
The provided framework offers a robust starting point for the systematic evaluation of this compound's cross-reactivity. By employing standardized assays and comparing its activity against a panel of relevant compounds, researchers can gain valuable insights into its selectivity profile. This information is critical for the confident interpretation of experimental results and for guiding the future development of molecules with improved target specificity. It is imperative that such studies are conducted to fully characterize the pharmacological profile of this compound and any other small molecule intended for biological research or therapeutic development.
Performance comparison of 1,3-Diethylurea in different solvent systems
An Objective Comparison of 1,3-Diethylurea's Performance in Various Solvent Systems for Researchers and Drug Development Professionals
This guide provides a detailed comparison of this compound's performance across different solvent systems, focusing on key parameters relevant to its application in research and pharmaceutical development. Due to the limited availability of direct quantitative data for this compound, performance characteristics are supported by data from structurally similar compounds, such as 1,3-Dimethylurea, to provide reliable benchmarks.
Introduction to this compound
This compound is a symmetrically substituted urea (B33335) derivative used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Its utility in these applications is profoundly influenced by its behavior in solution. The choice of solvent can dictate solubility, compound stability, and reaction kinetics, making solvent selection a critical step in process development, formulation, and synthesis. This guide examines three key performance metrics: solubility, stability, and reaction kinetics.
Performance Metric Comparison
Solubility Profile
The solubility of this compound is highest in polar solvents, a characteristic attributed to the hydrogen-bonding capabilities of its urea functionality.[2] While specific quantitative data is sparse, it is known to be soluble in water and ethanol.[1][3] For a quantitative perspective, data for the closely related 1,3-Dimethylurea is presented, which shows very high aqueous solubility. The general trend for ureas is that solubility in aqueous solutions decreases with the addition of less polar co-solvents like ethanol.[4][5]
Table 1: Solubility of this compound and Analogs in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| This compound | Water | Ambient | Soluble | [1][3] |
| This compound | Ethanol | Ambient | Soluble | [1] |
| 1,3-Dimethylurea | Water | 21.5 | 765 g/L (Very High) | [6][7] |
| 1,3-Diphenylurea | DMSO | Ambient | ~30 mg/mL (Slightly Soluble) | [8] |
| 1,3-Diphenylurea | DMF | Ambient | ~30 mg/mL (Slightly Soluble) | [8] |
Stability Assessment
This compound is considered a stable compound under standard storage conditions.[9] However, its stability can be compromised by chemical and physical stressors. The primary degradation pathways for ureas include hydrolysis and thermal decomposition.
-
Hydrolytic Stability : The amide structure of ureas makes them susceptible to hydrolysis. However, this process is typically very slow for N,N'-dialkylureas. For 1,3-Dimethylurea, the calculated hydrolysis half-life is greater than one year, suggesting that this compound also possesses high hydrolytic stability in neutral aqueous solutions.[6]
-
Thermal Stability : Thermal decomposition of urea derivatives generally occurs at elevated temperatures. Studies on 1,3-diphenyl urea show decomposition beginning at temperatures between 350-450 °C.[10] In the synthesis of 1,3-dimethylurea, thermal instability and side reactions are noted at temperatures of 140-180 °C, indicating that prolonged exposure to high temperatures should be avoided to prevent degradation.[11]
-
Photostability : Direct photolysis of dialkyl ureas is not expected as they do not significantly absorb light at wavelengths greater than 300 nm. The calculated photo-oxidation half-life of 1,3-Dimethylurea in water, mediated by hydroxyl radicals, is approximately 111 days, indicating moderate stability under environmental light exposure.[6]
Table 2: Stability Profile of this compound and Analogs
| Stability Type | Condition | Solvent System | Expected Performance of this compound | Reference Analog Data |
| Hydrolytic | Neutral pH | Aqueous | High Stability | t½ > 1 year for 1,3-Dimethylurea[6] |
| Thermal | > 150 °C | N/A (Solid/Melt) | Potential for decomposition and side-reactions | 1,3-Dimethylurea shows instability >140 °C[11] |
| Photolytic | UV/Visible Light | Aqueous | Moderately Stable | Indirect photolysis t½ = 111 days for 1,3-Dimethylurea[6] |
| Chemical | Strong Oxidizers | Any | Incompatible | General safety data indicates incompatibility[7] |
Reaction Kinetics
The solvent system can significantly alter the rate of reactions involving this compound. The dielectric constant, hydrogen bonding capability, and polarity of the solvent all play a role in stabilizing transition states and solvating reactants.
A kinetic study of the nitrosation of 1,3-dialkylureas (including dimethylurea and diethylurea) found that the reaction can be effectively monitored spectrophotometrically in aqueous acidic media.[12] Furthermore, studies on copper-catalyzed urea hydrolysis have shown that solvent composition directly influences reaction rates. In these systems, poorer hydrogen-bonding solvents like acetonitrile (B52724) (in ACN/water mixtures) led to higher hydrolysis rates compared to methanol (B129727) (in MeOH/water mixtures).[13][14] This is attributed to the solvent's effect on the equilibrium between active monomeric and inactive dimeric catalyst species.
Table 3: Solvent Effects on Reaction Kinetics of Urea Derivatives
| Reaction | Solvent System | Observation | Implication for this compound | Reference |
| Nitrosation | Aqueous Perchloric Acid | Reaction progress can be monitored via UV-Vis, allowing for kinetic parameter determination. | Suitable for kinetic analysis in aqueous acid. | [12] |
| Cu-Catalyzed Hydrolysis | Acetonitrile/Water | Faster reaction rate. | Reactions may be faster in less-protic, polar organic co-solvents. | [13][14] |
| Cu-Catalyzed Hydrolysis | Methanol/Water | Slower reaction rate. | Protic solvents like alcohols may slow certain catalytic reactions. | [13][14] |
Experimental Protocols & Visualizations
Detailed and standardized protocols are essential for obtaining reproducible performance data. Below are methodologies for determining solubility and assessing chemical stability, accompanied by workflow diagrams.
Protocol: Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
-
Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight vial.
-
Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample to separate the excess solid from the saturated solution.
-
Sampling : Carefully withdraw a known volume of the clear, saturated supernatant.
-
Quantification : Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
References
- 1. This compound [chembk.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. believechemical.com [believechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. 1,3-DIMETHYLUREA - Ataman Kimya [atamanchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. aidic.it [aidic.it]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes [mdpi.com]
A Comparative Guide to the Stability of 1,3-Diethylurea and Other Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stability of active pharmaceutical ingredients (APIs) and excipients is a critical factor in drug development, influencing formulation strategies, shelf-life, and ultimately, therapeutic efficacy and safety. Urea (B33335) and its derivatives are versatile compounds widely used in the pharmaceutical industry. This guide provides a comparative analysis of the stability of 1,3-diethylurea against other common urea derivatives, including 1,3-dimethylurea, 1,3-diphenylurea, and unsubstituted urea. The information presented herein is supported by available experimental data and established analytical methodologies.
Comparative Stability Analysis
The stability of urea derivatives is influenced by several factors, including the nature of the substituents on the nitrogen atoms, pH, temperature, and the presence of enzymes such as urease. The following table summarizes the available quantitative and qualitative data on the stability of this compound and its counterparts under various stress conditions.
| Parameter | This compound (DEU) | 1,3-Dimethylurea (DMU) | 1,3-Diphenylurea (DPU) | Urea |
| Chemical Structure | C₂H₅NH(CO)NHC₂H₅ | CH₃NH(CO)NHCH₃ | C₆H₅NH(CO)NHC₆H₅ | NH₂(CO)NH₂ |
| Molecular Weight ( g/mol ) | 116.16 | 88.11 | 212.24 | 60.06 |
| Hydrolytic Stability | Generally stable; slower hydrolysis than DMU due to increased steric hindrance. | Susceptible to hydrolysis, with a calculated half-life of over one year under neutral conditions[1]. | Generally more stable towards hydrolysis than alkylureas due to electronic effects of the phenyl groups. | Stability is pH-dependent, being more stable in the pH range of 4-8. Degradation increases with temperature[2]. |
| Thermal Stability | Data not readily available. Expected to be intermediate between DMU and bulkier dialkylureas. | The synthesis process is noted to be unfavorable at higher temperatures due to side reactions[3]. | Decomposes into phenyl isocyanate and aniline (B41778) at temperatures between 350-450 °C[4][5]. | Decomposes upon heating. |
| Nitrosation Reactivity | Slower reactivity compared to DMU. | Higher reactivity towards nitrosating agents. | Reactivity is influenced by the aromatic rings. | Can be nitrosated to form unstable and potentially mutagenic N-nitrosoureas. |
| Enzymatic Stability (Urease) | Expected to be a poorer substrate for urease compared to urea due to steric hindrance from the ethyl groups. | Can act as a urease inhibitor[6]. | Not a typical substrate for urease. | Readily hydrolyzed by urease to ammonia (B1221849) and carbamate[7][8]. |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and inferred based on chemical principles.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key stability-indicating experiments.
1. Hydrolytic Stability Assessment (Forced Hydrolysis)
-
Objective: To determine the rate and extent of degradation of the urea derivative in acidic, basic, and neutral aqueous solutions.
-
Protocol:
-
Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
2. Thermal Stability Assessment
-
Objective: To evaluate the stability of the urea derivative when subjected to dry heat.
-
Protocol:
-
Place a known amount of the solid compound in a clean, dry vial.
-
Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 7 days).
-
At the end of the study, allow the sample to cool to room temperature.
-
Dissolve a known weight of the stressed sample in a suitable solvent and dilute to a known concentration.
-
Analyze the sample by HPLC to determine the percentage of the remaining parent compound and to detect any degradation products.
-
3. Enzymatic Stability Assessment (Urease Assay)
-
Objective: To determine the susceptibility of the urea derivative to enzymatic hydrolysis by urease.
-
Protocol:
-
Prepare a stock solution of the urea derivative.
-
Prepare a solution of urease (e.g., from Jack Bean) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiate the reaction by adding the urease solution to the substrate solution at a controlled temperature (e.g., 37°C).
-
Monitor the reaction over time. The rate of hydrolysis can be determined by measuring the rate of ammonia production using a colorimetric assay (e.g., Berthelot's reaction) or by quantifying the decrease in the substrate concentration using HPLC.
-
Include a negative control (substrate without enzyme) and a positive control (urea with enzyme).
-
4. Stability-Indicating HPLC Method
-
Objective: To develop a chromatographic method capable of separating the parent urea derivative from its potential degradation products.
-
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Stability Relationships and Workflows
To better understand the factors influencing the stability of urea derivatives and the experimental process for their evaluation, the following diagrams are provided.
Caption: Factors influencing the stability of urea derivatives.
Caption: Experimental workflow for stability assessment.
Conclusion
The stability of this compound, when compared to other urea derivatives, presents a profile influenced by the steric bulk of its ethyl groups. While direct, comprehensive comparative studies are not abundant, available data and chemical principles suggest that this compound exhibits greater stability against hydrolysis and enzymatic degradation than smaller dialkylureas like 1,3-dimethylurea, but is likely less thermally stable than aromatic derivatives such as 1,3-diphenylurea. For drug development professionals, a thorough understanding of these stability profiles is paramount for making informed decisions regarding formulation, storage, and handling of urea-containing pharmaceutical products. The experimental protocols provided herein offer a framework for conducting further targeted stability studies to generate robust, comparative data.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. research.utwente.nl [research.utwente.nl]
- 5. mdpi.com [mdpi.com]
- 6. Catalyzed Decomposition of Urea. Molecular Dynamics Simulations of the Binding of Urea to Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Reactivity Landscape: A Comparative Analysis of Alkyl and Aryl Urea Reaction Rates
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. This guide provides a comparative study of the reaction rates of alkyl versus aryl ureas, offering insights supported by experimental data to inform the design and synthesis of novel compounds.
The urea (B33335) moiety is a cornerstone in medicinal chemistry and materials science due to its unique hydrogen bonding capabilities and structural properties. The reactivity of substituted ureas is significantly influenced by the nature of the substituent—whether it be an electron-donating alkyl group or an electron-withdrawing or resonance-stabilizing aryl group. This fundamental difference dictates their stability, degradation pathways, and interaction with biological targets. This guide delves into the comparative reaction kinetics of these two classes of ureas, with a focus on non-enzymatic hydrolysis, a critical parameter for drug stability and environmental fate.
Executive Summary of Comparative Reaction Rates
The available data, primarily from computational studies and experimental observations under varied conditions, consistently points to a significant difference in the reactivity of alkyl and aryl ureas. Generally, alkyl ureas are found to be substantially more reactive towards hydrolysis than their aryl counterparts. This difference can be attributed to the electronic effects of the substituent on the urea's carbonyl carbon.
Aryl groups, through resonance and inductive effects, can delocalize the lone pair of electrons on the nitrogen atom into the aromatic ring. This delocalization strengthens the carbon-nitrogen bond and reduces the electrophilicity of the carbonyl carbon, thereby making it less susceptible to nucleophilic attack, the initial step in hydrolysis. Conversely, electron-donating alkyl groups can slightly increase the electron density at the carbonyl carbon, but more importantly, they lack the significant resonance stabilization of the C-N bond seen in aryl ureas.
While direct, side-by-side experimental data for the non-enzymatic hydrolysis of simple alkyl and aryl ureas under identical mild conditions is limited in publicly accessible literature, computational studies provide a striking quantitative comparison.
Quantitative Data Summary
The following table summarizes theoretical and experimental kinetic data for the hydrolysis of representative ureas. It is important to note that the experimental conditions vary between studies, and the computational data provides a theoretical comparison of intrinsic reactivity.
| Urea Derivative | Substituent Type | Reaction Condition | Rate Constant (s⁻¹) | Half-life (t₁/₂) | Data Source |
| Urea | Unsubstituted | Neutral Hydrolysis (Computational) | 2.32 x 10⁻²⁰ | ~9.5 x 10¹¹ years | Theoretical[1] |
| Tetramethylurea | Alkyl | Neutral Hydrolysis (Experimental, pH 4-10, 25°C) | 4.2 x 10⁻¹² | ~5250 years | Experimental[1] |
| Phenylurea | Aryl | Acid Hydrolysis (Specific Conditions) | Data available for strong acid conditions | - | Experimental |
| Hindered Aryl Ureas | Aryl | pH-Independent Hydrolysis | Half-life of ~10 minutes for some derivatives | - | Experimental |
Note: The computational data for urea hydrolysis predicts an extremely slow reaction rate, which has not been experimentally measured directly. The experimental value for tetramethylurea, an alkyl urea, demonstrates a significantly faster (though still very slow) rate of spontaneous hydrolysis compared to the theoretical value for unsubstituted urea. Data for phenylurea hydrolysis is available under specific, harsh conditions (e.g., concentrated acid) and is not directly comparable to the neutral hydrolysis rates shown for the other compounds.
Reaction Mechanisms and Influencing Factors
The hydrolysis of ureas can proceed through different mechanisms depending on the pH of the solution.
-
Neutral Hydrolysis: This is a very slow process involving the direct attack of water on the carbonyl carbon. Computational studies suggest this is the dominant pathway for both urea and tetramethylurea at neutral pH.[1]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. For phenylureas, at high pH, deprotonation of the aryl-NH group can occur, leading to a less reactive conjugate base.
Experimental Protocols
To provide a framework for researchers aiming to conduct their own comparative studies, a general experimental protocol for monitoring the non-enzymatic hydrolysis of urea derivatives is outlined below. This method utilizes High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the urea derivative over time.
Protocol: Kinetic Analysis of Urea Hydrolysis by HPLC
1. Objective: To determine the rate constant for the non-enzymatic hydrolysis of an alkyl or aryl urea derivative at a specific pH and temperature.
2. Materials:
-
Alkyl urea (e.g., methylurea)
-
Aryl urea (e.g., phenylurea)
-
Buffer solutions of desired pH (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for acidic pH, borate (B1201080) buffer for basic pH)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
A suitable HPLC column (e.g., C18 reverse-phase)
-
Thermostated water bath or incubator
-
Volumetric flasks, pipettes, and autosampler vials
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the urea derivative (e.g., 1 mg/mL) in the mobile phase diluent (e.g., 50:50 acetonitrile:water with 0.1% TFA).[2]
-
-
Reaction Setup:
-
In a sealed container, dissolve a known concentration of the urea derivative in the desired pH buffer solution.
-
Place the reaction vessel in a thermostated environment (e.g., 37°C or 50°C) to maintain a constant temperature.
-
-
Sampling:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and so on, depending on the expected reaction rate), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the cold mobile phase diluent to prevent further hydrolysis before analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC. A typical method for urea analysis involves a mobile phase of acetonitrile and water with a modifier like TFA, and UV detection at a low wavelength (e.g., 200-210 nm).[2][3]
-
The retention time of the urea derivative should be determined using a standard solution.
-
Quantify the peak area of the urea derivative at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of the urea derivative versus time.
-
If the plot is linear, the reaction follows first-order or pseudo-first-order kinetics. The negative of the slope of this line will be the observed rate constant (k_obs).
-
The half-life (t₁/₂) of the reaction can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
-
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and the mechanistic difference between alkyl and aryl urea hydrolysis.
Conclusion
The distinction in reactivity between alkyl and aryl ureas is a critical consideration in the fields of drug development and materials science. The available evidence strongly indicates that aryl ureas are significantly more stable towards hydrolysis than their alkyl counterparts due to the electronic effects of the aryl substituent. While this guide provides a summary of the current understanding based on a combination of theoretical and experimental data, further direct comparative studies under standardized conditions would be invaluable for building more precise structure-reactivity relationships. The provided experimental protocol offers a robust starting point for researchers wishing to undertake such investigations. A deeper understanding of these kinetic parameters will ultimately enable the more rational design of urea-containing molecules with tailored stability and reactivity profiles.
References
Navigating Quality Control: A Comparative Guide to Certificates of Analysis for 1,3-Diethylurea and Urea in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, ensuring the quality of raw materials is a cornerstone of safe and effective drug formulation. The Certificate of Analysis (CoA) serves as a critical document, providing a comprehensive quality profile of a specific batch of material. This guide offers a detailed comparison of the CoA requirements for pharmaceutical-grade 1,3-Diethylurea and a widely used, structurally related excipient, Urea, supported by experimental protocols and logical workflow diagrams.
While this compound is utilized in specific pharmaceutical applications, it currently lacks a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP)[1]. Consequently, its CoA specifications are typically defined by the manufacturer based on general excipient quality standards. In contrast, Urea is a well-established pharmaceutical excipient with detailed monographs in the USP and EP, leading to more standardized CoA requirements.
This guide will present a representative comparison of the quality attributes tested for both compounds, drawing from publicly available data for research-grade this compound and official pharmacopeial standards for Urea. It is important to note that the specifications for pharmaceutical-grade this compound presented here are illustrative and based on typical requirements for excipients of its chemical nature.
Comparative Analysis of Quality Attributes
The following table summarizes the key analytical tests, acceptance criteria, and typical analytical methods that would be expected on a CoA for pharmaceutical-grade this compound and as required for Urea (USP/EP grade).
| Test Parameter | This compound (Representative) | Urea (USP/EP Grade) | Typical Analytical Method |
| Identification | |||
| A. Infrared Spectroscopy | Conforms to Reference Standard | Conforms to Reference Standard | USP <197K>; EP 2.2.24 |
| B. Retention Time | Matches Reference Standard | Matches Reference Standard | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Assay | 98.0% - 102.0% | 98.0% - 102.0% (USP, HPLC); 98.5% - 101.5% (EP, Titration) | GC with FID detector for this compound; HPLC or Titration for Urea |
| Appearance | White to off-white crystalline powder | White or almost white, crystalline powder or transparent crystals | Visual Inspection |
| Melting Range | 110.0°C - 114.0°C | 132°C - 135°C | USP <741>; EP 2.2.14 |
| Impurities | |||
| Related Substances/Organic Impurities | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | Urea Related Compound A: ≤ 0.1%Total Impurities: ≤ 2.0% | GC or HPLC |
| Residual Solvents | Meets requirements of USP <467> / EP 5.4 | Meets requirements of USP <467> / EP 5.4 | Headspace GC-MS or GC-FID |
| Heavy Metals | ≤ 10 ppm | Meets requirements of USP <232> / EP 2.4.8 | Inductively Coupled Plasma (ICP-MS or ICP-OES) |
| Loss on Drying | ≤ 0.5% | ≤ 1.0% | USP <731>; EP 2.2.32 (Thermogravimetric Analysis) |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% | USP <281>; EP 2.4.14 |
| Bacterial Endotoxins | Report results (if intended for parenteral use) | Report results (if intended for parenteral use) | USP <85>; EP 2.6.14 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are outlined below.
Identification by Infrared (IR) Spectroscopy
-
Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.
-
Methodology (based on USP <197K>):
-
Prepare a potassium bromide (KBr) disc of the test sample and the reference standard separately.
-
Grind a few milligrams of the substance with approximately 200 mg of dry, spectroscopic grade KBr.
-
Press the mixture in a suitable die under high pressure to form a transparent disc.
-
Record the infrared spectrum of both the sample and the reference standard discs over the range of 4000 to 400 cm⁻¹.
-
The spectrum of the test sample should be concordant with the spectrum of the reference standard.
-
Assay by Gas Chromatography (GC) for this compound
-
Objective: To determine the purity of this compound.
-
Methodology (Representative):
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., 5% phenylmethylpolysiloxane).
-
Standard Preparation: Accurately weigh a quantity of this compound reference standard and dissolve in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Sample Preparation: Prepare a sample solution of this compound in the same solvent and at approximately the same concentration as the standard preparation.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Record the chromatograms and measure the peak responses. Calculate the percentage of this compound in the sample by comparing the peak area of the sample to that of the standard.
-
Assay by High-Performance Liquid Chromatography (HPLC) for Urea
-
Objective: To determine the purity of Urea as per the USP monograph.
-
Methodology (based on USP monograph for Urea):
-
Mobile Phase: Prepare a suitable buffered aqueous solution.
-
Chromatographic System: An HPLC system equipped with a refractive index detector and a suitable column (e.g., L22 packing).
-
Standard Preparation: Prepare a solution of USP Urea Reference Standard in the mobile phase at a known concentration.
-
Sample Preparation: Prepare a sample solution of Urea in the mobile phase at approximately the same concentration as the standard preparation.
-
Analysis: Inject equal volumes of the standard and sample solutions. Measure the peak responses and calculate the percentage of Urea.
-
Determination of Related Substances by GC/HPLC
-
Objective: To detect and quantify any organic impurities present in the sample.
-
Methodology: The same chromatographic conditions as the respective assay methods can often be used. The method must be validated to ensure it is capable of separating known and potential impurities from the main peak. The percentage of each impurity is typically calculated based on the area of the impurity peak relative to the area of the main peak or by using a reference standard of the impurity if available.
Residual Solvents Analysis (USP <467>)
-
Objective: To identify and quantify any residual solvents from the manufacturing process.
-
Methodology:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Analysis: Analyze the headspace of the vial using a gas chromatograph, typically with a mass spectrometer (MS) or flame ionization detector (FID).
-
Quantification: The amount of each residual solvent is determined by comparison to a standard containing known amounts of the potential solvents. The limits for residual solvents are categorized into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (less toxic)[2][3][4][5][6].
-
Heavy Metals Analysis (USP <232>)
-
Objective: To determine the content of elemental impurities. This modern standard replaces the older, less specific colorimetric heavy metals test[7][8][9][10][11].
-
Methodology:
-
Sample Preparation: The sample is typically digested using a microwave-assisted acid digestion to bring the elements into solution.
-
Analysis: The resulting solution is analyzed by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Quantification: The concentration of each specified element is determined against calibrated standards. The limits are based on the permitted daily exposure (PDE) for each element.
-
Visualization of Workflows
To further clarify the processes involved in ensuring the quality of pharmaceutical raw materials, the following diagrams illustrate a typical workflow for CoA verification and a logical representation of impurity analysis.
Caption: Workflow for CoA Generation and Verification.
Caption: Logical Pathway for Impurity Analysis.
References
- 1. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. gcms.cz [gcms.cz]
- 3. resolvemass.ca [resolvemass.ca]
- 4. uspnf.com [uspnf.com]
- 5. alfachemic.com [alfachemic.com]
- 6. uspnf.com [uspnf.com]
- 7. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 8. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 9. s4science.at [s4science.at]
- 10. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 11. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena [analytik-jena.com]
Quantitative NMR (qNMR) for the Purity Assessment of 1,3-Diethylurea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. For a compound such as 1,3-Diethylurea, a versatile intermediate in the synthesis of various organic molecules, ensuring high purity is paramount for the integrity of subsequent reactions and the quality of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and illustrative data.
The Principle of Purity Determination: A Multi-Technique Approach
A comprehensive purity assessment often relies on orthogonal methods, which are analytical techniques based on different physicochemical principles. This approach provides a more complete and reliable evaluation of a compound's purity profile. This guide explores a spectroscopic method (qNMR) and two chromatographic methods (HPLC and GC).
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For purity analysis, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
Gas Chromatography (GC) is another separation technique suitable for volatile and thermally stable compounds. Components of a mixture are separated based on their partitioning between a stationary phase and a gaseous mobile phase. A Flame Ionization Detector (FID) is commonly used for quantification, and purity is also often determined by the area percent method.
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using ¹H-qNMR, HPLC-UV, and GC-FID are provided below.
¹H-qNMR Protocol
This protocol outlines the determination of this compound purity using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readability to 0.01 mg)
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30)
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended to ensure full relaxation).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest (e.g., 0-12 ppm).
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the quartet signal of the methylene (B1212753) protons (-CH₂-) is a suitable choice. For Maleic acid, the singlet of the two vinyl protons is used.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC-UV Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% phosphoric acid) and acetonitrile. A starting condition could be 95:5 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: Purity is determined by the area percent method:
Purity (%) = (Areamain peak / Total Areaall peaks) * 100
GC-FID Protocol
This method is suitable for the analysis of this compound and volatile impurities.
Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or similar)
-
Methanol (B129727) (GC grade)
-
Helium (carrier gas)
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.5 mL/min (Helium)
-
Injection Volume: 1 µL (with a split ratio, e.g., 1:50)
Sample Preparation:
-
Prepare a solution of this compound in methanol at a concentration of approximately 5 mg/mL.
Purity Calculation: Purity is determined by the area percent method, similar to HPLC.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical but realistic quantitative data and validation parameters for the purity assessment of a batch of this compound by qNMR, HPLC, and GC.
Table 1: Purity Assessment Results
| Parameter | qNMR | HPLC-UV | GC-FID |
| Purity (%) | 98.5 ± 0.2 | 99.2 | 99.0 |
| Relative Standard Deviation (RSD, %) | 0.2 | 0.5 | 0.6 |
| Analysis Time per Sample (min) | ~15 | ~20 | ~25 |
Table 2: Method Validation Parameters
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Molar concentration | Separation & UV absorbance | Separation & Flame Ionization |
| Accuracy | High (primary method) | High (dependent on response factors) | High (dependent on response factors) |
| Precision | Excellent | Very Good | Very Good |
| Specificity | High (structure-based) | Good (separation-based) | Good (separation-based) |
| LOD/LOQ | Moderate | Low | Low |
| Reference Standard | Internal standard of a different compound | Analyte reference standard required for absolute quantification | Analyte reference standard required for absolute quantification |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship in comparing the analytical methods.
Caption: Experimental workflow for the purity assessment of this compound by qNMR.
Caption: Logical relationship for comparing analytical methods for purity assessment.
Discussion and Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method that provides a direct and highly accurate measure of purity without the need for a specific this compound reference standard. Its high specificity, based on the unique chemical shifts of the protons, allows for the unambiguous identification and quantification of the analyte in the presence of impurities, provided their signals do not overlap. The main limitations of qNMR are its relatively lower sensitivity compared to chromatographic methods and the potential for signal overlap in complex mixtures.
-
HPLC-UV is a versatile and widely used technique that offers excellent resolution and sensitivity for the detection of non-volatile impurities. However, the accuracy of the area percent method relies on the assumption that all components have a similar UV response factor. For accurate quantification of impurities, their individual reference standards are often required.
-
GC-FID is a suitable alternative for analyzing volatile and thermally stable impurities. Similar to HPLC, its accuracy in the area percent method depends on the response factors of the impurities in the flame ionization detector.
Inter-laboratory Comparison of Analytical Methods for 1,3-Diethylurea: A Guide for Researchers
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1,3-Diethylurea, a compound relevant in various research and industrial applications. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. While a formal inter-laboratory comparison study for this compound was not identified in the public domain, this guide synthesizes available data on the analysis of urea (B33335) derivatives to present a comparative overview of common analytical techniques.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of small urea compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate | High | High |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range | ng/mL range |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% | < 15% |
| Throughput | High | Medium | Medium |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Sample Preparation | Simple (dilution, filtration) | Can be more complex (SPE, LLE) | Often requires derivatization |
| Typical Application | Routine quality control, analysis of less complex matrices. | Bioanalysis, trace analysis in complex matrices. | Analysis of volatile compounds, can be used for ureas after derivatization. |
Note: The performance characteristics presented in this table are indicative and based on published data for structurally similar urea compounds. Actual performance may vary depending on the specific method, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Water Samples: Filter the sample through a 0.45 µm syringe filter prior to injection. If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
Solid Samples (e.g., soil, sediment):
-
Extract a known weight of the sample with a suitable solvent such as methanol (B129727) or acetonitrile. Sonication or shaking can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled this compound)
Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by direct infusion of the standards.
Sample Preparation (Biological Fluids):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is typically required to make it amenable to GC analysis.
Instrumentation:
-
GC-MS system with a suitable capillary column
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Solvent (e.g., acetonitrile, pyridine)
-
This compound reference standard
Derivatization Procedure:
-
Evaporate the sample extract to dryness.
-
Add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationships of analytical methods for this compound.
Evaluating the Efficacy of 1,3-Diethylurea as a Precursor in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the urea (B33335) motif stands as a "privileged scaffold" due to its remarkable ability to form stable hydrogen bonds with biological targets. This core functionality is integral to a wide array of approved therapeutic agents, underscoring its importance in medicinal chemistry. This guide provides a comprehensive evaluation of 1,3-diethylurea, a symmetrically substituted dialkylurea, as a potential precursor in the synthesis of novel drug candidates. We will objectively compare its structural and functional characteristics with other urea derivatives and provide illustrative experimental data and protocols to guide researchers in this domain.
The Urea Scaffold in Medicinal Chemistry
The utility of the urea functional group in drug design is well-established, with numerous urea-containing compounds gaining FDA approval for diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory treatments.[1][2][3] The hydrogen bonding capabilities of the urea moiety facilitate strong and specific interactions with protein targets, making it a valuable component in the design of potent and selective inhibitors.[1][2]
This compound: A Profile
This compound (CAS 623-76-7) is a simple, symmetrically substituted urea derivative. While it is utilized as a chemical intermediate in the synthesis of various industrial products like dyes and pesticides, its direct application as a precursor in blockbuster drugs is not extensively documented in scientific literature.[4] However, its straightforward structure and the presence of the core urea functionality make it an interesting candidate for exploration in drug discovery programs.
The ethyl substituents of this compound can influence its physicochemical properties, such as solubility and lipophilicity, which are critical parameters for drug-like molecules. Compared to its smaller counterpart, 1,3-dimethylurea, the ethyl groups may impart a moderate increase in lipophilicity, potentially affecting cell permeability and metabolic stability.
Comparative Analysis with Other Urea-Based Precursors
The efficacy of a urea-based precursor in drug discovery is often dictated by the nature of its substituents. A comparative analysis of this compound with other classes of urea derivatives, particularly the well-studied N,N'-diarylureas, can provide valuable insights into its potential.
| Precursor Class | Representative Example | Key Features | Prominent Therapeutic Applications |
| N,N'-Dialkylureas | This compound | Aliphatic, flexible substituents; potential for improved solubility. | Less explored in clinical drugs, potential for novel scaffolds. |
| N,N'-Diarylureas | Sorafenib, Regorafenib | Aromatic, rigid substituents; strong π-π stacking interactions with targets. | Potent kinase inhibitors for cancer therapy.[5] |
| Alkynyl Ureas | 1,3-bis(2-methylbut-3-yn-2-yl)urea | Contains reactive alkyne groups for click chemistry and bioconjugation.[5] | Versatile building blocks for creating complex molecules and polymers.[5] |
| N-Aryl-N'-alkyl Ureas | - | Asymmetrical substitution allowing for fine-tuning of properties. | Broad range of applications depending on the specific substituents. |
This table provides a qualitative comparison of different urea precursor classes to highlight the diverse chemical space accessible from the urea scaffold.
N,N'-diarylureas, such as the multi-kinase inhibitor Sorafenib, have demonstrated significant clinical success.[5] The aromatic rings in these molecules play a crucial role in binding to the active sites of kinases through hydrophobic and π-stacking interactions. In contrast, the aliphatic ethyl groups of this compound would lead to different binding modes, potentially offering selectivity for different biological targets.
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl-N'-ethylurea Derivative from an Aniline (B41778) and Ethyl Isocyanate (as a surrogate for a reaction involving this compound's synthetic precursors):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aniline (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Isocyanate: Cool the solution to 0°C using an ice bath. Add ethyl isocyanate (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Workflows and Pathways
To aid in the conceptualization of the role of urea derivatives in drug discovery, the following diagrams illustrate a general experimental workflow and a key signaling pathway often targeted by urea-based kinase inhibitors.
Caption: General workflow for the synthesis and biological evaluation of novel urea derivatives.
Caption: Simplified RAF/MEK/ERK signaling pathway, a common target for urea-based kinase inhibitors.
Conclusion
While this compound has not yet emerged as a prominent precursor in clinically approved drugs, its simple structure and the proven track record of the urea scaffold in medicinal chemistry suggest its potential as a valuable building block for novel therapeutic agents. The aliphatic nature of its ethyl groups offers a distinct structural alternative to the widely explored aryl substituents, potentially leading to compounds with different selectivity profiles and improved pharmacokinetic properties. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully explore its efficacy in drug discovery. This guide serves as a foundational resource for researchers interested in leveraging this and other simple urea derivatives in the quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the environmental impact of different urea synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The production of urea (B33335), a cornerstone of the nitrogen fertilizer industry and a vital reagent in various chemical and pharmaceutical syntheses, is associated with a significant environmental footprint. As the global demand for sustainable chemical manufacturing intensifies, a thorough understanding of the environmental impacts of different urea synthesis methods is crucial. This guide provides an objective comparison of the performance of various urea production technologies, supported by available experimental data, to inform researchers and industry professionals in their pursuit of greener chemical processes.
Executive Summary
The conventional method of urea production, which relies on the energy-intensive Haber-Bosch process for ammonia (B1221849) synthesis from fossil fuels, is a major contributor to global greenhouse gas emissions and energy consumption. Emerging "green" urea synthesis routes, leveraging renewable energy sources for hydrogen production, offer a promising pathway to decarbonize the urea industry. This guide delves into a comparative analysis of these methods, presenting quantitative data, experimental methodologies, and process visualizations to facilitate a comprehensive understanding of their environmental performance.
Data Presentation: A Comparative Analysis
The following table summarizes the key environmental performance indicators for different urea synthesis methods. The data has been compiled from various life cycle assessment (LCA) studies and technical reports. It is important to note that the values can vary depending on the specific technology, plant efficiency, geographical location, and the system boundaries of the assessment.
| Parameter | Conventional (Natural Gas - SMR) | Conventional (Coal Gasification) | Green Urea (Water Electrolysis - Renewable Energy) | Conventional with Carbon Capture (Blue Urea) |
| Energy Consumption (GJ/t urea) | 20 - 35[1] | 30 - 45[1][2] | 45 - 60 (primarily electricity) | 25 - 40 |
| GHG Emissions (kg CO₂ eq./t urea) | 1,500 - 2,500[3][4] | 2,500 - 3,500 | 100 - 500 (depending on electricity source) | 300 - 800 |
| Water Consumption (m³/t urea) | 5 - 10 | 10 - 20 | 1 - 2 (excluding cooling) | 6 - 12 |
| Key Pollutants | CO₂, NOx, CH₄[5] | CO₂, NOx, SOx, Particulate Matter | Primarily related to the manufacturing of renewable energy infrastructure | CO₂ (from incomplete capture), NOx, CH₄ |
Experimental Protocols: Life Cycle Assessment (LCA)
The quantitative data presented in this guide is primarily derived from Life Cycle Assessment (LCA) studies. LCA is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal or recycling.
Standardized Framework: The majority of credible LCA studies adhere to the principles and framework outlined in the ISO 14040 and ISO 14044 standards.[1][6] These standards provide a systematic approach for conducting an LCA, ensuring transparency, consistency, and comparability of results.
Key Methodological Steps:
-
Goal and Scope Definition: This initial step defines the purpose of the assessment, the functional unit (e.g., 1 ton of urea), and the system boundaries. The system boundaries determine which life cycle stages are included in the analysis, such as "cradle-to-gate" (from raw material extraction to the factory gate) or "cradle-to-grave" (including use and disposal).[6]
-
Life Cycle Inventory (LCI) Analysis: This phase involves the compilation of all relevant inputs (e.g., energy, raw materials, water) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundaries.[7] Data is collected from various sources, including plant-specific measurements, literature, and databases.
-
Life Cycle Impact Assessment (LCIA): In this step, the inventory data is translated into potential environmental impacts. This is achieved by classifying the LCI results into different impact categories (e.g., global warming potential, acidification potential, eutrophication potential) and then characterizing them using scientific models.
Note on N₂O Emissions: While the application of urea-based fertilizers is a significant source of nitrous oxide (N₂O), a potent greenhouse gas, direct N₂O emissions from the industrial synthesis process are generally considered to be negligible in comparison to CO₂ emissions.[8] Most LCA studies on urea production focus on CO₂ as the primary greenhouse gas emitted during manufacturing.[9][10][11]
Mandatory Visualization: Synthesis Pathways
The following diagrams illustrate the key process flows for different urea synthesis methods.
Conclusion
The environmental impact of urea synthesis is predominantly linked to the energy-intensive production of ammonia. Conventional methods, reliant on fossil fuels, contribute significantly to greenhouse gas emissions. The transition to "green" urea, produced using renewable hydrogen and captured carbon dioxide, presents a substantial opportunity for decarbonization. However, the overall environmental benefit of green urea is contingent on the sustainability of the entire value chain, including the manufacturing of renewable energy infrastructure and carbon capture technologies.
This guide provides a comparative overview to aid researchers and industry professionals in making informed decisions. Continuous innovation in catalyst development, process optimization, and the integration of renewable energy will be paramount in mitigating the environmental footprint of urea production and advancing a more sustainable chemical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Life cycle assessment of urea production: Environmental impact comparison of two fertilizer technologies in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Direct tracing of NH3 and N2O emissions associated with urea fertilization approaches, using static incubation cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. tandfonline.com [tandfonline.com]
Comparative Guide to the Validation of Analytical Methods for 1,3-Diethylurea in Environmental Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,3-Diethylurea in various environmental matrices. Given its potential presence in the environment as a degradation product of certain herbicides and industrial chemicals, robust and validated analytical methods are crucial for monitoring and risk assessment. This document outlines and compares two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of two prominent techniques.
| Parameter | High-Performance Liquid Chromatography-UV (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity using a stationary phase, with detection via UV absorbance. | Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.[1] |
| Selectivity | Moderate; co-eluting compounds with similar UV absorbance can interfere. | High; detection is based on specific mass-to-charge ratios of the analyte and its fragments.[2] |
| Sensitivity | Lower; Limits of Detection (LOD) and Quantification (LOQ) are typically in the µg/L to ng/L range. | Higher; LOD and LOQ can reach low ng/L to pg/L levels, suitable for trace environmental analysis.[2] |
| Matrix Effects | Less susceptible to signal suppression or enhancement from matrix components.[2] | Can be prone to ion suppression or enhancement from co-eluting matrix components, requiring careful matrix-matched calibration or the use of internal standards.[2] |
| Confirmation | Tentative identification based on retention time.[2] | Confident identification based on retention time and specific fragmentation patterns (MRM transitions).[3] |
| Cost | Lower initial investment and operational costs.[2] | Higher initial investment for instrumentation and higher operational and maintenance costs.[2] |
| Sample Throughput | Moderate; typical run times are longer compared to UPLC.[2] | High; UPLC systems coupled with MS/MS offer faster separation times, leading to higher sample throughput.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound in water and soil/sediment samples.
Sample Preparation: Water Samples (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common technique for the pre-concentration and cleanup of analytes from aqueous samples.[1][3]
Materials:
-
1-liter amber glass bottles
-
Glass fiber filters (0.7 µm)
-
SPE cartridges (e.g., C18 or HLB, 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Preservation: Collect water samples in 1-liter amber glass bottles. If not analyzed immediately, store at 4°C.
-
Filtration: Remove suspended solids by filtering the sample through a 0.7 µm glass fiber filter.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained this compound with 5-10 mL of methanol or another suitable organic solvent.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for analysis by HPLC-UV or LC-MS/MS.
Sample Preparation: Soil and Sediment Samples (QuEChERS-based Extraction)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of a broad range of analytes from solid matrices.
Materials:
-
50 mL polypropylene (B1209903) centrifuge tubes
-
High-speed centrifuge
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE sorbents (e.g., PSA, C18)
-
Acetonitrile (HPLC grade)
Procedure:
-
Sample Homogenization: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.[4][5]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if required.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a mixture of dispersive SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Analysis: The supernatant is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for HPLC-UV or LC-MS/MS analysis.
Mandatory Visualization
Experimental Workflow for Method Validation
Caption: Workflow for the validation of an analytical method for this compound.
References
- 1. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 5. alsglobal.com [alsglobal.com]
Assessing Lot-to-Lot Variability of Commercial 1,3-Diethylurea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Key Quality Attributes
A thorough assessment of lot-to-lot variability requires the quantitative analysis of several key quality attributes. The following table summarizes the critical parameters that should be evaluated for different lots of 1,3-Diethylurea. Data for hypothetical lots A, B, and C are presented for illustrative purposes.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria | Analytical Method |
| Appearance | White crystalline powder | White crystalline powder | Off-white crystalline powder | White crystalline powder | Visual Inspection |
| Assay (Purity) | 99.2% | 99.5% | 98.8% | ≥ 99.0% | HPLC-UV |
| Melting Point | 112-114 °C | 113-115 °C | 110-113 °C | 112-115 °C | Capillary Melting Point Apparatus |
| Water Content | 0.05% | 0.04% | 0.15% | ≤ 0.1% | Karl Fischer Titration |
| Individual Impurity | Impurity 1: 0.08% | Impurity 1: 0.07% | Impurity 1: 0.12% | ≤ 0.1% | HPLC-UV |
| Impurity 2: 0.03% | Impurity 2: 0.04% | Impurity 2: 0.05% | |||
| Total Impurities | 0.11% | 0.11% | 0.17% | ≤ 0.2% | HPLC-UV |
| Residual Solvents | Toluene: 50 ppm | Toluene: 45 ppm | Toluene: 80 ppm | Toluene: ≤ 100 ppm | Headspace GC-MS |
| Ethanol: 20 ppm | Ethanol: 25 ppm | Ethanol: 30 ppm | Ethanol: ≤ 50 ppm |
Experimental Protocols
Detailed and consistent methodologies are crucial for generating comparable data across different lots.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate and quantify this compound and its potential organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase to prepare a 1 mg/mL solution.
-
Procedure: Inject 10 µL of the sample solution into the HPLC system. The purity is determined by the peak area percentage of the main peak relative to the total peak area. Impurities are identified and quantified based on their retention times and peak areas relative to a reference standard if available, or by area normalization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol is for the detection and quantification of residual solvents from the manufacturing process.
-
Instrumentation: A headspace gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624).
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Carrier Gas: Helium.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add a suitable solvent (e.g., DMSO) and seal the vial.
-
Procedure: Place the vial in the headspace autosampler and heat to allow volatile solvents to partition into the headspace. An aliquot of the headspace gas is then automatically injected into the GC-MS for analysis.
Workflow for Assessing Lot-to-Lot Variability
The following diagram illustrates a typical workflow for the evaluation of different lots of a chemical reagent.
Caption: A flowchart illustrating the process of assessing reagent lot-to-lot variability.
Alternatives and Synthesis Considerations
While this compound is a common reagent, the choice of its synthetic route can influence the impurity profile. Traditionally, urea (B33335) derivatives were synthesized using toxic reagents like phosgene (B1210022) and carbon monoxide.[8][9] Modern, greener synthetic methods utilize carbon dioxide as a C1 feedstock, which may result in a different impurity profile.[8][10] When sourcing this compound, it is beneficial to inquire about the synthetic route used by the manufacturer, as this can provide insights into potential impurities.
For applications where the presence of specific impurities is a concern, alternative urea derivatives or different classes of compounds may need to be considered. The suitability of an alternative will be highly dependent on the specific chemical transformation or biological assay being performed.
Conclusion
A systematic approach to assessing the lot-to-lot variability of this compound is essential for maintaining experimental consistency and ensuring the quality of research and development outcomes. By implementing standardized analytical protocols and clear acceptance criteria, researchers can mitigate the risks associated with reagent inconsistency and make informed decisions about the suitability of a given lot for their specific application.[11][12] Collaboration and data sharing between laboratories and manufacturers can further enhance the detection and management of lot-to-lot variation.[1][12]
References
- 1. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chembk.com [chembk.com]
- 7. believechemical.com [believechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Convenient, Safe Alternative to CO in Urea Synthesis - ChemistryViews [chemistryviews.org]
- 10. ionike.com [ionike.com]
- 11. clpmag.com [clpmag.com]
- 12. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Diethylurea: A Guide for Laboratory Professionals
The proper disposal of 1,3-Diethylurea is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this chemical compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation and may cause respiratory irritation[1]. It is also very toxic to aquatic life[2].
Personal Protective Equipment (PPE) and First Aid
| Precaution Category | Recommendation | First Aid Measures |
| Eye Protection | Wear safety glasses with side shields or chemical safety goggles. | In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1]. |
| Hand Protection | Wear compatible chemical-resistant gloves. | If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse[1]. |
| Skin and Body Protection | Wear a laboratory coat and ensure skin is not exposed. | Remove contaminated clothing. Wash the affected area with soap and water. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator (type N95) or a European standard P1 dust mask[3]. | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention[1]. |
| Ingestion | Do not eat, drink, or smoke when handling. | Do NOT induce vomiting. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable local, regional, and national hazardous waste regulations[4]. In the United States, hazardous waste management is primarily regulated under the Resource Conservation and Recovery Act (RCRA)[5].
-
Waste Characterization : The first step is to determine if the this compound waste is classified as hazardous. Given its known hazards, it should be managed as hazardous waste.
-
Containerization :
-
Place the this compound waste in a clean, dry, and sealable container that is compatible with the chemical.
-
Ensure the container is properly labeled with the words "Hazardous Waste," the chemical name "this compound," and a clear description of the associated hazards (e.g., "Irritant," "Toxic to Aquatic Life")[6].
-
If reusing a container, completely remove or deface any previous labels[6].
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated area away from incompatible materials.
-
Keep the container tightly closed[1].
-
-
Accidental Spill Cleanup :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
For off-site transportation, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility[8][9].
-
-
Disposal Method :
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.be [fishersci.be]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 1,3-Diethylurea
Essential Safety and Handling Guide for 1,3-Diethylurea
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as an irritant and can be harmful if not managed properly. A thorough risk assessment should be conducted before beginning any work with this compound.[1]
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2][3]
-
Aquatic Toxicity: Very toxic to aquatic life.[4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary line of defense against exposure. All PPE should be inspected before use and worn for the entire duration of the handling procedure.[5]
| Protection Type | Recommended PPE | Rationale and Specifications |
| Eye and Face | Chemical safety goggles with side shields or a face shield.[4][5] | Protects against splashes and airborne dust particles that can cause serious eye irritation.[2] Contact lenses may absorb irritants and should be used with caution, following workplace policy.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Provides a barrier against direct skin contact.[2][6] Gloves must be inspected before use and removed using the proper technique to avoid skin contamination. Hands should be washed thoroughly after glove removal.[2][5] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from accidental spills and contamination.[4][6] |
| Respiratory | NIOSH-approved particulate filter respirator. | Required when handling the powder outside of a fume hood, if dust is generated, or if ventilation is inadequate to minimize inhalation risk.[4] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2][4] The use of a chemical fume hood is the best practice to control exposure to airborne dust.
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[7]
-
Handling: Avoid all personal contact, including the inhalation of dust.[5] Prevent the formation and spread of dust during weighing and transferring.[4][8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[4][8] Always wash hands with soap and water after handling is complete.[4] Contaminated work clothing should be removed and laundered separately before reuse.[4][8]
Storage:
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[4][5]
-
Protect containers from physical damage and check regularly for leaks.[4]
Emergency and First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[2][5] |
| Skin Contact | Immediately flush the skin with plenty of soap and running water.[4][5] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[8] Seek medical attention if you feel unwell.[2] |
Spill and Disposal Plan
Spill Response:
-
Minor Spills: For small spills, clean up immediately.[4] Wear appropriate PPE, including impervious gloves and safety glasses.[4] Use dry clean-up procedures such as sweeping or vacuuming to avoid generating dust.[4] Do not use compressed air for cleaning.[4] Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[4]
-
Major Spills: In the event of a large spill, evacuate the area and move upwind.[4] Alert the emergency response team.[4] Control personal contact by using protective equipment and a dust respirator.[4] Prevent the spillage from entering drains, sewers, or water courses.[4]
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste residues in suitable, labeled, and sealed containers.[4][6]
-
Dispose of the contents and container at an approved waste disposal facility, in accordance with all local, regional, and national regulations.[2][8] Do not allow waste to enter the environment.[4]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 623-76-7[9] |
| Molecular Formula | C5H12N2O[8][9] |
| Molecular Weight | 116.16 g/mol [9] |
| Appearance | White crystalline solid/powder[8] |
| Melting Point | 109 - 113 °C (228.2 - 235.4 °F)[3][8] |
| Solubility | Soluble in water.[3] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. fishersci.be [fishersci.be]
- 9. 1,3-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
